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  • Product: Dimethyl 2-isocyanatoterephthalate
  • CAS: 179114-94-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physical Properties and Synthesis of Dimethyl 2-isocyanatoterephthalate and its Precursor

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physical properties is paramount for its successful application and manipulation. This guide provides a detai...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physical properties is paramount for its successful application and manipulation. This guide provides a detailed overview of the physical characteristics of Dimethyl 2-aminoterephthalate, a key precursor, and outlines a practical synthetic route to the target compound, Dimethyl 2-isocyanatoterephthalate. Due to the limited availability of direct experimental data for Dimethyl 2-isocyanatoterephthalate, this whitepaper emphasizes the properties of its stable and well-characterized amine precursor, providing a foundational understanding for its conversion and subsequent use.

Part 1: Core Physical and Chemical Properties of Dimethyl 2-aminoterephthalate

Dimethyl 2-aminoterephthalate (CAS 5372-81-6) serves as the primary starting material for the synthesis of its isocyanate derivative.[1] A thorough characterization of this precursor is essential for predicting the behavior and successful synthesis of the target compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₄[2][3]
Molecular Weight 209.20 g/mol [1][2]
Appearance White to yellow to green powder or crystals[3][4]
Melting Point 127-137 °C[1][2][4]
Boiling Point 345.6 °C at 760 mmHg[2][3][5][6]
Density 1.248 g/cm³[2][3][6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[6][7][6][7]
Flash Point 172.6 °C[2][3][6]

A multi-faceted spectroscopic analysis is crucial for the unambiguous identification and quality control of Dimethyl 2-aminoterephthalate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons and the methyl esters. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum, while the two methyl groups will each give a singlet, likely at slightly different chemical shifts due to the influence of the adjacent amino and ester groups.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons of the ester groups, the aromatic carbons (with and without attached protons), and the two methyl carbons. The positions of these signals are indicative of the electronic environment of each carbon atom.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the ester groups, and the C-N and C-O stretching vibrations.[10][11] The presence of broad absorption bands in the 3000-3600 cm⁻¹ range is indicative of the N-H stretching vibrations of the primary amine.[12] The strong carbonyl stretching vibration band (C=O) of the ester groups is expected in the region of 1700 cm⁻¹.[13]

Part 2: Synthesis of Dimethyl 2-isocyanatoterephthalate from Dimethyl 2-aminoterephthalate

The conversion of an aromatic amine to an isocyanate is a fundamental transformation in organic synthesis, often accomplished through phosgenation.[14][15] Given the hazardous nature of phosgene gas, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are frequently employed in a laboratory setting for their comparative safety and ease of handling.[16][17][18]

The following protocol outlines a general procedure for the synthesis of Dimethyl 2-isocyanatoterephthalate using triphosgene. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

  • Reaction Setup: A solution of Dimethyl 2-aminoterephthalate in an inert, dry solvent (e.g., dichloromethane or toluene) is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent the highly reactive isocyanate product from reacting with atmospheric moisture.

  • Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the amine solution at a low temperature (typically 0 °C or below).[19] This initial low-temperature addition helps to control the exothermic reaction and minimize the formation of urea byproducts, which can occur if the amine reacts with the newly formed isocyanate.[20]

  • Base Addition: After the addition of triphosgene, a non-nucleophilic organic base, such as triethylamine, is added dropwise while maintaining the low temperature.[19] The base is essential to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the isocyanate.

  • Reaction Progression: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for a period to ensure complete conversion.[17][19] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or in-situ IR spectroscopy, looking for the disappearance of the starting amine and the appearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The solvent is then removed under reduced pressure to yield the crude Dimethyl 2-isocyanatoterephthalate. Further purification can be achieved by distillation under reduced pressure or recrystallization, depending on the physical state of the product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine Dimethyl 2-aminoterephthalate in dry solvent reaction_vessel Reaction Flask (Inert Atmosphere, 0°C) start_amine->reaction_vessel 1. Add to flask start_triphosgene Triphosgene in dry solvent start_triphosgene->reaction_vessel 2. Add dropwise start_base Triethylamine start_base->reaction_vessel 3. Add dropwise reflux Warm to RT, then Reflux reaction_vessel->reflux 4. Reaction Progression filtration Filtration to remove Et3N·HCl reflux->filtration 5. Cool and Filter evaporation Solvent Evaporation filtration->evaporation 6. Remove Solvent purification Purification (Distillation/Recrystallization) evaporation->purification 7. Purify Crude Product product Dimethyl 2-isocyanatoterephthalate purification->product

Caption: Synthetic workflow for Dimethyl 2-isocyanatoterephthalate.

Part 3: Predicted Physical Properties of Dimethyl 2-isocyanatoterephthalate
  • Molecular Formula and Weight: The molecular formula would be C₁₁H₇NO₅, and the molecular weight would be approximately 233.18 g/mol .

  • Physical State: It is likely to be a solid at room temperature, possibly crystalline, given the rigidity of the aromatic ring and the polar nature of the isocyanate and ester groups.

  • Melting and Boiling Points: The melting point is expected to be higher than that of the corresponding amine due to the increased molecular weight and polarity. The boiling point will also be significantly higher, and distillation would likely require reduced pressure to prevent decomposition.

  • Solubility: Similar to its precursor, it is expected to have low solubility in water but should be soluble in a range of common aprotic organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran.

  • Reactivity and Stability: Isocyanates are highly reactive compounds, particularly towards nucleophiles such as water, alcohols, and amines.[21] Therefore, Dimethyl 2-isocyanatoterephthalate should be stored under anhydrous conditions to prevent its conversion to the corresponding carbamic acid (which would be unstable and likely decarboxylate back to the amine) or the formation of ureas.

This guide provides a foundational understanding of the physical properties of Dimethyl 2-aminoterephthalate and a scientifically grounded approach to the synthesis of Dimethyl 2-isocyanatoterephthalate. For any application, it is strongly recommended that the physical properties of the synthesized isocyanate be determined experimentally.

References

  • Ren, Y. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Retrieved from [Link]

  • iChemical. (n.d.). Dimethyl 2-aminoterephthalate, CAS No. 5372-81-6. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link][16]

  • PubChem. (n.d.). Dimethyl aminoterephthalate. Retrieved from [Link][9]

  • NIST. (n.d.). 1,4-Benzenedicarboxylic acid, 2-amino-, dimethyl ester. Retrieved from [Link][10]

  • Supporting Information for Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.
  • Scientific.net. (2012, July 26). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Retrieved from [Link][17]

  • LookChem. (n.d.). Dimethyl 2-aminoterephthalate. Retrieved from [Link][6]

  • Google Patents. (n.d.). Process for the preparation of isocyanates. Retrieved from [14]

  • Organic Process Research & Development. (2020). Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. Retrieved from [Link][20]

  • ChemicalBook. (2024, April 9). Dimethyl aminoterephthalate. Retrieved from [Link]

  • Stenutz. (n.d.). dimethyl aminoterephthalate. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 5372-81-6 | Dimethyl 2-aminoterephthalate. Retrieved from [Link]

  • ACS Omega. (2024, February 28). How To Get Isocyanate?. Retrieved from [Link]

  • Polymer Chemistry. (2020, July 28). General approach to prepare polymers bearing pendant isocyanate groups. Retrieved from [Link][21]

  • Google Patents. (n.d.). Process for the phosgenation of amines in the gas phase using microstructure mixers.
  • Google Patents. (n.d.). Preparation of aromatic isocyanates.
  • PMC. (n.d.). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). Retrieved from [Link]

  • ResearchGate. (2012, November 28). Process-for-preparing-isocyanates-by-phosgenation-of-the-corresponding-amines-in-the-gas-phase.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Aminoterephthalic acid dimethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR, UV spectroscopic and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 2-aminoterephthalic acid | Request PDF. Retrieved from [Link][12]

  • ResearchGate. (n.d.). 2-aminoterephthalate compounds: a thermal and spectroscopic approach. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][13]

Sources

Exploratory

Dimethyl 2-isocyanatoterephthalate molecular structure

Title: Dimethyl 2-Isocyanatoterephthalate (CAS 179114-94-4): Structural Profiling, Synthesis, and Applications in Advanced Drug Development Executive Summary As a Senior Application Scientist in medicinal chemistry and s...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Dimethyl 2-Isocyanatoterephthalate (CAS 179114-94-4): Structural Profiling, Synthesis, and Applications in Advanced Drug Development

Executive Summary As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I frequently encounter the need for highly functionalized, reactive building blocks. Dimethyl 2-isocyanatoterephthalate (DM2IT) is a bifunctional intermediate that bridges the gap between rapid pharmacophore generation and downstream structural diversification. Featuring a highly reactive isocyanate moiety flanked by two electron-withdrawing ester groups, DM2IT is a critical reagent for synthesizing asymmetric ureas, carbamates, and complex linkers in targeted therapeutics. This whitepaper provides a comprehensive, field-proven guide to its structural properties, synthesis, and application in drug discovery.

Molecular Architecture & Physicochemical Profiling

The chemical structure of DM2IT (IUPAC: dimethyl 2-isocyanatobenzene-1,4-dicarboxylate) consists of a central benzene ring substituted with methyl ester groups at positions 1 and 4, and an isocyanate group (-N=C=O) at position 2[1].

Electronic and Steric Implications: The reactivity of an isocyanate is governed by the electrophilicity of its central sp-hybridized carbon. In DM2IT, the two ester groups exert strong inductive (-I) and resonance (-M) electron-withdrawing effects. This depletes electron density from the aromatic system, significantly increasing the partial positive charge (


) on the isocyanate carbon. Consequently, DM2IT exhibits accelerated reaction kinetics with nucleophiles compared to unfunctionalized phenyl isocyanate, making it highly effective for coupling with sterically hindered or electronically deactivated amines.

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name Dimethyl 2-isocyanatoterephthalate[2]
Synonym Dimethyl 2-isocyanatobenzene-1,4-dicarboxylate[3]
CAS Registry Number 179114-94-4[2]
Molecular Formula C₁₁H₉NO₅[2]
Molecular Weight 235.19 g/mol [1]
Hazard Profile H315, H319, H335 (Irritant, Respiratory Sensitizer)[1]

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, strictly anhydrous[4] |

Mechanistic Synthesis & Purification Protocol

The de novo synthesis of DM2IT is typically achieved via the phosgenation of its corresponding amine, dimethyl 2-aminoterephthalate. To avoid the extreme toxicity and handling complexities of phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is utilized as a safe, solid alternative that generates phosgene in situ.

Step-by-Step Methodology: Triphosgene-Mediated Synthesis

Note: This protocol must be executed in a high-performance fume hood with proper alkali scrubbing traps for HCl and unreacted phosgene.

  • Pre-Reaction Setup: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve dimethyl 2-aminoterephthalate (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) to the solution[5]. Causality: The base is critical to scavenge the HCl byproduct. Without it, the starting amine forms a hydrochloride salt, rendering it non-nucleophilic and stalling the reaction. Cool the mixture to 0°C.

  • Controlled Phosgenation: In a separate vial, dissolve triphosgene (0.4 eq, equivalent to 1.2 eq of phosgene) in 20 mL of anhydrous DCM. Add this dropwise to the amine solution over 30 minutes. Causality: Dropwise addition controls the exothermic generation of the carbamoyl chloride intermediate and prevents thermal degradation.

  • Self-Validating Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours.

    • Expert Insight: Do NOT spot the crude reaction directly onto a silica TLC plate. Isocyanates react with silica and atmospheric moisture, streaking and reverting to the amine. Instead, withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol with a drop of triethylamine, and analyze the resulting stable methyl carbamate via LC-MS.

  • Work-up: Quench the reaction with ice-cold water to destroy excess phosgene. Extract with DCM, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via short-path vacuum distillation or rapid flash chromatography (using triethylamine-deactivated silica) to yield the pure isocyanate.

Synthesis A Dimethyl 2-aminoterephthalate (Amine Precursor) B Triphosgene / DIPEA (Phosgenation) A->B Addition C Carbamoyl Chloride Intermediate B->C Acylation D Dimethyl 2-isocyanatoterephthalate (Target Isocyanate) C->D -HCl Elimination

Fig 1. Triphosgene-mediated synthesis pathway of Dimethyl 2-isocyanatoterephthalate.

Reactivity Profile & Drug Development Applications

In medicinal chemistry, asymmetric ureas are privileged pharmacophores. They act as bidentate hydrogen bond donors and acceptors, frequently utilized to anchor small molecules into the ATP-binding pocket of kinases (e.g., stabilizing the DFG-out conformation). DM2IT is exceptionally valuable here because, post-urea formation, the two methyl ester groups serve as orthogonal handles. They can be saponified into dicarboxylic acids and conjugated to PEG linkers or E3 ligase ligands to generate Proteolysis Targeting Chimeras (PROTACs).

Step-by-Step Methodology: High-Throughput Urea Library Generation
  • Stock Preparation: Prepare a 0.1 M stock solution of DM2IT in anhydrous THF.

  • Amine Arraying: Dispense a diverse library of primary and secondary aliphatic/aromatic amines (0.12 M, 1.2 eq) into a 96-well glass-lined reaction block.

  • Coupling: Add 1.0 mL of the DM2IT stock to each well. The electron-withdrawing esters drive rapid nucleophilic attack, allowing the reaction to proceed without a catalyst.

  • Scavenging: After 12 hours of agitation at room temperature, add a polymer-bound trisamine resin (3.0 eq) to each well. Causality: The resin covalently captures any unreacted DM2IT, allowing the pure asymmetric urea product to be isolated via simple filtration, bypassing the need for tedious column chromatography.

Reactivity N1 Dimethyl 2-isocyanatoterephthalate (Highly Electrophilic) N4 Asymmetric Ureas (Kinase Inhibitor Scaffolds) N1->N4 Nucleophilic Addition (Fast) N5 Carbamates / Urethanes (Prodrug Linkers) N1->N5 Nucleophilic Addition (Catalyzed) N2 Primary/Secondary Amines N2->N4 N3 Alcohols / Phenols N3->N5

Fig 2. Divergent reactivity profile of DM2IT in drug pharmacophore generation.

Handling, Stability, and Analytical Validation

The Hydrolysis Cascade: DM2IT is acutely sensitive to moisture. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂ gas) to yield the original amine. This newly formed amine will immediately react with an unhydrolyzed equivalent of DM2IT to form a highly insoluble, symmetric urea byproduct. If you observe a white, chalky precipitate in a stored bottle of DM2IT, it has been compromised by atmospheric moisture.

Analytical Validation (Self-Validating System): To verify the integrity of DM2IT before utilizing it in a multi-step synthesis, Fourier-Transform Infrared Spectroscopy (FT-IR) is the gold standard.

  • Pass Criteria: A pristine batch will exhibit a massive, sharp absorption band at 2250–2270 cm⁻¹ , corresponding to the asymmetric cumulative double bond stretch (

    
    ).
    
  • Fail Criteria: The appearance of broad bands at 3300–3500 cm⁻¹ (N-H stretch) or 1650 cm⁻¹ (urea C=O stretch) indicates degradation.

References

  • Title: Sulfonamide compounds and medicinal use thereof (US6348474B1)

Sources

Protocols & Analytical Methods

Method

Use of Dimethyl 2-isocyanatoterephthalate in polymer synthesis

Application Note: Advanced Polymer Synthesis Utilizing Dimethyl 2-isocyanatoterephthalate (DMIT) Rationale & Chemical Profiling Dimethyl 2-isocyanatoterephthalate (DMIT, CAS: 179114-94-4) is an advanced, highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymer Synthesis Utilizing Dimethyl 2-isocyanatoterephthalate (DMIT)

Rationale & Chemical Profiling

Dimethyl 2-isocyanatoterephthalate (DMIT, CAS: 179114-94-4) is an advanced, highly functionalized aromatic monomer utilized in the synthesis of sequence-controlled polymers, post-modifiable polycarbodiimides, and hyperbranched dendrimers[1]. Structurally, DMIT features a central benzene ring substituted with two methyl ester groups at the 1,4-positions and a highly electrophilic isocyanate group at the 2-position.

For drug development professionals and materials scientists, DMIT solves a critical challenge in macromolecular engineering: orthogonal reactivity . The isocyanate group allows for rapid, room-temperature condensation or nucleophilic addition, while the sterically hindered methyl esters remain inert until activated by high heat and specific transesterification catalysts. This dichotomy enables step-growth polymerizations without the risk of premature crosslinking or gelation.

Mechanistic Causality in Polymer Design

Understanding the thermodynamic and kinetic drivers of DMIT is essential for designing reproducible workflows. We exploit DMIT through two primary mechanistic pathways:

Pathway A: Catalytic Carbodiimidization Isocyanates can be condensed to form polycarbodiimides (PCDIs)[2]. The reaction is driven by a phospholene oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene-1-oxide). The catalyst coordinates with the isocyanate to form a transient phosphoramidate intermediate, which subsequently collapses to yield a carbodiimide linkage (–N=C=N–) and liberates CO₂. The irreversible evolution of CO₂ provides the thermodynamic driving force. The resulting PCDI backbone is decorated with unreacted methyl ester groups, providing a scaffold for secondary functionalization.

Pathway B: N-Acylurea Post-Polymerization Modification PCDIs synthesized from DMIT exhibit long pot-lives but remain highly reactive toward monomeric acids[2]. When exposed to carboxylic acids (e.g., methacrylic acid or oleic acid), the carbodiimide linkage undergoes a protonation-driven rearrangement to form a highly stable N-acylurea[2]. This allows researchers to seamlessly convert a rigid PCDI into a photo-curable resin or a hydrophobic elastomer without using toxic solvents[2].

G DMIT Dimethyl 2-isocyanatoterephthalate (DMIT)[179114-94-4] Cat Phospholene Oxide Catalyst (-CO2) DMIT->Cat Nuc Nucleophile (Diol/Diamine) Room Temp DMIT->Nuc PCDI Polycarbodiimide (PCDI) with pendant methyl esters Cat->PCDI Acid Monomeric Acid (e.g., Methacrylic / Fatty Acid) PCDI->Acid N_Acyl N-Acylurea Functionalized Polymer (Photo-curable / Elastomeric) Acid->N_Acyl Urethane Urethane/Urea Intermediate (Intact Ester Groups) Nuc->Urethane Heat Heat + Transesterification Catalyst Urethane->Heat Hyper Hyperbranched Polymer / Dendrimer Heat->Hyper

Reaction pathways of DMIT forming polycarbodiimides and hyperbranched polymers.

Self-Validating Synthesis Workflows

Protocol 1: Synthesis of Functionalized Polycarbodiimide (PCDI)

Causality: Water is the enemy of carbodiimidization; trace moisture reacts with the isocyanate to form a primary amine, which then reacts with another isocyanate to form a chain-terminating urea linkage. Strict anhydrous conditions are mandatory.

  • Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 10.0 g (42.5 mmol) of DMIT in 50 mL of anhydrous toluene.

  • Catalysis: Inject 0.5 mol% (0.04 g) of 3-methyl-1-phenyl-2-phospholene-1-oxide.

  • Polymerization: Heat the mixture to 80°C under continuous stirring. Attach a bubbler to monitor CO₂ evolution.

  • Self-Validation Checkpoint (FTIR): Extract a 0.1 mL aliquot every 60 minutes. Analyze via ATR-FTIR. The reaction is successfully progressing if the strong isocyanate asymmetric stretch at 2260 cm⁻¹ decreases, and the carbodiimide stretch at 2130 cm⁻¹ appears.

  • Termination: Once the 2260 cm⁻¹ peak is completely absent (typically 4-6 hours), cool the reaction to room temperature. The polymer can be precipitated in cold hexanes.

Protocol 2: Post-Polymerization Modification to N-Acylurea

Causality: Modifying the PCDI backbone with a monomeric acid imparts specific macroscopic properties (e.g., photo-curability for 3D printing or hydrophobicity for adhesives)[2][3].

  • Reagent Addition: Redissolve the synthesized PCDI in anhydrous THF. Add 1.05 equivalents (relative to the carbodiimide repeat unit) of Methacrylic Acid (for photo-curable resins) or Oleic Acid (for elastomers).

  • Reaction: Stir at 60°C for 6 hours. No catalyst is required as the reaction is driven by the basicity of the carbodiimide nitrogen.

  • Self-Validation Checkpoint (FTIR & Viscosity): The successful formation of the N-acylurea linkage is confirmed by the total disappearance of the 2130 cm⁻¹ peak and the emergence of characteristic urea carbonyl stretches at 1650–1700 cm⁻¹. Furthermore, the solution will exhibit Newtonian fluid behavior with a constant viscosity regardless of shear rate, indicating a lack of crosslinked gelation[2].

Quantitative Benchmarks

To aid in experimental planning, the following tables summarize the orthogonal kinetics and thermomechanical outcomes of DMIT-derived polymers.

Table 1: Orthogonal Reactivity Kinetics of DMIT Functional Groups

Functional GroupTarget ReagentCatalystTemp (°C)Time to >95% Conv.Reaction Type
Isocyanate (–NCO)Phospholene Oxide3-methyl-1-phenyl-2-phospholene-1-oxide804 hCarbodiimidization
Isocyanate (–NCO)Aliphatic AlcoholNone (or DBTDL)251 hUrethane Formation
Methyl Ester (–COOCH₃)Aliphatic AlcoholTi(OBu)₄15012 hTransesterification
Carbodiimide (–N=C=N–)Carboxylic AcidNone60-806 hN-Acylurea Formation

Table 2: Thermomechanical Properties of DMIT-Derived N-Acylurea Polymers

Polymer DerivativeModifying AgentTg (°C)Viscosity (Pa·s at 25°C)Primary Application
PCDI-MethacrylateMethacrylic Acid4512.5UV-curable SLA coatings
PCDI-OleateOleic Acid-154.2Flexible, water-resistant adhesives
Hyperbranched-PUTrimethylolpropane85Solid (Powder)Dendritic drug carriers

References

  • World Intellectual Property Organization. (2015). Post-modified polycarbodiimides (Patent No. WO 2015/127038 A1). Google Patents.
  • World Intellectual Property Organization. (2020). Adhesives based on carbodiimide chemistry (Patent No. WO 2020/178380 A1). Google Patents.

Sources

Application

Application Note: Dimethyl 2-isocyanatoterephthalate (DMIT) as a Specialized Monomer for Advanced Polyurethanes

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of Telechelic Waterborne Polyurethanes (WPUs) for Biomedical and Coating Applications Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of Telechelic Waterborne Polyurethanes (WPUs) for Biomedical and Coating Applications

Executive Summary & Mechanistic Rationale

In the development of advanced polyurethanes—particularly for drug-eluting stents, biocompatible coatings, and high-performance elastomers—controlling the spatial distribution of ionic groups is critical. Traditional Waterborne Polyurethanes (WPUs) rely on internal emulsifiers like 2,2-bis(hydroxymethyl)propionic acid (DMPA)[1]. Because DMPA is incorporated directly into the polymer backbone, its bulky pendant carboxyl groups disrupt hard-segment hydrogen bonding, often compromising the material's mechanical integrity and hydrolytic stability.

Dimethyl 2-isocyanatoterephthalate (DMIT) (CAS: 179114-94-4) offers a highly elegant alternative[2]. As an asymmetric monomer featuring one highly reactive isocyanate (-NCO) group and two latent dimethyl ester (-COOCH₃) groups, DMIT functions as a specialized orthogonal end-capping agent [3].

By reacting an OH-terminated polyurethane prepolymer with DMIT, scientists can synthesize telechelic polymers. The backbone remains highly hydrophobic and structurally intact, while the termini are capped with dimethyl terephthalate groups. Subsequent saponification converts these esters into carboxylate salts, yielding a self-emulsifying ionomer with strictly terminal ionic centers[4].

Orthogonal Reactivity Logic

Reactivity DMIT Dimethyl 2-isocyanatoterephthalate (DMIT) NCO Isocyanate Group (-NCO) High Reactivity (60-80°C, DBTDL) DMIT->NCO Ester Dimethyl Ester Groups (-COOCH3) Latent Reactivity (Requires Base/Heat) DMIT->Ester Urethane Urethane Linkage (Chain Capping) NCO->Urethane + Polyol/Prepolymer Carboxyl Carboxylate Salts (Water Dispersibility) Ester->Carboxyl + NaOH/H2O

Orthogonal reactivity logic of DMIT enabling selective sequential functionalization.

Physicochemical Profile & Reagent Specifications

To ensure reproducible stoichiometry, the exact physicochemical properties of DMIT must be accounted for during prepolymer formulation.

PropertySpecificationMechanistic Significance
Chemical Name Dimethyl 2-isocyanatoterephthalateAromatic isocyanate with dual ester functionality.
CAS Number 179114-94-4Unique identifier for procurement and safety tracking[2].
Molecular Formula C₁₁H₉NO₅Used for precise stoichiometric mass balancing.
Molecular Weight 235.19 g/mol Critical for calculating the NCO equivalent weight.
Reactive Groups 1x -NCO, 2x -COOCH₃Enables two-stage orthogonal synthesis without cross-linking.
Primary Application Telechelic functionalizationRestricts ionic centers to polymer chain ends.

Application Workflow: Synthesis of Terminal-Carboxylated WPUs

The following workflow outlines the conversion of raw polyols and diisocyanates into a zero-VOC, high-stability aqueous dispersion using DMIT.

Workflow A 1. Prepolymer Synthesis (Diisocyanate + Polyol) B 2. End-Capping (DMIT Addition) A->B C 3. Ester Hydrolysis (Base Treatment) B->C D 4. Aqueous Dispersion (WPU Formation) C->D

Workflow for the synthesis of terminal-carboxylated waterborne polyurethanes.

Detailed Experimental Protocols

Note: As a Senior Application Scientist, I emphasize that polyurethane chemistry is highly sensitive to moisture and stoichiometry. All glassware must be oven-dried, and reactions must be conducted under an inert dry nitrogen (N₂) atmosphere.

Phase 1: Synthesis of Hydroxyl-Terminated Prepolymer

To utilize a mono-isocyanate like DMIT for end-capping, the base prepolymer must be hydroxyl (-OH) terminated.

  • Dehydration: Charge a 4-neck round-bottom flask with Poly(tetramethylene ether) glycol (PTMEG, MW 2000). Heat to 100°C under vacuum (-0.1 MPa) for 2 hours.

    • Causality & Insight: Trace water reacts competitively with isocyanates to form urea linkages and CO₂ gas, destroying the stoichiometric balance and causing premature gelation.

  • Polyaddition: Cool the reactor to 60°C. Add Isophorone Diisocyanate (IPDI) at a strict NCO:OH molar ratio of 0.8:1.0 . Add 0.05 wt% Dibutyltin dilaurate (DBTDL) as a catalyst.

    • Causality & Insight: By deliberately starving the reaction of isocyanate (ratio < 1.0), we force the polymer chains to terminate exclusively with -OH groups, priming them for the DMIT end-capping step.

  • Reaction: Ramp temperature to 80°C and stir for 3 hours.

    • Validation Checkpoint: Sample the mixture and analyze via FTIR. The reaction is complete when the -NCO asymmetric stretch at 2270 cm⁻¹ has completely disappeared, leaving a small, broad -OH peak at ~3300 cm⁻¹.

Phase 2: Orthogonal End-Capping with DMIT
  • Reagent Addition: Cool the prepolymer to 60°C. Add DMIT at an NCO:OH ratio of 1.05:1.0 (calculated relative to the remaining terminal -OH groups from Phase 1).

  • Capping Reaction: Maintain the temperature at 75°C for 2.5 hours under N₂.

    • Causality & Insight: The aromatic isocyanate of DMIT is highly reactive toward the aliphatic -OH termini. The 5% molar excess ensures absolute capping of all chains, preventing unreacted hydroxyls from destabilizing the final dispersion. The dimethyl ester groups remain completely inert under these conditions.

  • Validation Checkpoint: Perform a secondary FTIR analysis. The complete disappearance of the new DMIT -NCO peak (2270 cm⁻¹) and the emergence of strong ester carbonyl peaks (~1720 cm⁻¹) validate a self-contained, successful end-capping.

Phase 3: Saponification and Aqueous Dispersion
  • Viscosity Reduction: Dissolve the highly viscous, end-capped prepolymer in anhydrous acetone to achieve ~30 wt% solid content.

    • Causality & Insight: Lowering the viscosity is a physical prerequisite for achieving the high-shear phase inversion required to form nano-scale micelles in water.

  • Hydrolysis (Saponification): Add a stoichiometric amount of aqueous NaOH (1.05 equivalents relative to the DMIT methyl ester groups) dropwise at 40°C. Stir vigorously for 3 hours.

    • Causality & Insight: The base selectively hydrolyzes the latent dimethyl ester termini into sodium carboxylate salts. Because DMIT has two ester groups, each polymer chain end now possesses two ionic centers (four per telechelic chain), maximizing hydrophilicity without touching the backbone[4].

  • Phase Inversion: Increase agitation to 1500 rpm. Slowly add deionized water dropwise over 30 minutes to induce phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) dispersion.

  • Solvent Removal: Remove the acetone via rotary evaporation under reduced pressure (40°C, 200 mbar) to yield a zero-VOC, environmentally benign WPU dispersion.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, validate the material against the following self-correcting QC metrics:

PhaseAnalytical TechniqueTarget ObservationMechanistic Significance
Prepolymer Synthesis FTIR SpectroscopyStable -OH stretch (~3300 cm⁻¹); No -NCO peak (2270 cm⁻¹)Confirms complete consumption of IPDI, yielding the required OH-terminated prepolymer.
DMIT End-Capping FTIR SpectroscopyComplete disappearance of -NCO peak (2270 cm⁻¹) after DMIT additionValidates that all DMIT has covalently bonded to the prepolymer termini.
Saponification Acid-Base TitrationCarboxyl value matches theoretical yield based on DMIT stoichiometryEnsures complete conversion of methyl esters to carboxylate salts for dispersion.
Aqueous Dispersion Dynamic Light Scattering (DLS)Particle size 50–150 nm, PDI < 0.2Confirms successful self-assembly of the telechelic ionomer into stable, uniform micelles.

Troubleshooting Guide

IssuePotential CauseCorrective Action
Premature Gelation Moisture contamination reacting with DMITEnsure all polyols are vacuum-dried (<0.05% H₂O). Purge reactor continuously with dry N₂.
Incomplete End-Capping Steric hindrance at prepolymer terminiIncrease end-capping reaction temperature to 80°C; verify DBTDL catalyst activity.
Poor Water Dispersion / Precipitation Incomplete ester hydrolysis (Saponification)Increase saponification time to 4 hours; ensure stoichiometric excess of NaOH/KOH is used.
Film Brittleness Hard segment ratio too highAdjust initial IPDI/PTMEG ratio to increase the soft segment length, enhancing elastomeric properties.

References

  • Source: Habitablefuture.org (Pharos Project Database)
  • Source: Scientific Research Publishing (Scirp.org)
  • Continuous Production of Water-Borne Polyurethanes: A Review Source: MDPI URL
  • Effect of different carboxylic acid group contents on microstructure and properties of waterborne polyurethane dispersions Source: ResearchGate URL

Sources

Method

Advanced Applications of Dimethyl 2-Isocyanatoterephthalate in Organic Synthesis and Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule Profile: Dimethyl 2-isocyanatoterephthalate (CAS: 179114-94-4) Dimethyl 2-isocyanatoterephthalate is an exceptionally ver...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule Profile: Dimethyl 2-isocyanatoterephthalate (CAS: 179114-94-4)

Dimethyl 2-isocyanatoterephthalate is an exceptionally versatile, trifunctional building block. While standard aryl isocyanates are routinely used to generate ureas and carbamates, this specific scaffold features two orthogonal methyl ester groups positioned ortho and meta to the isocyanate moiety. This unique topology allows chemists to construct privileged heterocyclic pharmacophores—such as quinazoline-2,4-diones—while retaining a distal synthetic handle for downstream functionalization, such as the attachment of PROTAC E3-ligase ligands, fluorophores, or polymer chains.

Strategic Synthesis of Functionalized Quinazoline-2,4-diones

Quinazoline-2,4-diones are critical scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and glucokinase activators 1. Traditionally, methyl 2-isocyanatobenzoate is reacted with primary amines to form a urea intermediate, which is subsequently cyclized 2.

By upgrading the starting material to Dimethyl 2-isocyanatoterephthalate, the resulting cyclized core retains a methyl ester at the C7 position. This completely bypasses the need for complex late-stage cross-coupling to install functional handles.

Workflow SM Dimethyl 2-isocyanatoterephthalate Urea Urea Intermediate SM->Urea + Reagent Reagent Primary Amine (R-NH2) Reagent->Urea Cyclization Intramolecular Cyclization (DBU, 70°C) Urea->Cyclization Base catalysis Product Quinazoline-2,4-dione Scaffold Cyclization->Product - MeOH Downstream C7-Ester Functionalization (PROTACs, Fluorophores) Product->Downstream Saponification / Amidation

Workflow for synthesizing functionalized quinazoline-2,4-diones from the isocyanate building block.

Protocol 1: Self-Validating Synthesis of 7-(Methoxycarbonyl)quinazoline-2,4-diones

Objective: Form the quinazolinedione core via intramolecular cyclization while strictly preserving the C7 methyl ester for future derivatization.

Step 1: Nucleophilic Addition (Urea Formation)

  • Charge a flame-dried, argon-purged round-bottom flask with Dimethyl 2-isocyanatoterephthalate (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

    • Causality: Isocyanates are highly electrophilic and prone to hydrolysis into anthranilic acid derivatives if exposed to adventitious water [[3]](). Anhydrous conditions are mandatory to prevent the formation of symmetric urea byproducts.

  • Cool the solution to 0 °C and add the primary amine (1.05 eq) dropwise. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Monitor the reaction via FT-IR. The intense, characteristic isocyanate (-NCO) stretch at ~2270 cm⁻¹ will completely disappear, confirming quantitative conversion to the urea. LC-MS will show the intermediate mass

      
      .
      

Step 2: Selective Cyclization

  • To the same reaction pot, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Heat the mixture to 70 °C for 6 hours.

    • Causality: While traditional methods often use aqueous NaOH [[1]](), hydroxide ions will indiscriminately saponify both the ortho-ester (required for cyclization) and the para-ester (our downstream handle). DBU acts as a non-nucleophilic base that facilitates the intramolecular attack of the urea nitrogen onto the ortho-ester, eliminating methanol without hydrolyzing the C7 ester.

  • Quench with 1M HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Analyze the crude product via LC-MS. The product peak must demonstrate a mass shift of -32 Da relative to the urea intermediate, corresponding exactly to the elimination of methanol during ring closure 2.

Mechanism Step1 1. Nucleophilic Addition Amine attacks -NCO carbon Step2 2. Urea Formation Proton transfer stabilizes intermediate Step1->Step2 Step3 3. Ring Closure Urea -NH attacks ortho -COOMe Step2->Step3 Step4 4. Methanol Elimination Aromatization to Quinazolinedione Step3->Step4

Mechanistic steps of urea formation and subsequent cyclization to the quinazolinedione core.

Synthesis of Asymmetric Ureas and Carbamates

Beyond cyclization, Dimethyl 2-isocyanatoterephthalate is an excellent electrophile for generating linear ureas and carbamates, which serve as rigid linkers in Targeted Covalent Inhibitors (TCIs) and polymer chemistry.

Quantitative Reaction Profiles

The reactivity of the isocyanate group varies significantly depending on the nucleophile. The table below summarizes optimized conditions for different functional groups to prevent byproduct formation 3.

Nucleophile TypeExample ReagentSolventCatalyst / BaseTemp (°C)Time (h)Isolated Yield (%)
Aliphatic Primary Amine BenzylamineTHFNone25292
Aromatic Primary Amine AnilineDMFEt₃N (1.5 eq)60484
Secondary Amine MorpholineDCMNone25388
Primary Alcohol EthanolTolueneDBTDL (0.05 eq)80676
Protocol 2: Catalytic Synthesis of Carbamates via Alcohol Nucleophiles

Objective: Form stable carbamate linkages for prodrug synthesis or material science applications.

Step 1: Reaction Setup

  • Dissolve Dimethyl 2-isocyanatoterephthalate (1.0 eq) in anhydrous Toluene (0.5 M).

  • Add the primary alcohol (1.2 eq) followed by a catalytic amount of Dibutyltin dilaurate (DBTDL, 0.05 eq).

    • Causality: Alcohols are significantly less nucleophilic than amines. Without a catalyst, the reaction requires harsh heating, which can lead to thermal degradation of the isocyanate. DBTDL acts as a Lewis acid, coordinating with the isocyanate oxygen. This increases the electrophilicity of the central carbon, allowing the reaction to proceed smoothly without degrading the starting material.

Step 2: Execution and Validation

  • Heat the mixture to 80 °C for 6 hours under an inert atmosphere.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material is highly UV-active. Stain the TLC plate with Ninhydrin or Potassium Permanganate; the resulting carbamate will show differential staining compared to the starting isocyanate.

  • Confirm via LC-MS: The spectra will show the exact

    
     of the adduct with no -32 Da mass loss , validating that the carbamate is stable and spontaneous cyclization has not occurred (unlike urea intermediates).
    

References

  • Development of Novel Inhibitors of Human Dihydroorotate Dehydrogenase as Antiviral Drug Candidates . ediss.sub.hamburg. 2

  • WO2007104034A2 - Glucokinase activators . Google Patents. 1

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases . PMC. 3

Sources

Application

Synthesis of Functionalized Polyurethanes: A Detailed Guide to the Reaction of Dimethyl 2-isocyanatoterephthalate with Polyols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and characterization of novel polyurethanes derived from the reaction of dimethyl 2-i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of novel polyurethanes derived from the reaction of dimethyl 2-isocyanatoterephthalate with various polyols. This application note details the underlying chemical principles, step-by-step experimental protocols, essential characterization techniques, and critical safety considerations. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers developing advanced polymeric materials for a range of applications, including drug delivery, tissue engineering, and biomedical devices.[1][2]

Introduction: The Versatility of Terephthalate-Based Polyurethanes

Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their exceptional range of properties, from rigid foams to flexible elastomers.[3] This adaptability stems from the ability to precisely tailor their molecular architecture by selecting different diisocyanates and polyols.[4][5] The incorporation of a dimethyl terephthalate moiety into the polymer backbone via dimethyl 2-isocyanatoterephthalate introduces aromatic rigidity and potential for further functionalization through the ester groups. This makes it a monomer of significant interest for creating materials with enhanced thermal stability, specific mechanical properties, and the capacity for post-polymerization modification.

The reaction between the isocyanate group (-NCO) of dimethyl 2-isocyanatoterephthalate and the hydroxyl groups (-OH) of a polyol forms the characteristic urethane linkage (-NH-COO-), which is the fundamental repeating unit of polyurethanes.[4][6] By carefully selecting the polyol—such as a polyester, polyether, or polycarbonate polyol—researchers can fine-tune the properties of the resulting polymer to suit specific applications, including those in the biomedical field where biocompatibility and controlled degradation are paramount.[1][4][7]

Chemical Principles and Reaction Mechanism

The synthesis of polyurethanes from dimethyl 2-isocyanatoterephthalate and a polyol is a polyaddition reaction. The primary reaction is the nucleophilic addition of the hydroxyl group from the polyol to the electrophilic carbon of the isocyanate group.[6]

Key Reaction:

R'-N=C=O (Isocyanate) + R-OH (Alcohol) → R'-NH-COO-R (Urethane)

The reaction is typically exothermic and can proceed at room temperature, although heating is often employed to ensure complete reaction.[8] The reactivity of the isocyanate group can be influenced by the electronic nature of the terephthalate ring.

Catalysis:

To control the reaction rate and ensure high conversion, catalysts are frequently employed.[9] The choice of catalyst is critical as it can also influence side reactions. Common catalysts fall into two main categories:

  • Tertiary Amines: Such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), which are thought to activate the hydroxyl group.[10][11]

  • Organometallic Compounds: Most commonly tin-based catalysts like dibutyltin dilaurate (DBTDL).[8][12] These act as Lewis acids, activating the isocyanate group.[8] For biomedical applications, less toxic catalysts like bismuth or zinc compounds are gaining popularity.[8]

Side Reactions:

A critical consideration in polyurethane synthesis is the potential for side reactions, particularly with water. Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[6][8] This can lead to foaming and the formation of urea linkages, altering the polymer's properties.[6] Therefore, it is imperative to use dry reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Section

Materials and Reagents
  • Isocyanate: Dimethyl 2-isocyanatoterephthalate

  • Polyol: e.g., Poly(ethylene glycol) (PEG), Poly(caprolactone) (PCL) diol, Poly(tetramethylene ether) glycol (PTMEG). The choice of polyol will largely determine the properties of the final polymer.[3]

  • Catalyst: e.g., Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). The solvent must be inert to the reactants and capable of dissolving both the monomers and the resulting polymer.

  • Chain Extender (Optional): A low molecular weight diol such as 1,4-butanediol (BDO) can be used to increase the hard segment content and modify mechanical properties.[2][13]

  • Inert Gas: High-purity nitrogen or argon.

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Inert gas inlet and outlet

  • Standard laboratory glassware

  • Vacuum oven

General Synthesis Protocol (Pre-polymer Method)

This protocol describes a two-step pre-polymer method, which allows for better control over the polymer architecture.

Step 1: Pre-polymer Formation

  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble the reaction apparatus under a stream of inert gas.

  • Charging the Reactor: Charge the three-neck flask with the chosen polyol and anhydrous solvent. Begin stirring to ensure a homogenous solution.

  • Isocyanate Addition: In a separate flask, dissolve the dimethyl 2-isocyanatoterephthalate in the anhydrous solvent. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Slowly add the isocyanate solution to the stirred polyol solution at room temperature over a period of 30-60 minutes. An NCO:OH molar ratio greater than 1 (typically 2:1) is used to ensure the pre-polymer is isocyanate-terminated.

  • Pre-polymerization: After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol% of the isocyanate). Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and maintain for 2-4 hours.[14] The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the -OH peak and the appearance of the urethane -NH peak.

Step 2: Chain Extension

  • Cooling: Cool the pre-polymer solution to a lower temperature (e.g., 40-50 °C).

  • Chain Extender Addition: Dissolve the chain extender (e.g., 1,4-butanediol) in the anhydrous solvent and add it dropwise to the stirred pre-polymer solution. The amount of chain extender should be calculated to react with the excess isocyanate groups.

  • Polymerization: After the addition of the chain extender, continue stirring at the elevated temperature for another 2-4 hours until the reaction is complete. The completion of the reaction can be monitored by the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.[15]

Step 3: Product Isolation and Purification

  • Precipitation: Once the reaction is complete, pour the viscous polymer solution into a non-solvent such as cold methanol, ethanol, or water with vigorous stirring to precipitate the polyurethane.[14][16]

  • Washing: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers, catalyst, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_prepolymer Step 1: Pre-polymer Formation cluster_chain_ext Step 2: Chain Extension cluster_isolation Step 3: Isolation & Purification Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Charge_Polyol Charge Polyol & Solvent Inert_Atmosphere->Charge_Polyol Add_Isocyanate Add Isocyanate Solution Charge_Polyol->Add_Isocyanate Add_Catalyst Add Catalyst Add_Isocyanate->Add_Catalyst Heat_React Heat & React (2-4h) Add_Catalyst->Heat_React Cool_Mixture Cool Mixture Heat_React->Cool_Mixture Add_Chain_Extender Add Chain Extender Cool_Mixture->Add_Chain_Extender Continue_Reaction Continue Reaction (2-4h) Add_Chain_Extender->Continue_Reaction Precipitate Precipitate in Non-Solvent Continue_Reaction->Precipitate Wash Wash Polymer Precipitate->Wash Dry Dry under Vacuum Wash->Dry Final_Product Characterize Final Polymer Dry->Final_Product

Sources

Method

Application Note: Analytical Techniques for Characterizing Dimethyl 2-isocyanatoterephthalate Polymers

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Characterization Protocol & Workflow Guide Introduction & Chemical Context Dimethyl 2-isocyanatoterephth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Characterization Protocol & Workflow Guide

Introduction & Chemical Context

Dimethyl 2-isocyanatoterephthalate (DMIT, CAS 179114-94-4)[1] is a highly specialized, bifunctional monomer. Featuring an aromatic isocyanate group alongside two methyl ester groups, DMIT is increasingly utilized to synthesize functionalized polyurethanes, polyureas, and sequence-controlled macromolecules. The pendant ester groups provide critical synthetic handles for post-polymerization modification, making DMIT-derived polymers highly attractive for targeted drug delivery vehicles, biocompatible elastomers, and advanced biomaterials[2].

However, characterizing these polymers presents unique analytical challenges. The structural overlap of the monomer's ester carbonyls with newly formed urethane/urea carbonyls complicates vibrational spectroscopy. Furthermore, the strong intermolecular hydrogen bonding inherent to isocyanate-derived polymers can severely distort chromatographic and magnetic resonance data[3].

This guide establishes a rigorously validated, multi-modal analytical framework for DMIT-derived polymers, ensuring that every protocol acts as a self-validating system to guarantee scientific integrity.

Workflow N1 DMIT Polymerization Reaction Matrix N2 FTIR Spectroscopy (NCO Depletion) N1->N2 Aliquot Sampling N3 NMR Spectroscopy (Microstructure & Purity) N1->N3 Precipitation & Drying N4 GPC / SEC (Molecular Weight Dist.) N1->N4 Dissolution in DMF/LiBr

Fig 1. Multi-modal analytical workflow for DMIT-derived polymer characterization.

Reaction Kinetics via FTIR Spectroscopy

Causality & Experimental Logic

In standard polyurethane synthesis, the formation of the urethane linkage is typically monitored via the appearance of the carbonyl stretch (~1700–1730 cm⁻¹). However, DMIT contains two intrinsic ester carbonyls that strongly absorb in this exact region, masking the urethane signal. Therefore, the self-validating metric for DMIT polymerization is the quantitative depletion of the highly active asymmetric isocyanate (-NCO) stretch at ~2270 cm⁻¹[2]. To account for variations in sample thickness or concentration during aliquot testing, the -NCO peak must be normalized against the invariant aromatic C=C stretching vibration at ~1600 cm⁻¹.

Step-by-Step Protocol
  • Background Collection: Collect a background spectrum using an Attenuated Total Reflectance (ATR) FTIR spectrometer (diamond crystal, 32 scans, 4 cm⁻¹ resolution).

  • Baseline Measurement: Scan the unreacted DMIT monomer. Identify the sharp -NCO peak at ~2270 cm⁻¹ and the aromatic C=C peak at ~1600 cm⁻¹.

  • Kinetic Sampling: Withdraw 50 µL aliquots from the reaction vessel at specific intervals (e.g., t=0, 30 min, 1h, 2h). Apply directly to the ATR crystal.

  • Data Processing: Calculate the conversion ratio (

    
    ) using the integrated area (
    
    
    
    ) of the peaks:
    
    
  • Validation: The reaction is deemed complete when the normalized 2270 cm⁻¹ peak area falls below the instrumental limit of detection (typically >99% conversion).

Microstructural Elucidation via NMR Spectroscopy

Causality & Experimental Logic

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level detail regarding the polymer's primary structure, sequence arrangement, and end-group fidelity[3],[4]. A critical failure point in analyzing DMIT polyurethanes is the choice of solvent. Standard deuterated chloroform (CDCl₃) fails to disrupt the extensive intermolecular hydrogen bonding between urethane/urea backbones, leading to severe peak broadening and loss of resolution.

This protocol mandates the use of highly polar, hydrogen-bond-accepting solvents like DMSO-d₆ or DMF-d₇. This choice ensures the polymer chains are fully solvated as random coils, yielding sharp resonances essential for accurate integration and end-group analysis[5].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified, vacuum-dried DMIT polymer in 0.6 mL of DMSO-d₆. Sonicate for 10 minutes at 40 °C to ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 seconds to ensure quantitative integration of the rigid aromatic protons. Minimum of 64 scans.

  • ¹³C NMR Acquisition: Acquire with proton decoupling. Minimum of 1024 scans due to the low natural abundance of ¹³C and the high molecular weight of the polymer[2].

  • Self-Validation (Purity Check): Inspect the ¹³C spectrum at ~124 ppm. The complete absence of this peak confirms that no residual, unreacted isocyanate groups remain trapped in the polymer matrix[2].

Absolute Molecular Weight Determination via GPC/SEC

Causality & Experimental Logic

Gel Permeation Chromatography (GPC), or Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume to determine molecular weight distributions[4]. DMIT-derived polymers are highly polar. If analyzed in standard THF or pure DMF, the chains self-assemble into supramolecular aggregates via hydrogen bonding. These aggregates possess an artificially large hydrodynamic volume, eluting earlier from the column and resulting in falsely inflated molecular weight (


) calculations.

To create a self-validating system, a chaotropic salt (0.05 M LiBr) is added to the DMF mobile phase. The lithium ions coordinate with the urethane carbonyls, disrupting the hydrogen bonds and ensuring the chains elute as individual, unassociated molecules[4].

GPC_Logic S1 Polymer Sample (High H-Bonding) S2 Add DMF + 0.05M LiBr (Chaotropic Disruption) S1->S2 Prevents Aggregation S3 True Hydrodynamic Volume Achieved S2->S3 S4 SEC Column Separation S3->S4 S5 Accurate Mw / Mn Determination S4->S5 MALS/RI Detection

Fig 2. Causality of chaotropic salt addition in GPC to prevent false molecular weight inflation.
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare a solution of HPLC-grade DMF containing 0.05 M LiBr. Filter through a 0.2 µm PTFE membrane and degas thoroughly.

  • System Calibration: Calibrate the GPC system using narrow-dispersity polystyrene (PS) standards ranging from 1,000 to 500,000 Da[5].

  • Sample Preparation: Dissolve the DMIT polymer in the mobile phase at a concentration of 2 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Injection & Detection: Inject 100 µL of the sample. Utilize a differential Refractive Index (RI) detector coupled with Multi-Angle Light Scattering (MALS) to obtain absolute molecular weights independent of the PS calibration curve[4].

Quantitative Data Summary

The following table summarizes the critical analytical metrics and their diagnostic purposes when characterizing DMIT-derived polymers.

Analytical TechniqueTarget MetricExpected Signal / ValueDiagnostic Purpose
FTIR -NCO Asymmetric Stretch~2270 cm⁻¹ (Depletion)Confirms monomer conversion & reaction completion
FTIR Aromatic C=C Stretch~1600 cm⁻¹ (Invariant)Internal normalization standard for kinetic tracking
¹H NMR (DMSO-d₆) Urethane -NH Proton8.5 – 9.5 ppmConfirms successful urethane linkage formation
¹H NMR (DMSO-d₆) Terephthalate -OCH₃3.8 – 4.0 ppmVerifies retention of functional ester groups
¹³C NMR (DMSO-d₆) Isocyanate Carbon~124 ppm (Absence)Validates absolute purity and lack of trapped monomer
GPC/SEC (DMF/LiBr) Dispersity (

)
1.2 – 1.8Indicates controlled step-growth polymerization

References

  • [1] GenPrice UK. "Dimethyl 2-isocyanatoterephthalate". genprice.uk. 1

  • [3] Measurlabs. "Polymer Characterization Technique Overview". measurlabs.com. 3

  • [2] National Center for Biotechnology Information (PMC). "Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells". nih.gov. 2

  • [4] MolecularCloud. "Techniques Used for Polymer Characterization". molecularcloud.org. 4

  • [5] MDPI. "Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization". mdpi.com. 5

Sources

Application

Application Note: Dimethyl 2-Isocyanatoterephthalate (D2ITP) in Advanced Bioconjugation and Cross-Linking Workflows

Introduction & Mechanistic Rationale Dimethyl 2-isocyanatoterephthalate (D2ITP, CAS 179114-94-4)[1] is a highly versatile, heterotrifunctional-like building block utilized in advanced bioconjugation, polymer chemistry, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Dimethyl 2-isocyanatoterephthalate (D2ITP, CAS 179114-94-4)[1] is a highly versatile, heterotrifunctional-like building block utilized in advanced bioconjugation, polymer chemistry, and protein cross-linking applications. Structurally, D2ITP features an aromatic terephthalate backbone with two methyl ester groups at the 1,4-positions and a highly reactive isocyanate group at the 2-position.

The Causality of Choice: In the landscape of bioconjugation, researchers frequently rely on N-hydroxysuccinimide (NHS) esters to target primary amines. While effective, NHS esters are prone to rapid hydrolysis in aqueous environments, leading to decreased coupling efficiency[2]. In contrast, the isocyanate moiety of D2ITP reacts rapidly with the unprotonated


-amino groups of lysine residues or the N-terminus of proteins to form exceptionally stable urea linkages[3]. This nucleophilic addition is thermodynamically favorable, does not require a catalyst, and predominantly targets the N-terminus and accessible surface lysines without inducing widespread protein denaturation[4].

Crucially, the dual methyl ester groups of D2ITP serve as a latent, modifiable scaffold. Post-conjugation, these esters can undergo hydrazinolysis to form di-hydrazides. This allows the newly functionalized protein to be cross-linked to oxidized glycoproteins (such as antibodies) via hydrazone ligation. This sequential, controlled reactivity prevents the premature cross-linking and massive protein aggregation often seen with traditional homobifunctional reagents.

Physicochemical Properties & Reaction Kinetics

To design an effective cross-linking strategy, the physicochemical boundaries of the reagent must be respected. The tables below summarize the core properties and kinetic parameters required for successful D2ITP implementation.

Table 1: Physicochemical Properties of D2ITP
PropertyValue
Chemical Name Dimethyl 2-isocyanatoterephthalate
CAS Number 179114-94-4[1]
Molecular Weight 235.19 g/mol [1]
Molecular Formula C11H9NO5[1]
Primary Reactivity Isocyanate (Amine-reactive, forms urea bonds)[3]
Secondary Reactivity Dimethyl Esters (Hydrazine/Amine-reactive, forms hydrazides/amides)
Table 2: Kinetic Parameters for D2ITP Bioconjugation
Reaction StepTarget Functional GroupOptimal pHBuffer CompatibilityReaction Time
Urea Bond Formation Primary Amines (Lysine/N-term)8.0 – 9.0PBS, Borate, Carbonate (Amine-free)[2]1 - 2 Hours (RT)
Ester Hydrazinolysis Dimethyl Esters7.0 – 8.0PBS, Methanol/Aqueous mix4 - 12 Hours (RT)
Hydrazone Ligation Oxidized Glycans (Aldehydes)5.0 – 6.0Acetate, MES2 - 4 Hours (RT)

Experimental Protocols

The following protocols detail a two-phase cross-linking strategy: first, tethering D2ITP to a carrier protein, and second, modifying the ester backbone to cross-link with an oxidized antibody.

Protocol 1: Primary Amine Conjugation (Urea Linkage Formation)

Self-Validating System: This protocol incorporates a pre- and post-reaction TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay. By quantifying the reduction in free primary amines, researchers can definitively validate the success of the isocyanate coupling before proceeding to secondary modifications.

Step 1: Preparation of the Protein Solution

  • Dissolve the target protein (e.g., BSA or a carrier peptide) at a concentration of 2-5 mg/mL in an amine-free buffer, such as 0.1 M Sodium Borate, pH 8.5. Expert Insight: The pH is a critical variable. The pKa of the lysine

    
    -amino group is ~10.5. At pH 8.5, a sufficient fraction of the amines is deprotonated and nucleophilic, while the slightly alkaline environment minimizes the competing hydrolysis of the isocyanate into an unreactive amine[5]. Tris or glycine buffers MUST be strictly avoided as they contain competing primary amines that will quench the isocyanate[2].
    

Step 2: Preparation of D2ITP Stock

  • Dissolve D2ITP in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a concentration of 100 mM. Expert Insight: Isocyanates are highly moisture-sensitive. Prepare this stock immediately before use and utilize anhydrous solvents to prevent degradation of the functional group[4].

Step 3: Conjugation Reaction

  • Add a 10- to 20-fold molar excess of D2ITP to the protein solution dropwise while vortexing gently. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein precipitation.

  • Incubate the reaction mixture at room temperature (RT) for 2 hours under continuous gentle agitation.

Step 4: Purification and Validation

  • Remove unreacted D2ITP and organic solvent using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M Sodium Phosphate buffer, pH 7.4.

  • Validation: Perform a TNBSA assay on the purified conjugate and compare the absorbance at 335 nm to a concentration-matched unmodified protein control. A significant decrease in absorbance confirms the successful conversion of primary amines to stable urea linkages.

Protocol 2: Post-Conjugation Ester Modification & Cross-Linking

Expert Insight: Converting the tethered dimethyl esters to hydrazides creates a nucleophilic scaffold that reacts specifically with aldehydes at acidic pH. This allows for oriented cross-linking to the Fc-region glycans of antibodies, ensuring the antigen-binding site remains unobstructed.

Step 1: Hydrazinolysis of the Tethered Esters

  • To the purified D2ITP-protein conjugate (in pH 7.4 buffer), add Hydrazine hydrate to a final concentration of 0.5 M.

  • Incubate at RT for 4-12 hours. The methyl esters will undergo aminolysis to form di-hydrazides.

  • Purify the resulting di-hydrazide functionalized protein using a desalting column equilibrated with 0.1 M Sodium Acetate buffer, pH 5.5.

Step 2: Cross-linking to Oxidized Glycoproteins

  • Oxidize the target glycoprotein (e.g., an IgG antibody) using 10 mM Sodium Periodate (

    
    ) in the dark for 30 minutes at 4°C to generate reactive aldehydes on the carbohydrate moieties.
    
  • Quench the oxidation reaction by adding 10% glycerol and desalt the antibody into 0.1 M Sodium Acetate buffer, pH 5.5.

  • Mix the di-hydrazide functionalized carrier protein with the oxidized antibody at a 1:1 to 3:1 molar ratio.

  • Add 10 mM Aniline as a nucleophilic catalyst to accelerate hydrazone bond formation. Incubate for 2 hours at RT, then purify the final cross-linked conjugate via size-exclusion chromatography.

Visualizations of the Bioconjugation Workflow

Workflow A Protein 1 (Target Lysines) B D2ITP (Isocyanate Reaction) A->B pH 8.5 Buffer C Urea-Tethered Dimethyl Ester B->C 1-2 Hours, RT D Hydrazine Hydrate (Hydrazinolysis) C->D Buffer Exchange E Di-Hydrazide Functionalized Protein D->E Overnight, RT F Oxidized Glycoprotein (Aldehyde Reactive) E->F pH 5.5 Buffer G Cross-Linked Protein Conjugate F->G Aniline Catalyst

Step-by-step workflow of D2ITP-mediated bioconjugation and glycoprotein cross-linking.

Pathway N1 Dimethyl 2-isocyanatoterephthalate (D2ITP) N3 Protein-Urea-Terephthalate (Dimethyl Ester) N1->N3 Nucleophilic Addition (pH 8.0-9.0) N2 Protein-NH2 (Lysine/N-term) N2->N3 N4 Protein-Urea-Terephthalyl Di-hydrazide N3->N4 + Hydrazine (Ester Aminolysis) N5 Hydrazone Cross-link (with Target Aldehyde) N4->N5 + Oxidized Glycan (pH 5.5)

Chemical reaction pathway illustrating the conversion of D2ITP into a stable cross-link.

References

  • 179114-94-4 | Dimethyl 2-isocyanatoterephthalate | BLD Pharm.bldpharm.com.
  • Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry.nih.gov.
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates.nih.gov.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.mdpi.com.
  • Bioconjugation and crosslinking technical handbook.thermofisher.com.

Sources

Method

Application Note: Covalent Surface Functionalization via Dimethyl 2-isocyanatoterephthalate for Directed SURMOF Nucleation

Executive Summary & Mechanistic Rationale The integration of Metal-Organic Frameworks (MOFs) onto solid substrates—creating Surface-Anchored MOFs (SURMOFs)—is a critical frontier in sensor development, advanced filtratio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of Metal-Organic Frameworks (MOFs) onto solid substrates—creating Surface-Anchored MOFs (SURMOFs)—is a critical frontier in sensor development, advanced filtration, and catalytic coatings. However, direct solvothermal growth on inert surfaces often results in poor adhesion, random crystal orientation, and low nucleation density[1].

To solve this, researchers must covalently anchor the MOF’s organic bridging ligand directly to the substrate. Dimethyl 2-isocyanatoterephthalate (CAS: 179114-94-4) serves as an elite heterobifunctional linker for this exact purpose[2].

The Causality of the Chemical Design

Instead of attempting a direct amide coupling with terephthalic acid—which requires unstable coupling reagents (EDC/NHS) and risks polymerizing the dicarboxylic acids—this protocol utilizes the highly reactive isocyanate (-NCO) group.

  • Kinetic Advantage: The isocyanate group reacts spontaneously and catalyst-free with primary amines on the substrate to form a robust urea linkage[3].

  • Built-in Protection: The two methyl ester groups protect the terephthalate geometry during the coupling phase, preventing unwanted cross-reactivity.

  • Activation: A subsequent mild hydrolysis step removes the methyl groups, revealing the dicarboxylic acid (terephthalic acid)—the exact nucleation site required for coordinating metal nodes (e.g., Zr⁴⁺ for UiO-66)[1].

Experimental Workflow

The following diagram illustrates the chemical pathway from an inert substrate to a fully functionalized SURMOF architecture.

Workflow N1 Amine-Functionalized Surface (e.g., APTES) N2 Coupling: Dimethyl 2-isocyanatoterephthalate (Anhydrous Toluene, 60°C) N1->N2 Urea Linkage N3 Surface-Bound Dimethyl Terephthalate N2->N3 N4 Ester Hydrolysis (LiOH, THF/H2O, RT) N3->N4 Deprotection N5 Surface-Bound Terephthalic Acid (BDC) N4->N5 N6 SURMOF Nucleation (e.g., ZrCl4 for UiO-66) N5->N6 Metal Coordination

Caption: Chemical workflow for covalent SURMOF nucleation via Dimethyl 2-isocyanatoterephthalate.

Step-by-Step Experimental Protocols

Note: This protocol assumes the starting substrate (e.g., silicon wafer, glass slide, or silica nanoparticles) has already been functionalized with primary amines using standard APTES (3-Aminopropyltriethoxysilane) silanization.

Protocol A: Isocyanate Coupling (Urea Bond Formation)

Objective: Covalently attach the protected terephthalate linker to the aminated surface.

  • Preparation of Anhydrous Environment: Causality: Isocyanates react rapidly with atmospheric moisture to form unstable carbamic acids, which decarboxylate into amines and cause the reagent to self-polymerize into polyureas[3]. All glassware must be flame-dried, and solvents must be strictly anhydrous.

  • Reagent Solution: Dissolve 50 mM of Dimethyl 2-isocyanatoterephthalate in anhydrous toluene under an inert nitrogen or argon atmosphere.

  • Substrate Immersion: Submerge the amine-functionalized substrate into the solution.

  • Incubation: Heat the reaction vessel to 60°C and incubate for 12 hours with gentle orbital shaking.

  • Washing: Remove the substrate and wash sequentially with toluene (2x), dichloromethane (2x), and ethanol (2x) to remove any physisorbed, unreacted linker. Dry under a stream of N₂.

Protocol B: Ester Hydrolysis (Deprotection)

Objective: Convert the surface-bound dimethyl esters into metal-coordinating carboxylic acids.

  • Hydrolysis Solution: Prepare a 0.5 M solution of Lithium Hydroxide (LiOH) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water. Causality: THF acts as a swelling agent/wetting agent for the hydrophobic dimethyl ester surface, allowing the aqueous hydroxide ions to efficiently attack the ester carbonyls.

  • Reaction: Submerge the substrate in the hydrolysis solution at room temperature for 4 hours.

  • Acidification: Transfer the substrate to a 0.1 M HCl solution for 10 minutes to protonate the resulting carboxylate salts into free carboxylic acids.

  • Washing: Rinse thoroughly with copious amounts of DI water, followed by ethanol. Dry under N₂.

Protocol C: SURMOF Growth (UiO-66 Example)

Objective: Nucleate and grow the MOF layer using Liquid-Phase Epitaxy (LPE) or Layer-by-Layer (LbL) deposition[1].

  • Metal Precursor Step: Immerse the functionalized substrate in a 10 mM solution of ZrCl₄ in DMF for 30 minutes at 70°C. Wash with pure DMF for 5 minutes. Causality: The Zr⁴⁺ ions coordinate directly with the surface-anchored terephthalic acid groups, forming the foundational metal-oxo nodes.

  • Ligand Step: Immerse the substrate in a 10 mM solution of terephthalic acid (or 2-aminoterephthalic acid) in DMF for 30 minutes at 70°C. Wash with pure DMF.

  • Cycling: Repeat steps 1 and 2 for 20–40 cycles depending on the desired film thickness[1].

Analytical Validation & Data Interpretation

A self-validating protocol requires orthogonal analytical techniques at each step to ensure the chemistry proceeded as designed. The logical relationship of these techniques is mapped below.

Characterization C1 Analytical Validation of Surface Modification C2 Step 1: Amine Surface C1->C2 C3 Step 2: Isocyanate Coupling C1->C3 C4 Step 3: Hydrolysis C1->C4 C5 Step 4: MOF Growth C1->C5 T1 WCA: ~60° FTIR: N-H bend (1560 cm⁻¹) C2->T1 T2 WCA: ~75° (Hydrophobic) FTIR: C=O ester (1725 cm⁻¹) C3->T2 T3 WCA: <30° (Hydrophilic) FTIR: Broad O-H (3300-2500 cm⁻¹) C4->T3 T4 XRD: Crystalline MOF peaks SEM: Nanoparticle morphology C5->T4

Caption: Logical relationship of analytical validation methods at each modification step.

Quantitative Data Summary Table

Compare your experimental results against these standard benchmark values to verify successful surface modification:

Modification StateWater Contact Angle (WCA)FTIR Signature PeaksXPS Elemental Shifts (C 1s / N 1s)
1. Amine (APTES) 55° – 65°1560 cm⁻¹ (N-H bend)N 1s: ~399.5 eV (Free amine)
2. Dimethyl Ester 70° – 80° (Hydrophobic)1725 cm⁻¹ (Ester C=O)1650 cm⁻¹ (Urea C=O)C 1s: ~289.0 eV (O-C=O)N 1s: ~400.2 eV (Urea)
3. Terephthalic Acid < 30° (Highly Hydrophilic)3300-2500 cm⁻¹ (Broad O-H)1690 cm⁻¹ (Acid C=O)C 1s: ~288.5 eV (COOH)
4. UiO-66 SURMOF ~ 45° (Dependent on defect density)1580 cm⁻¹ & 1390 cm⁻¹ (Coordinated carboxylates)Zr 3d: ~183 eV & 185 eV (Zr-O coordination)

References

  • Bidepharm.CAS:179114-94-4, Dimethyl 2-isocyanatoterephthalate (MOF Ligand Precursor). Bidepharm Catalog.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA9C_novhoHKxQShTnKbO0vNcAmxTAplaihhmlTpCxdlzT-Akccc0apBhHv2xXzR45Y_EsHyfnXEZ-3P-mvdVg4_rszp6EgXhDcOtNlUMZPn7eZbUfnrsUDDxSNxb1U8PDMVT8GV6ZMFIajsIBlg==]
  • ResearchGate.Chain extension and branching of poly(ethylene terephthalate) (PET) with di- and multifunctional epoxy or isocyanate additives: An experimental and modelling study.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxggLMj8B_T_kw7HA4rNqpLg-qzewiwsI806xW8pgkswhs855LS-cVWDhW43U1wVhWQ_zfzOCDe99CWCThpzulZIH2v6vW9rAP8lUpXnQG2dIlTtp8AW6nVcDpI-kOsSH7eHPiWkk-aiTIg2vtZ7HIciG6ViNIwQ1C9mK_tNbm8j2LwqscGLC9yePCisHDNXyIAiZzfL92XNbFqvsQExNmHzwRhAbCuV4O-ybA12mEwfxaSwwdsxmV6nzCEena1zNgo7TlCgs3xAN2ythG3a0ESNe41Lqb6Cuw59-oLSsonT1J9eT3ktpp7WgFp5t1jy8i4LUFB3O2JVh3UC_842PV3lETDj-8zcOomO6V]
  • MDPI.Hydrogen Separation Performance of UiO-66-NH2 Membranes Grown via Liquid-Phase Epitaxy Layer-by-Layer Deposition and One-Pot Synthesis.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPLpsiPkyRg4V2kH8o-j7f3EVUUtuoEebHXpenVwn3j-HWKlrKM5OOVqJj7zVWt2UUqgVA9Jv6maw0ESwMw0NxtkDErGfZOpQZywiPQkpOGCFyd0SXB1cULfH4K9NR2H1jiog=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Dimethyl 2-isocyanatoterephthalate

Introduction: The Challenge of Purity Dimethyl 2-isocyanatoterephthalate is a highly reactive aromatic isocyanate ester, valuable as a monomer and intermediate in the synthesis of specialized polyurethanes, pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Purity

Dimethyl 2-isocyanatoterephthalate is a highly reactive aromatic isocyanate ester, valuable as a monomer and intermediate in the synthesis of specialized polyurethanes, pharmaceuticals, and other advanced materials. The isocyanate (-NCO) group, while essential for its reactivity, also presents significant challenges for purification and handling. Its susceptibility to moisture, heat, and self-polymerization means that crude material often contains a complex mixture of impurities that can compromise downstream applications.[1][2]

This guide provides researchers and drug development professionals with a comprehensive technical resource for purifying crude Dimethyl 2-isocyanatoterephthalate. It combines theoretical principles with practical, field-proven methodologies in a troubleshooting and FAQ format to address common experimental hurdles.

Section 1: Understanding the Impurity Profile (FAQs)

A successful purification strategy begins with understanding the potential contaminants in your crude product.

Q: What are the most common impurities I should expect in my crude Dimethyl 2-isocyanatoterephthalate?

A: The impurity profile is largely dictated by the synthetic route used. Typically, synthesis involves the phosgenation of Dimethyl 2-aminoterephthalate or a related precursor.[2][3] Consequently, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual Dimethyl 2-aminoterephthalate.

  • Reaction Intermediates: Carbamyl chlorides and other partially reacted species.[2]

  • Hydrolysis Products: The most common issue with isocyanates is their reaction with trace moisture to form an unstable carbamic acid, which quickly decomposes to the corresponding amine (Dimethyl 2-aminoterephthalate) and carbon dioxide.[4][5] This newly formed amine can then react with the isocyanate product to form substituted ureas, which are high-boiling and often insoluble impurities.

  • Self-Polymerization Products: Isocyanates can self-react, especially when heated, to form dimers (uretdiones) and cyclic trimers (isocyanurates).[2][6] These oligomers are a primary cause of low yields and distillation residues.

  • Residual Solvents: Solvents used during synthesis, such as chlorobenzene or dichlorobenzene, may be present.[3]

  • Color-Forming Bodies: Thermal stress during synthesis or purification can generate colored degradation products, often leading to a yellow or brown appearance.[1][7]

Impurity ClassCommon ExamplesOriginImpact on Purity
Starting Materials Dimethyl 2-aminoterephthalateIncomplete reactionAffects stoichiometry in downstream use
Side-Products Substituted UreasReaction with water/amineHigh M.P., low solubility, catalyst poison
Oligomers Dimers, IsocyanuratesThermal stress, storageReduces yield, increases viscosity
Solvents Chlorobenzene, XyleneSynthesis/workupCan be difficult to remove, toxicological concerns
Degradants Various colored speciesHigh temperatureProduct discoloration

Section 2: Core Purification Methodologies (FAQs)

Choosing the right purification technique is critical to achieving high purity without significant product loss.

Q: What is the most effective method for purifying Dimethyl 2-isocyanatoterephthalate on a lab scale?

A: High-vacuum fractional distillation is the industry-standard and most recommended method for purifying isocyanates.[2][3] This technique is effective at separating the desired monomer from non-volatile residues (polymers, ureas, starting materials) and more volatile components (solvents). The key is to use a high vacuum (typically <1 mmHg) to lower the boiling point, thereby minimizing thermal stress and reducing the risk of polymerization.[2]

Q: Can I use recrystallization to purify my product?

A: Recrystallization is feasible but challenging. The primary difficulty is finding a suitable solvent that meets the following criteria:

  • Inertness: The solvent must not have active hydrogen atoms (e.g., avoid alcohols, water, and primary/secondary amines).

  • Anhydrous: The solvent must be scrupulously dry to prevent hydrolysis of the isocyanate.[4][5]

  • Differential Solubility: It must effectively dissolve the crude product at an elevated temperature and allow for the crystallization of pure product upon cooling, while keeping impurities dissolved.

Suitable candidates often include dry hydrocarbons (like heptane or toluene), ethers (like diethyl ether), or chlorinated solvents.[8] A solvent/anti-solvent system can also be effective. However, distillation is generally preferred for its superior ability to remove oligomeric impurities.

Q: Is column chromatography a good option?

A: Standard silica gel column chromatography is strongly discouraged . The surface of silica gel is covered with acidic silanol (-Si-OH) groups, which will readily react with the isocyanate, leading to complete product loss on the column.[9] If chromatographic separation is absolutely necessary, one might consider using a deactivated, neutral support like neutral alumina, but this should be approached with extreme caution and only after other methods have failed.

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a direct Q&A format.

Q: My final product is yellow or brown. What happened and how can I fix it? A: Discoloration is almost always a sign of thermal degradation.[1][7]

  • Cause: The distillation temperature was too high, or the residence time in the hot distillation flask was too long. This leads to the formation of colored by-products.

  • Solution 1 (Optimize Distillation): Improve the vacuum to further reduce the boiling point. Use a Kugelrohr or short-path distillation apparatus to minimize the time the compound spends at high temperatures.

  • Solution 2 (Use a Stabilizer): For storage, the addition of a stabilizer in parts-per-million (ppm) quantities can prevent degradation. Phenols (10-5000 ppm) or acidic oxides like carbon dioxide have been shown to improve the storage stability of isocyanates.[1][2]

Q: My distillation yield is very low, and I have a large amount of glassy or solid residue in the flask. Why? A: This is a classic sign of thermally induced self-polymerization.[2][6]

  • Cause: The distillation pot temperature exceeded the threshold for polymerization, converting your monomer into non-volatile dimers, trimers, and higher oligomers.

  • Solution 1 (Temperature Control): Maintain the lowest possible distillation temperature by using the highest achievable vacuum. Ensure the heating mantle is not set significantly higher than the target vapor temperature.

  • Solution 2 (Thin-Film Evaporation): For larger scales, a wiped-film or thin-film evaporator is ideal. This technology minimizes residence time at high temperatures, drastically reducing polymerization.[3]

  • Solution 3 (Inhibitors): Consider adding a polymerization inhibitor to the crude material before distillation, but ensure it can be separated from the final product.

Q: My product solidifies in the distillation condenser and receiver, blocking the apparatus. How do I prevent this? A: This occurs when the melting point of your compound is higher than the temperature of the condenser surfaces.

  • Cause: Dimethyl 2-isocyanatoterephthalate is a solid or high-melting liquid at room temperature. Standard water-cooled condensers will cause it to freeze upon contact.

  • Solution: Use a jacketed condenser and receiver through which you can circulate warm water (e.g., 40-50°C, or a temperature safely above the product's melting point). This keeps the product in a liquid state throughout the collection process. Avoid using air condensers, as they provide inconsistent temperature control.

Q: After purification, my product's purity decreases over a few days, and a white precipitate forms. What is happening? A: This indicates post-purification contamination, most likely with atmospheric moisture.

  • Cause: The isocyanate is reacting with water from the air, hydrolyzing to the amine, which then reacts with more isocyanate to form an insoluble urea precipitate.[4][10][11]

  • Solution 1 (Inert Atmosphere): Always handle and store the purified product under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

  • Solution 2 (Proper Storage): Store in a tightly sealed container with a secure cap, preferably in a desiccator or a dry box. For long-term storage, refrigeration or freezing can slow the rate of self-polymerization, but ensure the container is warmed to room temperature before opening to prevent condensation.[10][12]

Visualizing the Process

General Purification Workflow

The following diagram outlines the decision-making process for purifying crude Dimethyl 2-isocyanatoterephthalate.

crude Crude Product assessment Initial Analysis (TLC, IR, NMR) crude->assessment distillation High-Vacuum Distillation assessment->distillation Primary Route (Removes polymers) recrystallization Anhydrous Recrystallization assessment->recrystallization Alternative Route (If non-polymeric impurities) qc Purity Analysis (GC, NMR) distillation->qc recrystallization->qc storage Store Under N2/Ar (Cold, Dark) qc->storage Purity >99%

Caption: Decision workflow for purification.

Troubleshooting Common Issues

This flowchart provides a logical path to diagnose and solve common purification problems.

cluster_start cluster_purity Purity & Appearance Issues cluster_yield Yield Issues cluster_handling Handling Issues start Problem Identified purity_issue Discoloration or Low Purity start->purity_issue yield_issue Low Yield & High Residue start->yield_issue handling_issue Solidification in Condenser start->handling_issue cause_thermal Cause: Thermal Degradation purity_issue->cause_thermal cause_hydrolysis Cause: Moisture Contamination purity_issue->cause_hydrolysis solve_thermal Solution: Lower Distillation Temp (Higher Vacuum) cause_thermal->solve_thermal solve_hydrolysis Solution: Use Dry Glassware/Solvents Store Under Inert Gas cause_hydrolysis->solve_hydrolysis cause_poly Cause: Polymerization yield_issue->cause_poly solve_poly Solution: Reduce Temp/Time (Short-Path Distillation) cause_poly->solve_poly cause_mp Cause: High Melting Point handling_issue->cause_mp solve_mp Solution: Use Jacketed Condenser with Warm Fluid cause_mp->solve_mp

Caption: Troubleshooting flowchart for purification.

Section 4: Detailed Experimental Protocols

Safety First: Isocyanates are toxic, sensitizing agents, and potent lachrymators.[4][5] All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including full-body covering, nitrile or butyl gloves, and safety goggles, is mandatory.[4]

Protocol 1: High-Vacuum Fractional Distillation

This protocol is designed for purifying crude Dimethyl 2-isocyanatoterephthalate from non-volatile impurities.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. All glassware must be oven-dried (>120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure it is anhydrous.

    • Use high-vacuum grease on all joints.

    • Place a magnetic stir bar in the distillation flask.

    • Use a jacketed condenser and receiver connected to a circulating bath set to a temperature approximately 10-20°C above the product's melting point.

    • Connect the apparatus to a high-vacuum pump (<1 mmHg) with a cold trap (liquid nitrogen or dry ice/acetone) positioned between the apparatus and the pump.

  • Distillation Procedure:

    • Charge the distillation flask with the crude product (do not fill more than half full).

    • Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual solvents.

    • Once the system is under full vacuum, slowly heat the distillation flask using a heating mantle with a stir function.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Increase the temperature gradually until the main product fraction begins to distill. Record the vapor temperature and pressure.

    • Continue distillation until the majority of the product has been collected or until the rate of distillation slows significantly and the temperature begins to rise.

    • Stop heating and turn off the stirrer. Allow the apparatus to cool completely before slowly and carefully venting the system with dry nitrogen or argon.

    • The purified product in the receiver should be sealed under an inert atmosphere immediately.

Protocol 2: Recrystallization from an Anhydrous, Inert Solvent

This protocol is an alternative for removing impurities with different solubility profiles.

  • Solvent Preparation:

    • Choose an inert, anhydrous solvent (e.g., heptane, toluene). The solvent must be dried over a suitable drying agent (e.g., sodium/benzophenone or molecular sieves) and distilled under nitrogen before use.

  • Recrystallization Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, add the crude product.

    • Add the minimum amount of hot, anhydrous solvent required to fully dissolve the crude material with gentle heating and stirring.

    • Once fully dissolved, remove the heat source.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath or refrigerator to maximize crystal yield.

    • Isolate the crystals via filtration using a Schlenk filter or a cannula filtration setup under an inert atmosphere.

    • Wash the collected crystals with a small amount of ice-cold, anhydrous solvent to remove any adhering mother liquor.

    • Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • Nagata, T., et al. (n.d.). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. European Patent Office.
  • Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]

  • Adams, L. M. (1966). Stabilization of isocyanates. U.S. Patent 3,247,236.
  • Cargo Handbook. (n.d.). Isocyanate. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • Institution of Chemical Engineers. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

  • Takahashi, O., et al. (2018). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing. Retrieved from [Link]

  • Kuwabara, H., et al. (2014). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link]

  • ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates. Retrieved from [Link]

  • WorkSafe. (n.d.). Isocyanates - Approved Code of Practice for The Safe Use of. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 10). How Isocyanates Influence Material Durability and Longevity? Retrieved from [Link]

  • Russ, M., et al. (2012). Method for the purification of isocyanates. U.S. Patent 8,088,944 B2.
  • Journal of Gas Chromatography. (1968). Analysis of Isocyanates by Gas Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing high purity and crystalline dimethyl fumarate.

Sources

Optimization

Technical Support Center: Synthesis of Dimethyl 2-isocyanatoterephthalate

Welcome to the technical support guide for the synthesis of Dimethyl 2-isocyanatoterephthalate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Dimethyl 2-isocyanatoterephthalate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

Core Synthesis Pathways

The generation of the isocyanate functional group is a pivotal transformation in organic chemistry. For Dimethyl 2-isocyanatoterephthalate, the primary routes involve either phosgene-based reagents or phosgene-free alternatives.

Phosgenation of Dimethyl 2-aminoterephthalate

The most established industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂).[1] This process is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.

The reaction typically proceeds in two main stages:

  • "Cold" Phosgenation: The amine reacts with phosgene at low temperatures to form a carbamoyl chloride intermediate.

  • "Hot" Phosgenation: The reaction mixture is heated to thermally decompose the carbamoyl chloride, eliminating hydrogen chloride (HCl) to yield the final isocyanate.[2][3]

An inert solvent, such as o-dichlorobenzene, is commonly used to manage the reaction temperature and facilitate the removal of HCl gas.[3]

Diagram: Phosgenation Pathway

G cluster_cold Cold Phosgenation (0-50°C) cluster_hot Hot Phosgenation (100-150°C) Amine Dimethyl 2-aminoterephthalate CarbamoylChloride Carbamoyl Chloride Intermediate Amine->CarbamoylChloride + COCl₂ Phosgene Phosgene (COCl₂) Isocyanate Dimethyl 2-isocyanatoterephthalate CarbamoylChloride->Isocyanate Heat (Δ) CarbamoylChloride->Isocyanate HCl HCl (gas) Isocyanate->HCl - HCl G start Low Isocyanate Yield check_moisture Check for Moisture Contamination (Anhydrous Solvents/Glassware?) start->check_moisture fix_moisture Implement Strict Anhydrous Techniques check_moisture->fix_moisture Yes check_temp Review Reaction Temperature & Time (Sufficient for decomposition?) check_moisture->check_temp No fix_moisture->check_temp optimize_temp Optimize Temperature & Duration (Monitor reaction progress) check_temp->optimize_temp No check_stoichiometry Verify Reagent Stoichiometry (Excess phosgene/DMC?) check_temp->check_stoichiometry Yes optimize_temp->check_stoichiometry adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry No success Yield Improved check_stoichiometry->success Yes adjust_stoichiometry->success

Sources

Troubleshooting

Technical Support Center: Synthesis of Dimethyl 2-isocyanatoterephthalate

Welcome to the technical support guide for the synthesis of Dimethyl 2-isocyanatoterephthalate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Dimethyl 2-isocyanatoterephthalate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The high reactivity of the isocyanate functional group, while desirable for subsequent reactions, makes it susceptible to forming a variety of byproducts. This guide provides in-depth, mechanism-based answers and validated protocols to help you optimize your reaction, identify impurities, and improve final product purity.

Frequently Asked Questions: Identifying Common Side Products

This section addresses the most common impurities observed during the synthesis of Dimethyl 2-isocyanatoterephthalate, which is typically prepared via phosgenation of Dimethyl 2-aminoterephthalate using phosgene or its safer equivalents like diphosgene or triphosgene.[1][2][3]

Q1: My analytical data (NMR, IR) shows unexpected signals. What are the likely impurities?

A1: When synthesizing an isocyanate, particularly from an amine and a phosgenating agent, several side products can form due to the high reactivity of the starting materials, intermediates, and the final product. The most common culprits are substituted ureas, biurets, residual carbamoyl chloride, carbodiimides, and isocyanurates (trimers). Each has distinct spectroscopic signatures.

The key to identification is to look for characteristic peaks that differ from your target product. For instance, the N-H protons of ureas and biurets appear as broad signals in the ¹H NMR spectrum and have distinct stretches in the IR spectrum, which should be absent in your pure isocyanate product.

Table 1: Comparative Analytical Data for Dimethyl 2-isocyanatoterephthalate and Common Byproducts

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Dimethyl 2-isocyanatoterephthalate (Product) ~2270-2250 (strong, sharp, -N=C=O) , ~1730 (C=O, ester)~7.5-8.2 (Ar-H), ~3.9 (O-CH₃)~165 (C=O, ester), ~135 (N=C=O) , ~125-140 (Ar-C)
Symmetrical Urea Byproduct ~3300 (N-H stretch), ~1650 (Amide I, C=O) , ~1550 (Amide II, N-H bend)~8.0-9.5 (broad, N-H), ~7.5-8.5 (Ar-H), ~3.9 (O-CH₃)~165 (C=O, ester), ~155 (N-CO-N) , ~120-140 (Ar-C)
Carbamoyl Chloride Intermediate ~3300 (N-H stretch), ~1750 (C=O, acyl chloride) , ~1725 (C=O, ester)~9.0-10.0 (broad, N-H), ~7.5-8.2 (Ar-H), ~3.9 (O-CH₃)~165 (C=O, ester), ~150 (N-CO-Cl) , ~125-140 (Ar-C)
Carbodiimide Byproduct ~2150-2130 (strong, -N=C=N-) , ~1730 (C=O, ester)~7.5-8.2 (Ar-H), ~3.9 (O-CH₃)~165 (C=O, ester), ~140 (N=C=N) , ~125-140 (Ar-C)
Isocyanurate (Trimer) Byproduct ~1780 (strong, C=O in triazine ring) , ~1730 (C=O, ester)~7.5-8.2 (Ar-H), ~3.9 (O-CH₃)~165 (C=O, ester), ~148 (N-CO-N, cyclic) , ~125-140 (Ar-C)
Q2: I've isolated a high-melting, poorly soluble white solid from my reaction mixture. What is it?

A2: This is almost certainly a symmetrical N,N'-disubstituted urea. This is the most common and troublesome byproduct in isocyanate synthesis. Its poor solubility in many organic solvents makes it precipitate from the reaction mixture, but it can also contaminate the final product.

Causality: Urea formation occurs through two primary pathways:

  • Reaction with Unreacted Amine: If the addition of the starting amine (Dimethyl 2-aminoterephthalate) to the phosgenating agent is too fast, localized areas of high amine concentration can occur. Newly formed isocyanate can then react with this unreacted amine instead of with the phosgene.[4]

  • Reaction with Water: Trace amounts of water in the solvent or on the glassware will hydrolyze the isocyanate product. This reaction forms an unstable carbamic acid, which rapidly decarboxylates to yield the primary amine. This regenerated amine then swiftly reacts with another molecule of isocyanate to produce the highly stable and often insoluble symmetrical urea.[5][6]

G cluster_hydrolysis Hydrolysis Pathway cluster_urea Urea Formation Isocyanate Product (R-NCO) CarbamicAcid Carbamic Acid (R-NHCOOH) [Unstable] Isocyanate->CarbamicAcid + H₂O Water H₂O (Trace Moisture) Amine Amine (R-NH₂) [Regenerated] CarbamicAcid->Amine - CO₂ Amine2 Amine (R-NH₂) CO2 CO₂ Isocyanate2 Product (R-NCO) Urea Symmetrical Urea (R-NH-CO-NH-R) [Byproduct] Isocyanate2->Urea Amine2->Urea G Amine Dimethyl 2-aminoterephthalate (R-NH₂) Intermediate Carbamoyl Chloride (R-NH-COCl) Amine->Intermediate Phosgene Phosgene (COCl₂) Phosgene->Intermediate Product Dimethyl 2-isocyanatoterephthalate (R-NCO) Intermediate->Product Heat (Δ) HCl2 - HCl HCl1 - HCl

Figure 2. Synthesis of Dimethyl 2-isocyanatoterephthalate.
Q4: During vacuum distillation, I observed gas evolution and the product in the distillation pot darkened. What is happening?

A4: You are observing thermal decomposition of your isocyanate product. At elevated temperatures, isocyanates can undergo self-condensation reactions to form carbodiimides (with the evolution of carbon dioxide) or cyclize to form isocyanurates (trimers). [7]These reactions are often irreversible and lead to a loss of the desired product.

Causality:

  • Carbodiimide Formation: Two isocyanate molecules can react at high temperatures (typically >180 °C) to eliminate a molecule of CO₂, forming a carbodiimide linkage (-N=C=N-). [8][9][10]This is responsible for the gas evolution you observed.

  • Isocyanurate (Trimer) Formation: Three isocyanate molecules can cyclize to form a highly stable, six-membered s-triazine ring, known as an isocyanurate. This trimerization is also favored at high temperatures and can be catalyzed by various bases or metal compounds. [11] These side reactions are the primary reason why high-vacuum, short-path distillation is recommended for purification, as it allows for lower distillation temperatures, minimizing the time the product spends at a high temperature.

G Isocyanate1 Isocyanate (R-NCO) Carbodiimide Carbodiimide (R-N=C=N-R) Isocyanate1->Carbodiimide Heat (Δ) Trimer Isocyanurate (Trimer) Isocyanate1->Trimer Heat (Δ) Catalyst Isocyanate2 Isocyanate (R-NCO) Isocyanate2->Carbodiimide Isocyanate2->Trimer Isocyanate3 Isocyanate (R-NCO) Isocyanate3->Trimer CO2 + CO₂

Figure 3. Common Thermal Side Reactions.

Troubleshooting Guide & Protocol Optimization

This section provides actionable protocols to prevent the formation of the side products discussed above and to purify the final product effectively.

Q5: What is the best experimental protocol to minimize the formation of urea byproducts?

A5: The key to preventing urea formation is twofold: rigorous exclusion of water and controlling the stoichiometry to avoid the simultaneous presence of starting amine and product isocyanate.

Protocol: Synthesis of Dimethyl 2-isocyanatoterephthalate using Triphosgene

  • Materials & Glassware:

    • All glassware must be oven-dried (>120 °C) overnight and cooled under a stream of dry nitrogen or argon.

    • Dimethyl 2-aminoterephthalate (must be dry; can be dried in a vacuum oven at 50 °C).

    • Triphosgene (handle with extreme caution in a chemical fume hood).

    • Anhydrous solvent (e.g., o-dichlorobenzene or toluene, dried over molecular sieves or by distillation).

    • Anhydrous base (e.g., triethylamine, distilled from CaH₂).

  • Step-by-Step Methodology:

    • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer. Maintain a positive pressure of inert gas throughout the reaction.

    • Phosgenation Agent: In the reaction flask, dissolve triphosgene (0.4 equivalents relative to the amine) in anhydrous o-dichlorobenzene under an inert atmosphere.

    • Amine Addition (Critical Step): Dissolve Dimethyl 2-aminoterephthalate (1.0 eq.) in a separate flask with anhydrous o-dichlorobenzene. Transfer this solution to the dropping funnel. Add the amine solution dropwise to the stirring triphosgene solution at room temperature over 1-2 hours.

      • Causality: A slow, controlled addition ensures that the amine is always in the presence of excess phosgenating agent. This minimizes the chance of unreacted amine reacting with the newly formed isocyanate product. [4] 4. Low-Temperature Reaction: After the addition is complete, stir the mixture at room temperature for 1 hour. A slurry of the intermediate carbamoyl chloride and its hydrochloride salt may form.

    • High-Temperature Conversion: Slowly heat the reaction mixture to reflux (approx. 180 °C for o-dichlorobenzene). A base like triethylamine can be added cautiously at this stage to facilitate HCl removal, though thermal elimination is often sufficient. [2][12] * Causality: The high temperature is required to drive the elimination of HCl from the carbamoyl chloride intermediate to form the isocyanate. [1]Monitor the reaction by IR spectroscopy; the reaction is complete when the N-H stretch (~3300 cm⁻¹) disappears and the strong isocyanate peak (~2260 cm⁻¹) is maximized.

    • Workup: Cool the reaction mixture to room temperature. The solution now contains the desired isocyanate.

Q6: My crude product is contaminated with a white solid (urea). How can I effectively purify my isocyanate?

A6: A combination of filtration and vacuum distillation is the most effective method.

Protocol: Purification of Crude Dimethyl 2-isocyanatoterephthalate

  • Filtration (Removal of Ureas):

    • Dilute the cooled reaction mixture with a dry, non-polar solvent in which the isocyanate is soluble but the urea byproduct is not (e.g., dry hexane or a toluene/hexane mixture).

    • Stir the mixture for 15-30 minutes to ensure all the urea has precipitated.

    • Filter the mixture through a pad of Celite® under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Wash the filter cake with more of the dry, non-polar solvent to recover any trapped product.

    • Causality: The high polarity and hydrogen-bonding capability of the urea byproduct make it insoluble in non-polar solvents, allowing for its physical separation from the more soluble isocyanate product.

  • Vacuum Distillation (Removal of Solvent and Other Soluble Impurities):

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. Important: Do not heat the bath above 40-50 °C to prevent thermal degradation.

    • Transfer the crude oil to a short-path distillation apparatus.

    • Apply a high vacuum (<1 Torr) and slowly heat the distillation pot using an oil bath.

    • Collect the fractions at the appropriate boiling point. The desired Dimethyl 2-isocyanatoterephthalate should distill as a colorless or pale-yellow oil/solid.

    • Causality: Short-path distillation minimizes the residence time of the product at high temperatures, reducing the risk of thermal decomposition to carbodiimides or isocyanurates. [11]The high vacuum lowers the boiling point, further protecting the sensitive isocyanate group.

By carefully controlling reaction conditions and employing appropriate purification techniques, you can successfully synthesize high-purity Dimethyl 2-isocyanatoterephthalate while minimizing the formation of common side products.

References

  • Wikipedia contributors. (2024). Carbodiimide. Wikipedia, The Free Encyclopedia. [Link]

  • Journal of Chemical Reviews. (2025).
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
  • Journal of Chemical Reviews. (2025).
  • Jakab, E., et al. (2024). Theoretical and Experimental Study on Carbodiimide Formation. MDPI. [Link]

  • Google Patents. (1975).
  • Aleader Tire. (2022). Basic Chemical Reactions of Polyurethane Foam Knowledge. [Link]

  • Ismail, M. M., et al. (2012). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. [Link]

  • Nagy, J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. [Link]

  • Lapprand, A., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
  • REDI - CEDIA. (2019). Urethane formation with an excess of isocyanate or alcohol: Experimental and Ab initio study. [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

  • Ren, Y. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto.
  • Shinde, S. B., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. ACS Publications. [Link]

  • Piazzesi, G., et al. (2006). Isocyanic acid hydrolysis over Fe-ZSM5 in urea-SCR.
  • van der Hulst, L., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]

  • Scribd. (n.d.). ISOCYANATES. [Link]

  • ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?. [Link]

  • Google Patents. (1959).
  • Reddy, K. U. M., et al. (n.d.).
  • Reddit. (2023). Workup for isocyante synthesis from triphoagene?. [Link]

  • Mutsuga, M., et al. (2016). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. [Link]

  • Supporting Information. (n.d.).
  • ResearchGate. (n.d.). The Thermal Decomposition of Isocyanurates. [Link]

Sources

Optimization

Optimizing reaction conditions for Dimethyl 2-isocyanatoterephthalate polymerization

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique thermodynamic and kinetic challenges associated with the living anioni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique thermodynamic and kinetic challenges associated with the living anionic homopolymerization of Dimethyl 2-isocyanatoterephthalate (D2IT) .

D2IT is a highly functionalized monoisocyanate. When polymerized via the isocyanate group, it forms a rigid, helical polyisocyanate (a 1-nylon derivative)[1]. However, the extreme steric hindrance imparted by the ortho- and meta-substituted methyl ester groups significantly lowers the ceiling temperature (


) and heavily favors side reactions. This guide provides the mechanistic rationale and field-proven protocols to achieve controlled, high-yield polymerization.
Part 1: Reaction Pathway & Competing Mechanisms

The fundamental challenge in isocyanate polymerization is the competition between linear propagation and intramolecular backbiting (cyclotrimerization)[2]. The active amidate anion can attack the third carbonyl group in the growing chain, ejecting a thermodynamically stable isocyanurate trimer[1].

G Init Initiator Complex (NaDPM + NaBPh4) Active Amidate Anion (Active Propagating Species) Init->Active Initiation (-98°C) Monomer D2IT Monomer (Sterically Hindered) Monomer->Active Addition Polymer Poly(D2IT) (Rigid Helical 1-Nylon) Active->Polymer Propagation (Common Ion Effect) Trimer Isocyanurate Trimer (Dead End Byproduct) Active->Trimer Backbiting (High Temp / No NaBPh4)

Anionic polymerization pathway of D2IT highlighting the competing backbiting reaction.

Part 2: Standard Operating Procedure (Living Anionic Polymerization)

To suppress the backbiting transition state and overcome the low


 of D2IT, the protocol utilizes Sodium diphenylmethane (NaDPM) as the initiator and Sodium tetraphenylborate (

) as a critical additive.

provides a common ion effect, forming a tight ion pair with the amidate anion that sterically blocks cyclotrimerization[2].

Step 1: Reagent Purification (Critical Self-Validation Step)

  • Dry Tetrahydrofuran (THF) over a sodium/potassium alloy with benzophenone indicator. Self-validation: The solvent must maintain a deep blue/purple color, confirming the absolute absence of moisture and oxygen.

  • Distill D2IT monomer under reduced pressure over Calcium Hydride (

    
    ) immediately prior to use to remove any amine or water impurities.
    
  • Flame-dry all Schlenk flasks and ampoules under a dynamic vacuum (

    
     Torr).
    

Step 2: Initiator Complexation

  • In a Schlenk flask under ultra-pure Argon, dissolve

    
     (5.0 mmol) in 20 mL of purified THF.
    
  • Add NaDPM (1.0 mmol) to achieve a

    
     molar ratio of 5:1[3].
    
  • Submerge the flask in a liquid nitrogen/methanol bath maintained strictly at -98°C .

Step 3: Propagation

  • Dilute the purified D2IT monomer (50 mmol) in 10 mL of pre-chilled THF.

  • Add the monomer solution dropwise to the initiator complex over 10 minutes under vigorous magnetic stirring.

  • Allow the polymerization to proceed for 15–30 minutes at -98°C. Causality: The extreme low temperature compensates for the low ceiling temperature caused by the bulky terephthalate groups, favoring the forward propagation thermodynamics[1].

Step 4: Termination & Recovery

  • Quench the living amidate anions by rapidly injecting 2 mL of degassed, anhydrous methanol.

  • Precipitate the polymer by dropping the reaction mixture into a 10-fold volumetric excess of cold hexane/methanol (80:20 v/v).

  • Collect the functionalized polyisocyanate via centrifugation and dry under vacuum at room temperature for 24 hours.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting polymer architecture. Note the critical dependency on temperature and the


 additive.
TemperatureInitiator System

Yield (%)Dispersity (

)
Primary Product
-20°CNaDPM0< 5%N/AIsocyanurate Trimer
-78°CNaDPM045%1.65Poly(D2IT) + Trimer
-98°CNaDPM182%1.25Poly(D2IT)
-98°C NaDPM 5 > 98% 1.05 Pure Poly(D2IT)
Part 4: Troubleshooting & FAQs

Q1: My yield is extremely low, and NMR analysis shows I am recovering a crystalline small molecule instead of a polymer. What went wrong? A: You are experiencing catastrophic backbiting (cyclotrimerization). Because D2IT has bulky ester groups, the steric strain in the linear polymer backbone is immense, pushing the equilibrium toward the formation of the stress-free cyclic isocyanurate trimer[1]. Correction: You must strictly maintain the reaction temperature at -98°C. Furthermore, ensure your


 additive is fully dissolved and present in a 5:1 excess relative to the initiator. The bulky tetraphenylborate anion forces the sodium cation to form a tight ion pair with the growing polymer end, physically blocking the chain from curling back on itself[2].

Q2: I am achieving good yield, but my dispersity (


) is broad (> 1.5). How can I achieve a living polymerization profile? 
A:  A broad molecular weight distribution indicates that the rate of initiation is slower than the rate of propagation, or that chain transfer is occurring. In the case of D2IT, trace moisture reacting with the isocyanate to form amines is the most common cause of chain transfer.
Correction: Re-distill your monomer over 

. If purity is confirmed, the broad dispersity is likely due to poor solubility of the initiator complex at -98°C. Allow the NaDPM and

to complex in THF for an additional 15 minutes before adding the monomer[3].

Q3: The resulting polymer is completely insoluble in standard organic solvents like THF or Chloroform. Is it crosslinked? A: Not necessarily. Polyisocyanates form rigid, rod-like helical structures due to the severe steric clash between the carbonyl oxygen and the N-substituent[1]. While the dimethyl terephthalate groups provide some organic solubility, high-molecular-weight fractions of this rigid rod can suffer from solvent exclusion. Correction: Try dissolving the polymer in a more strongly interacting solvent like Trifluoroacetic acid (TFA) or adding a small percentage of a chiral dopant to disrupt inter-chain packing. If you need better solubility for downstream applications, consider copolymerizing D2IT with a more flexible monomer like n-hexyl isocyanate (HIC)[2].

References
  • Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization Source: National Institutes of Health (PMC) URL:[Link]

  • Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry Source: ACS Publications (Macromolecules) URL:[Link]

  • The Homopolymerization of Monoisocyanates Source: Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with Dimethyl 2-isocyanatoterephthalate

Welcome to the technical support center for Dimethyl 2-isocyanatoterephthalate (CAS: 179114-94-4) [1]. This bifunctional building block—featuring an electrophilic isocyanate group and two methyl ester groups—is highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dimethyl 2-isocyanatoterephthalate (CAS: 179114-94-4) [1]. This bifunctional building block—featuring an electrophilic isocyanate group and two methyl ester groups—is highly valued in the synthesis of dendrimers, metal-organic framework (MOF) linkers, and active pharmaceutical ingredients.

However, its unique structural electronics require precise handling. The electron-withdrawing nature of the terephthalate core increases the electrophilicity of the isocyanate, making it exceptionally reactive but also highly prone to specific side reactions. This guide addresses the most common experimental bottlenecks, explaining the causality behind the failures and providing self-validating solutions.

FAQ & Troubleshooting Guide

Section 1: Reagent Integrity & The "Moisture" Problem

Q: Why is there a white, insoluble precipitate in my reagent bottle, and why is my reaction yield consistently low?

A: This is the most common mode of failure when handling isocyanates. The white precipitate is a symmetric urea derivative, which forms due to moisture contamination.

Causality & Mechanism: Isocyanates are highly sensitive to water. When exposed to moisture, the isocyanate group reacts with H₂O to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂ gas) to form a primary amine. Because amines are significantly more nucleophilic than water, this newly formed amine immediately reacts with another equivalent of Dimethyl 2-isocyanatoterephthalate to form an insoluble, symmetric urea[2]. The electron-withdrawing ester groups on this specific molecule accelerate this degradation pathway compared to standard aliphatic isocyanates.

Troubleshooting Steps:

  • Visual Validation: Before use, dissolve a small aliquot of the reagent in anhydrous dichloromethane (DCM). The solution must be perfectly clear. Any turbidity indicates pre-existing symmetric urea contamination.

  • Storage: Store the reagent in a desiccator or glovebox under an inert atmosphere (Argon or N₂).

  • Solvent Integrity: Use strictly anhydrous solvents validated by Karl Fischer titration (< 50 ppm water).

Section 2: Chemoselectivity & Over-Reaction (Isocyanate vs. Ester)

Q: I am trying to synthesize a urea derivative using a primary amine, but LC-MS shows multiple side products and ester cleavage. What is happening?

A: You are observing transamidation (amide formation) or ester cleavage due to over-reaction.

Causality & Mechanism: While the isocyanate group is your primary target electrophile, the two methyl ester groups are also susceptible to nucleophilic attack. The ester positioned ortho to the isocyanate is sterically hindered but electronically activated. If the reaction is heated, or if an excess of a highly nucleophilic primary amine is used, the amine will attack the ester carbonyl after the isocyanate has been consumed.

Troubleshooting Steps:

  • Strict Stoichiometry: Maintain an exact 1:1 molar ratio of amine to isocyanate.

  • Temperature Control: Perform the reaction at 0 °C to room temperature. Urea formation is extremely fast and exothermic; heating is unnecessary and only promotes ester cleavage.

  • Base Selection: If your amine is introduced as a hydrochloride salt, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine. Never use excess primary/secondary amines as the base.

Section 3: Sluggish Urethane Formation & Catalysis

Q: My reaction with an aliphatic alcohol to form a urethane is extremely slow, even with heating. How can I accelerate it without degrading the ester groups?

A: Alcohols are significantly weaker nucleophiles than amines. While heating might eventually drive the reaction, it risks transesterification side-reactions with the methyl ester groups. The optimal solution is to introduce a Lewis acid catalyst.

Causality & Mechanism: Dibutyltin dilaurate (DBTDL) is the gold standard catalyst for this transformation. The tin (Sn) center in DBTDL acts as a Lewis acid, coordinating with the oxygen of the isocyanate group. This polarizes the N=C=O bond, increasing the electrophilicity of the carbon atom and simultaneously lowering the activation energy for the nucleophilic attack by the alcohol's hydroxyl group,[3]. This facilitates rapid urethane formation at mild temperatures.

Quantitative Data: Reactivity & Troubleshooting Matrix

Nucleophile TypeTarget LinkageTypical Reaction TimeOptimal TempRequired CatalystPrimary Risk / Side Reaction
Primary Amines Urea< 1 hour0 °C to RTNoneTransamidation (Ester Cleavage)
Secondary Amines Urea1 - 2 hoursRTNoneSteric hindrance slowing reaction
Primary Alcohols Urethane4 - 12 hours40 °CDBTDL (0.1-1 mol%)Sluggish kinetics without catalyst
Water (Moisture) Symmetric UreaVariableRTNoneComplete reagent degradation

Experimental Protocol: Self-Validating DBTDL-Catalyzed Urethane Synthesis

This protocol describes the synthesis of a urethane derivative using Dimethyl 2-isocyanatoterephthalate and a primary alcohol, utilizing a self-validating feedback loop to ensure trustworthiness.

Step 1: Reagent Preparation & Integrity Check

  • Flame-dry a Schlenk flask and purge with Argon.

  • Add Dimethyl 2-isocyanatoterephthalate (1.0 eq) and dissolve in anhydrous Toluene (0.2 M).

  • Validation Check: Observe the solution. It must be completely transparent. If cloudy, filter through a 0.22 µm PTFE syringe filter to remove degraded symmetric urea before proceeding.

Step 2: Catalysis & Nucleophile Addition

  • Add the primary alcohol (1.05 eq) to the clear solution at room temperature.

  • Inject Dibutyltin dilaurate (DBTDL) catalyst (0.5 mol%).

  • Warm the reaction gently to 40 °C.

Step 3: Reaction Monitoring (The Self-Validating Step)

  • Do not rely solely on time. Monitor the reaction via Fourier-transform infrared spectroscopy (FTIR).

  • Validation Check: Track the strong, distinct N=C=O stretching band at ~2270 cm⁻¹ [2]. The reaction is strictly complete only when this peak is entirely absent.

  • Confirm product formation by the appearance of the urethane C=O stretch at ~1700-1730 cm⁻¹ and the N-H stretch at ~3300 cm⁻¹.

Step 4: Workup

  • Quench the reaction by cooling to room temperature and adding a few drops of methanol to consume any unreacted trace isocyanate.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/Ethyl Acetate) to separate the product from the DBTDL catalyst.

Reaction Pathway Visualization

G SM Dimethyl 2-isocyanatoterephthalate (CAS: 179114-94-4) Urea Urea Derivative (Target 1) SM->Urea + Amine (1 eq) (Controlled, 0°C) Urethane Urethane Derivative (Target 2) SM->Urethane + Alcohol (DBTDL Catalyst) SymUrea Symmetric Urea + CO2 (Degradation) SM->SymUrea + H2O (Moisture) (Uncontrolled) Amide Amide / Ester Cleavage (Over-reaction) SM->Amide + Excess Amine (High Temp)

Reaction pathways of Dimethyl 2-isocyanatoterephthalate showing target and side reactions.

References

  • Title: Analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing | Source: Ohans | URL: [Link]

  • [3] Title: Organotin Catalysis in Urethane Systems | Source: ACS Publications | URL: [Link]

  • [2] Title: Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4'-MDI | Source: PMC - NIH | URL: [Link]

Sources

Optimization

Characterizing and identifying byproducts of Dimethyl 2-isocyanatoterephthalate reactions

Introduction Dimethyl 2-isocyanatoterephthalate is a versatile difunctional monomer utilized in the synthesis of a wide array of polymers, including polyurethanes, polyamides, and polyimides. Its unique structure, featur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethyl 2-isocyanatoterephthalate is a versatile difunctional monomer utilized in the synthesis of a wide array of polymers, including polyurethanes, polyamides, and polyimides. Its unique structure, featuring both an isocyanate group and two methyl ester functionalities, allows for complex, multi-step reaction pathways. However, the high reactivity of the isocyanate group (-NCO) also makes it susceptible to numerous side reactions, leading to the formation of byproducts that can compromise polymer properties, complicate analysis, and reduce overall yield.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Dimethyl 2-isocyanatoterephthalate. It provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to effectively characterize and identify reaction byproducts, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of isocyanates like Dimethyl 2-isocyanatoterephthalate?

A1: The isocyanate group is highly electrophilic and will react with a variety of nucleophiles.[1][2] The most prevalent side reactions include:

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[3][4] This newly formed amine can then react with another isocyanate molecule to form a disubstituted urea, a common byproduct.[3]

  • Self-Polymerization (Trimerization): Aromatic isocyanates can undergo cyclotrimerization, especially in the presence of catalysts or at elevated temperatures, to form highly stable, six-membered isocyanurate rings.[5][6][7][8]

  • Reaction with Alcohols: While this is often the desired reaction to form urethanes, the urethane product itself contains an N-H bond that can further react with another isocyanate molecule to form an allophanate. This is more likely to occur at higher temperatures.

  • Reaction with Carboxylic Acids: Isocyanates can react with carboxylic acids to form an unstable mixed anhydride, which can then decompose through various pathways to yield amides or ureas.[9]

Q2: My reaction is showing a lower than expected yield of the desired urethane product. What could be the cause?

A2: A low yield is often attributable to the consumption of the isocyanate reactant through unintended side reactions. The most common culprit is the presence of moisture in your reactants or solvent. Even trace amounts of water can lead to the formation of ureas, consuming two equivalents of your isocyanate per molecule of water. Ensure all glassware is rigorously dried and that solvents are anhydrous. Another possibility is the unintended trimerization of the isocyanate, particularly if the reaction is run at high temperatures or with certain catalysts.[5][10]

Q3: I see an insoluble white precipitate in my reaction mixture. What is it likely to be?

A3: An insoluble white solid is frequently a disubstituted urea or a biuret. Ureas formed from the reaction of the isocyanate with water-derived amines often have poor solubility in common organic solvents.[11] Biurets, which are formed by the condensation of two urea molecules, are also a possibility.[12][13] If your reaction was conducted at a high temperature, an isocyanurate trimer is another potential identity for the precipitate.

Q4: How can I minimize byproduct formation?

A4: To minimize byproducts, strict control over reaction conditions is paramount:

  • Moisture Control: Use anhydrous solvents and reagents. Consider running reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Many side reactions, such as allophanate and isocyanurate formation, are accelerated at higher temperatures. Maintain the lowest effective temperature for your desired reaction.

  • Stoichiometry: Precise control over the molar ratios of your reactants is crucial. An excess of the isocyanate can increase the likelihood of side reactions with the product.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For example, some catalysts are known to promote the trimerization of isocyanates.[6][10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Unexpected peaks in HPLC/LC-MS chromatogram Formation of soluble byproducts such as ureas, biurets, or allophanates.1. Run Standards: If available, inject standards of suspected byproducts (e.g., corresponding urea) to confirm retention times. 2. LC-MS/MS Analysis: Utilize mass spectrometry to obtain the molecular weight of the unknown peaks. Fragmentation patterns can provide structural clues.[14][15] 3. Review Reaction Conditions: Check for potential sources of water contamination or excessive reaction temperatures that could favor byproduct formation.
Broad or new peak around 2270 cm⁻¹ in in-situ FTIR spectrum disappears too quickly The isocyanate peak at ~2270 cm⁻¹ is characteristic. Its rapid disappearance without a corresponding increase in the desired product peak suggests a fast, competing side reaction.1. Monitor Other Spectral Regions: Simultaneously monitor the regions for urea (~1640 cm⁻¹) and urethane (~1700 cm⁻¹) carbonyl stretches to determine which species is forming. In-situ FTIR is ideal for tracking reactant consumption and product/byproduct formation in real-time.[16] 2. Lower Reaction Temperature: Reduce the temperature to slow down all reaction rates, potentially allowing for better selectivity towards the desired product.
Product NMR shows unexpected signals in the aromatic or N-H region. Presence of byproducts with different chemical environments. For example, urea N-H protons have different chemical shifts than urethane N-H protons.1. ¹H-¹³C HSQC/HMBC: Perform 2D NMR experiments to correlate proton and carbon signals, which can help in piecing together the structure of the byproduct. 2. Spiking Experiment: Add a small amount of a suspected byproduct standard to the NMR tube and re-acquire the spectrum. The intensification of existing signals can confirm the identity of the impurity.
Low product yield and formation of a gas during the reaction. Reaction with water. The decomposition of the intermediate carbamic acid releases carbon dioxide gas.[3][4]1. Dry All Reagents and Solvents: Use freshly dried solvents and ensure reactants are anhydrous. Dry glassware in an oven and cool under an inert atmosphere. 2. Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Byproduct Formation Pathways

The following diagram illustrates the primary reaction pathways leading to common byproducts from a generic aromatic isocyanate (Ar-NCO), which is representative of Dimethyl 2-isocyanatoterephthalate's reactivity.

Byproduct_Pathways ArNCO Ar-NCO (Isocyanate) CarbamicAcid Ar-NH-COOH (Carbamic Acid) ArNCO->CarbamicAcid + H2O Urethane Ar-NH-COOR (Urethane) ArNCO->Urethane + R-OH Urea Ar-NH-CO-NH-Ar (Urea) ArNCO->Urea + Ar-NH2 Allophanate Ar-N(COOR)-CO-NH-Ar (Allophanate) ArNCO->Allophanate + Urethane Trimer Isocyanurate Trimer ArNCO->Trimer x3 (Trimerization) H2O H2O (Water) ROH R-OH (Alcohol) Amine Ar-NH2 (Amine) CarbamicAcid->Amine - CO2 Amine->Urea Urethane->Allophanate

Caption: Key byproduct formation pathways for aromatic isocyanates.

Protocols for Byproduct Characterization

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (LC-MS)

This protocol is designed for the separation and identification of soluble byproducts.

Rationale: HPLC provides excellent separation of components in a mixture. UV detection is a general-purpose detection method for aromatic compounds, while mass spectrometry provides crucial molecular weight information for identification. Derivatization is often necessary to improve the stability and chromatographic behavior of isocyanates.[14][15][17]

Step-by-Step Methodology:

  • Sample Preparation & Derivatization: a. Carefully take an aliquot (e.g., 100 µL) of the reaction mixture. b. Immediately quench the reaction by adding it to a solution of a derivatizing agent, such as dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), in a suitable solvent like acetonitrile.[14][17] This step is critical to stabilize any unreacted isocyanate groups by converting them into stable urea derivatives. c. Allow the derivatization reaction to proceed for at least 30 minutes at room temperature. d. Dilute the derivatized sample to an appropriate concentration (e.g., 1-10 µg/mL) with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This will elute compounds based on increasing hydrophobicity.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Detection:

    • UV Detector: Monitor at a wavelength where the aromatic rings absorb, typically around 254 nm.

    • Mass Spectrometer (ESI+): Scan a mass range from m/z 100 to 1000. Look for the [M+H]⁺ ions corresponding to the expected products and byproducts.

  • Data Analysis: a. Compare the retention times of peaks in your sample to known standards if available. b. Extract the mass spectrum for each unknown peak. c. Calculate the theoretical molecular weights of potential byproducts (e.g., urea, biuret, trimer) and compare them to the observed masses.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is useful for identifying key functional groups and for monitoring reaction progress in real-time.

Rationale: FTIR is highly sensitive to the characteristic vibrational frequencies of functional groups. The isocyanate group has a very strong and distinct absorption band that is well-separated from other functional groups, making it an excellent tool for reaction monitoring.[16]

Step-by-Step Methodology:

  • Background Spectrum: Acquire a background spectrum of the solvent or the initial reaction mixture before initiating the reaction.

  • Sample Analysis (for final product): a. If the product is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. b. If the product is in solution, cast a thin film onto a salt plate (NaCl or KBr) and allow the solvent to evaporate.

  • In-situ Monitoring (optional but recommended): a. Use a probe-based in-situ FTIR spectrometer inserted directly into the reaction vessel.[16] b. Set the instrument to acquire a spectrum every 1-5 minutes throughout the reaction.

  • Data Analysis: a. Look for the disappearance of the strong, sharp isocyanate (-NCO) peak around 2250-2280 cm⁻¹ . b. Monitor the appearance and growth of key product and byproduct peaks:

    • Urethane: C=O stretch at ~1700-1730 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
    • Urea: C=O stretch at ~1630-1680 cm⁻¹ and N-H stretch at ~3350 cm⁻¹ .
    • Isocyanurate (Trimer): C=O stretch at ~1700 cm⁻¹ (often overlapping with urethane) and a characteristic ring vibration at ~1410 cm⁻¹ .

Data Summary Table: Spectroscopic Signatures

The table below summarizes key spectroscopic data for Dimethyl 2-isocyanatoterephthalate and its most common reaction byproducts. This data can be used as a reference for identifying unknown species in your reaction mixture.

Compound Structure Key FTIR Peaks (cm⁻¹) Expected ¹H NMR Signals (δ, ppm) Expected [M+H]⁺ (m/z)
Dimethyl 2-isocyanatoterephthalate C₁₁H₉NO₅2270 (s, sharp, -NCO) , 1725 (s, C=O ester)7.5-8.2 (aromatic), 3.9 (s, -OCH₃)236.06
Corresponding Urea Derivative C₂₁H₁₈N₂O₈1725 (s, C=O ester), 1650 (s, C=O urea) , 3320 (m, N-H)7.5-8.5 (aromatic), 6.5-7.0 (br s, N-H), 3.9 (s, -OCH₃)427.12
Isocyanurate Trimer C₃₃H₂₇N₃O₁₅1725 (s, C=O ester), 1700 (s, C=O trimer) , 1410 (m, ring) 7.8-8.5 (aromatic), 3.9 (s, -OCH₃)706.17
Methanol Adduct (Urethane) C₁₂H₁₃NO₆1725 (s, C=O ester), 1710 (s, C=O urethane) , 3300 (m, N-H)7.5-8.2 (aromatic), 5.5-6.0 (br s, N-H), 3.9 (s, -OCH₃), 3.7 (s, urethane -OCH₃)268.08

References

  • Trimerization of isocyanates.
  • Gagnon, J., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry. [Link]

  • Nambu, Y., & Endo, T. Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. The Journal of Organic Chemistry. [Link]

  • Trimer catalyst system for aliphatic and aromatic isocyanates.
  • Product and process trimerization of organic isocyanates.
  • Isocyanate-based multicomponent reactions. RSC Advances, 2024. [Link]

  • Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]

  • Fent, K. W., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]

  • Biuret | C2H5N3O2. PubChem, National Institutes of Health. [Link]

  • Aryal, S. (2024). Biuret Test for Protein: Principle, Procedure, Results, Uses. Microbe Notes. [Link]

  • Isocyanate Reactions. Mettler Toledo. [Link]

  • Prediction on Interaction of Biuret Molecule on Urea Crystal by Using Molecular Modelling Technique. Universiti Teknologi MARA. [Link]

  • Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. [Link]

  • Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
  • Reactions of isocyanates and various nucleophiles including hydroxyl,... ResearchGate. [Link]

  • Jinhwan, P., et al. (2014). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. [Link]

  • Technical Insights into Isocyanate Reaction Pathways. Patsnap Eureka. [Link]

  • Determination of biuret in urea by ionexchange resins. J-STAGE. [Link]

  • Determination of Biuret Content in Fertilizers by High Performance Liquid Chromatography: Single-Laboratory Validation and Collaborative Ring Test Study. researchopenworld.com. [Link]

  • Schematic hydrolysis pathways a, c The hydrolysis pathway of dimethyl... ResearchGate. [Link]

  • Svirbely, W. J., & Cunniff, P. A. (1962). THE KINETICS OF THE ALKALINE HYDROLYSES OF DIMETHYL TEREPHTHALATE AND THE TRANS ISOMER OF DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE IN DIOXANE–WATER MIXTURES. Canadian Journal of Chemistry. [Link]

  • Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. ResearchGate. [Link]

  • Process for the preparation of terephthalic acid by the hydrolysis of intermediate stage crude dimethyl terephthalate.
  • Lixu, L., et al. (2006). Alkaline hydrolysis of dimethyl terephthalate in the presence of [LiAl{sub 2}(OH){sub 6}]Cl.2H{sub 2}O. OSTI.GOV. [Link]

  • Sorenson, R. (1969). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. ResearchGate. [Link]

  • Synthesis of isocyanates from dimethylcarbonate. ResearchGate. [Link]

  • How To Get Isocyanate? PMC, National Institutes of Health. [Link]

  • Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. [Link]

  • The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. PMC, National Institutes of Health. [Link]

  • Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used. MDPI. [Link]

  • Reaction pathways of dimethyl phthalate degradation in. PolyU Institutional Research Archive. [Link]

  • The Design and Simulation of the Synthesis of Dimethyl Carbonate and the Product Separation Process Plant. SciSpace. [Link]

  • Synthesis and Characterization of Metal (II) Phthalocyanine Containing N, N-Dimethyl Phenyl Moieties. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Polymer Molecular Weight from Dimethyl 2-isocyanatoterephthalate

Welcome to the technical support center for the polymerization of Dimethyl 2-isocyanatoterephthalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the polymerization of Dimethyl 2-isocyanatoterephthalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for controlling the molecular weight of polymers derived from this versatile monomer. This guide moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of polymers derived from Dimethyl 2-isocyanatoterephthalate?

A1: The molecular weight of polyisocyanates can be controlled through several key strategies, primarily centered around living anionic polymerization and the careful control of reaction stoichiometry.[1][2] The most critical factors include:

  • Monomer-to-Initiator Ratio: In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer to the moles of the initiator.[3] By carefully controlling this ratio, you can target a specific molecular weight.

  • Stoichiometry in Polycondensation: For step-growth polymerizations, such as the formation of polyurethanes or polyureas, precise control of the stoichiometric ratio of the isocyanate groups to the co-monomer's reactive groups (e.g., hydroxyl or amine groups) is crucial. A slight excess of one monomer can be used to limit the chain length.[4][5]

  • Use of Monofunctional Reagents: The addition of a monofunctional reagent (a "chain stopper") that can react with the isocyanate group will terminate the growing polymer chain, thereby controlling the final molecular weight.[4]

  • Reaction Temperature: Temperature can influence both the rate of polymerization and the occurrence of side reactions. Lower temperatures are often employed in anionic polymerizations of isocyanates to suppress side reactions like cyclotrimerization and to control the polymerization rate.[1][6]

Q2: What are the common side reactions that can affect molecular weight control, and how can they be minimized?

A2: Several side reactions can complicate the control of molecular weight in isocyanate polymerizations:

  • Cyclotrimerization: Isocyanate monomers can undergo a cyclization reaction to form a stable six-membered isocyanurate ring. This consumes the monomer and can broaden the molecular weight distribution.[1] This can be minimized by using appropriate catalysts and lower reaction temperatures.[1][7]

  • Reaction with Water (Moisture): Isocyanates are highly reactive towards water. This reaction leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage, which can disrupt the intended polymer structure and molecular weight control.[8][9] Rigorous drying of all reagents, solvents, and glassware is essential.

  • Allophanate and Biuret Formation: At elevated temperatures, the isocyanate group can react with urethane or urea linkages already present in the polymer backbone to form allophanate or biuret crosslinks, respectively. This can lead to an increase in molecular weight and branching.[10][11] Controlling the reaction temperature and stoichiometry can mitigate these side reactions.

Q3: What type of initiators are recommended for the controlled polymerization of Dimethyl 2-isocyanatoterephthalate?

A3: For living anionic polymerization, which offers the best control over molecular weight and dispersity, organometallic complexes and certain sodium-based initiators are highly effective.[1][3][6]

  • Organotitanium(IV) Catalysts: Compounds like TiCl₃(OCH₂CF₃) have been shown to catalyze the living polymerization of isocyanates, yielding polymers with controlled molecular weights and narrow polydispersities.[3][6]

  • Sodium-Based Initiators: Initiators such as sodium naphthalenide in combination with additives like sodium tetraphenylborate (NaBPh₄) can effectively initiate living anionic polymerization while suppressing side reactions.[2][12] Dual-functional initiators like sodium benzanilide have also been developed to both initiate and protect the living chain end.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Symptom Possible Cause(s) Recommended Actions & Explanations
Lower than expected molecular weight. 1. Presence of Impurities: Water or other protic impurities in the monomer, solvent, or initiator solution can act as terminating agents, leading to shorter polymer chains.[8][9] 2. Incorrect Monomer-to-Initiator Ratio: An overestimation of the initiator concentration will result in a lower molecular weight than targeted. 3. Chain Transfer Reactions: Chain transfer to solvent or impurities can terminate growing chains prematurely.1. Rigorous Purification: Ensure all reagents and solvents are meticulously dried and purified. Distill solvents over appropriate drying agents. Dry glassware in an oven and cool under an inert atmosphere.[8] 2. Accurate Initiator Titration: The concentration of the active initiator should be accurately determined via titration before use. 3. Solvent Selection: Choose a solvent that is inert to the reaction conditions.
Higher than expected molecular weight and/or broad polydispersity. 1. Slow Initiation: If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, leading to a broader molecular weight distribution. 2. Side Reactions: Allophanate or biuret formation at higher temperatures can lead to chain branching and an increase in the overall molecular weight.[10][11] 3. Incomplete Initiator Dissolution: If the initiator is not fully dissolved, the effective initiator concentration will be lower than calculated, leading to higher molecular weight polymers.1. Optimize Initiation Conditions: Ensure rapid and uniform mixing of the initiator with the monomer. Consider using a more efficient initiator or adjusting the temperature to favor initiation. 2. Temperature Control: Maintain a low and constant reaction temperature to minimize side reactions. 3. Ensure Homogeneous Initiation: Ensure the initiator is fully dissolved before adding the monomer. Sonication can sometimes aid in dissolution.
Formation of a white precipitate. 1. Urea Formation: This is a strong indication of moisture contamination in your reaction system. The reaction of isocyanate with water forms an amine, which then reacts with another isocyanate to form an insoluble urea.[8][9] 2. Polymer Precipitation: The synthesized polymer may have limited solubility in the chosen reaction solvent, especially at higher molecular weights.1. Strict Anhydrous Conditions: Re-evaluate and improve your procedures for drying all components of the reaction.[8] 2. Solvent Screening: If the precipitate is the polymer, consider using a different solvent or a solvent mixture that provides better solubility for the target polymer.
Reaction fails to initiate or proceeds very slowly. 1. Inactive Initiator: The initiator may have degraded due to exposure to air or moisture. 2. Presence of Inhibitors: The monomer may contain inhibitors from the manufacturer to prevent polymerization during storage.[10] 3. Low Reaction Temperature: While low temperatures are often beneficial, an excessively low temperature may significantly slow down the polymerization kinetics.1. Use Fresh or Freshly Prepared Initiator: Prepare initiator solutions fresh or store them under strictly inert conditions. 2. Monomer Purification: Purify the monomer by distillation or by passing it through a column of activated alumina to remove inhibitors.[10] 3. Optimize Temperature: Gradually increase the reaction temperature in small increments to find the optimal balance between reaction rate and control.

Experimental Protocols

Protocol 1: General Procedure for Living Anionic Polymerization of Dimethyl 2-isocyanatoterephthalate

This protocol provides a general guideline. Specific concentrations and temperatures may need to be optimized for your specific molecular weight target.

Materials:

  • Dimethyl 2-isocyanatoterephthalate (purified)

  • Anhydrous tetrahydrofuran (THF)

  • Initiator solution (e.g., sodium naphthalenide in THF, accurately titrated)

  • Quenching agent (e.g., anhydrous methanol)

  • Dry, inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and then cooled under a stream of dry inert gas.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Add the desired amount of anhydrous THF to the reaction flask via a cannula or a dry syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the purified Dimethyl 2-isocyanatoterephthalate monomer to the cooled solvent.

  • Initiation: Slowly add the calculated amount of the initiator solution dropwise to the stirred monomer solution. The amount of initiator will determine the final molecular weight.

  • Polymerization: Allow the reaction to proceed for the desired amount of time. The reaction progress can be monitored by techniques such as in-situ FTIR to track the disappearance of the isocyanate peak (~2270 cm⁻¹).[9]

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Visualizations

Diagram 1: Key Factors in Molecular Weight Control

G MW_Control Molecular Weight Control Monomer_Initiator_Ratio Monomer/Initiator Ratio MW_Control->Monomer_Initiator_Ratio Directly Proportional (Living) Stoichiometry Stoichiometry MW_Control->Stoichiometry Step-Growth Control Chain_Stopper Monofunctional Reagent MW_Control->Chain_Stopper Chain Termination Temperature Reaction Temperature MW_Control->Temperature Kinetics & Side Reactions Purity Reagent Purity MW_Control->Purity Avoids Premature Termination

Caption: Key parameters influencing polymer molecular weight.

Diagram 2: Troubleshooting Workflow for Unexpected Molecular Weight

G Start Unexpected MW Check_MW MW Higher or Lower? Start->Check_MW Lower_MW Lower MW Check_MW->Lower_MW Lower Higher_MW Higher MW Check_MW->Higher_MW Higher Impurity_Check Check for Impurities (Water) Lower_MW->Impurity_Check Slow_Initiation Slow Initiation? Higher_MW->Slow_Initiation Initiator_Check Verify Initiator Concentration Impurity_Check->Initiator_Check If pure Side_Reactions Check for Side Reactions Slow_Initiation->Side_Reactions If initiation is fast

Caption: A decision tree for troubleshooting molecular weight issues.

References

  • Kim, J., et al. (2022). Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules. Available at: [Link]

  • Patten, T. E., & Novak, B. M. (1996). Living Organotitanium(IV)-Catalyzed Polymerizations of Isocyanates. Macromolecules. Available at: [Link]

  • Novak, B. M., Patten, T. E., & Hoff, S. M. (1994). Versatile Organometallic Initiators for the Living Polymerization of Isocyanates. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. Available at: [Link]

  • Green, M. M., et al. (2009). Living Anionic Polymerization of Isocyanates. ResearchGate. Available at: [Link]

  • Cheon, K.-S., et al. (2019). Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. Macromolecules. Available at: [Link]

  • Kreatryx. (2018). MOLECULAR WEIGHT CONTROL IN POLYCONDENSATION POLYMERIZATION. YouTube. Available at: [Link]

  • Fernández-d'Arlas, B., et al. (2021). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. Polymers. Available at: [Link]

  • Khatri, C. A., et al. (2014). “Governing initiation-supporting termination” in chiral poly(n-hexyl isocyanate). Chemical Communications. Available at: [Link]

  • Wang, Y., et al. (2024). Reducing High-Molecular-Weight Oligomers in Biobased Pentamethylene Diisocyanate Trimers. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Jones, R. G., et al. (2021). The effect of initiator concentration on molecular weights. ResearchGate. Available at: [Link]

  • Kumpf, R. J., et al. (2014). Thermally cleavable imine base/isocyanate adducts and oligomers suitable as initiators for radical homo- and copolymerization. Polymer Chemistry. Available at: [Link]

  • Richter, F., et al. (2007). Method for the production of prepolymers containing isocyanate groups. Google Patents.
  • Van der Wal, H. R. (1990). Polyisocyanate prepolymer compositions and the use thereof in the preparation of polyurethanes. Google Patents.
  • Macosko, C. W., & Benjamin, E. (1981). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules. Available at: [Link]

Sources

Optimization

Dimethyl 2-Isocyanatoterephthalate (DMIT) Reaction Optimization: Technical Support Center

Welcome to the Technical Support Center for Dimethyl 2-isocyanatoterephthalate (DMIT) reaction optimization. DMIT is a highly specialized aromatic isocyanate featuring electron-withdrawing ester linkages[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dimethyl 2-isocyanatoterephthalate (DMIT) reaction optimization. DMIT is a highly specialized aromatic isocyanate featuring electron-withdrawing ester linkages[1]. This unique structural profile demands precise catalyst selection to maximize urethane/urea yields while suppressing unwanted side reactions.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help researchers and drug development professionals optimize their DMIT workflows.

Part 1: Core Principles of DMIT Catalysis (FAQ)

Q: Why does DMIT exhibit different reactivity profiles compared to standard aliphatic isocyanates? A: DMIT is an aromatic isocyanate. The electron-withdrawing nature of its aromatic ring and the two ester groups on the terephthalate backbone significantly increase the electrophilicity of the isocyanate carbon. This makes DMIT inherently more reactive toward nucleophiles than aliphatic isocyanates[2]. However, this heightened reactivity also makes DMIT highly susceptible to side reactions, such as trimerization (forming isocyanurates) or ester hydrolysis, particularly when using strongly basic catalysts[3]. Therefore, catalyst selection must prioritize reaction selectivity over sheer acceleration.

Q: What is the mechanistic difference between using Organotin (e.g., DBTDL) and Zirconium-based catalysts for DMIT? A: The fundamental difference lies in which reactant the catalyst activates:

  • Organotins (DBTDL): Function via a Lewis acid mechanism. The metal associates with the DMIT, polarizing the carbonyl group and creating a highly electrophilic site for the polyol to attack[2]. While efficient, this mechanism is non-selective and will readily catalyze reactions with ambient moisture[4].

  • Zirconium/Bismuth Chelates: Function via an insertion mechanism. The catalyst preferentially associates with the polyol to form an alcoholate complex. The DMIT then inserts into this complex to form the urethane linkage[2],[4]. This pathway is highly selective for hydroxyl groups over water.

Mechanism DMIT DMIT (Aromatic Isocyanate) Complex1 Electrophilic NCO Complex DMIT->Complex1 Complex2 Nucleophilic Alcoholate DMIT->Complex2 Polyol Polyol (R-OH) Polyol->Complex2 Urethane Urethane Linkage Polyol->Urethane DBTDL Lewis Acid (DBTDL) Activates NCO DBTDL->Complex1 Coordinates ZrCat Insertion Cat (Zr) Activates OH ZrCat->Complex2 Coordinates Complex1->Urethane Polyol Attack Complex2->Urethane DMIT Insertion

Catalytic pathways for DMIT: Lewis acid activation vs. Polyol insertion mechanism.

Part 2: Troubleshooting Guide

Q: My DMIT-polyol reaction is yielding high levels of urea and CO₂ outgassing instead of pure urethane. How do I fix this? A: You are observing the competing isocyanate-water reaction. Catalysts like Dibutyltin dilaurate (DBTDL) are non-selective and will catalyze the reaction between DMIT and trace moisture, producing unstable carbamic acid that decomposes into urea and CO₂ gas[4].

  • Solution: Switch to a Zirconium diketonate or Bismuth carboxylate catalyst. Because these operate via the insertion mechanism, they are highly selective for the hydroxyl group over water, practically eliminating CO₂ outgassing even in high-humidity environments[4].

Q: I am observing premature gelation and unworkably short pot-life when using DBTDL. How can I extend it? A: DBTDL is a benchmark gel catalyst that aggressively drives the NCO-OH reaction, which can lead to rapid viscosity spikes[5].

  • Solution: Utilize a synergistic catalyst blend. Combining a tertiary amine (e.g., DABCO) with an organotin allows for a drastic reduction in total catalyst loading. The amine acts as a Lewis base (activating the alcohol), while the tin acts as a Lewis acid (activating the DMIT). This dual activation provides a controlled, predictable cure profile while extending the initial pot-life[6],.

Q: The final polymer shows unexpected crosslinking and extreme brittleness. What went wrong? A: If you are using carboxylate salts or strongly basic tertiary amines, the catalyst may be deprotonating urethane/urea intermediates, triggering the nucleophilic anionic trimerization of DMIT into isocyanurates[3].

  • Solution: Lower the basicity of your catalyst system or reduce the reaction temperature. Verify the presence of isocyanurate rings via FTIR (look for the distinct peak at ~1410 cm⁻¹).

Troubleshooting Start Issue: Poor DMIT Reaction Yield Moisture Is ambient moisture >50% RH? Start->Moisture YesMoisture Side Reaction: Urea + CO2 Moisture->YesMoisture Yes NoMoisture Check Catalyst Selection Moisture->NoMoisture No Sol1 Use Zr/Bi Chelates (High Selectivity) YesMoisture->Sol1 Prevent H2O Rxn Sol2 Use DBTDL + DABCO Synergy (Accelerated Cure) NoMoisture->Sol2 Slow Cure Sol3 Check for Isocyanurate Trimerization NoMoisture->Sol3 High Viscosity / Brittleness

Decision tree for troubleshooting DMIT urethane synthesis and catalyst selection.

Part 3: Quantitative Data & Catalyst Selection Matrix

To simplify catalyst selection for DMIT workflows, refer to the performance matrix below. Data is synthesized from comparative kinetic studies of aromatic isocyanates[2],[4],.

Catalyst TypePrimary MechanismNCO-OH SelectivityPot-Life ImpactCommon Side Reactions
DBTDL (Organotin) Lewis Acid (NCO Activation)Low (Reacts with H₂O)Short (Rapid Gelation)Urea formation, CO₂ outgassing.
DABCO (Tertiary Amine) Lewis Base (OH Activation)ModerateMediumIsocyanurate trimerization[3].
Zirconium Diketonate Insertion (OH Activation)High (Ignores H₂O)LongMinimal; highly selective[4].
DBTDL + DABCO Blend Dual ActivationModerateAdjustableUrea formation if moisture is present.

Part 4: Experimental Protocol

Standardized Catalyst Screening for DMIT-Polyol Urethane Synthesis

This protocol is designed as a self-validating system to ensure quantitative accuracy when evaluating new catalysts for DMIT.

Step 1: Reagent Preparation & Dehydration

  • Action: Dry the polyol under a vacuum at 80°C for 2 hours.

  • Self-Validation Check: Perform a Karl Fischer titration. Do not proceed unless the moisture content is strictly < 0.05%. Failure to validate this will introduce urea artifacts into your baseline.

Step 2: Baseline Establishment (Uncatalyzed)

  • Action: Mix DMIT and the dehydrated polyol at a 1:1 NCO:OH stoichiometric ratio in a dry, inert solvent (e.g., anhydrous toluene) at 25°C.

  • Self-Validation Check: Take an immediate aliquot and run an FTIR scan. Record the exact absorbance of the NCO stretch at 2270 cm⁻¹ . Monitor for 60 minutes to establish the uncatalyzed background depletion rate.

Step 3: Catalyst Introduction

  • Action: Introduce the selected catalyst (e.g., 0.1 wt% DBTDL or Zirconium chelate) into the polyol phase before mixing with DMIT. This ensures the catalyst associates with the correct functional group (crucial for insertion catalysts)[7],[6].

Step 4: Reaction Monitoring & Mechanistic Validation

  • Action: Monitor the reaction via FTIR every 10 minutes.

  • Self-Validation Check:

    • Success: The NCO peak (2270 cm⁻¹) steadily disappears, inversely proportional to the appearance of the urethane carbonyl peak at ~1700–1730 cm⁻¹ .

    • Failure (Moisture Contamination): If a distinct peak appears at 1650 cm⁻¹ , urea is forming. Your system is contaminated with water, or your catalyst is non-selective.

    • Failure (Trimerization): If a peak appears at ~1410 cm⁻¹ , the DMIT is undergoing isocyanurate formation[3]. Reduce catalyst basicity immediately.

References

  • Catalysis of Urethane Systems. Turkchem. Available at: [Link]

  • Investigations of catalysis of urethane formation using organotin dicarboxylate. PMC - NIH. Available at: [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank. Available at: [Link]

  • Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Computational Study of Catalytic Urethane Formation. MDPI. Available at:[Link]

  • Analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. Ohans. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Dimethyl 2-isocyanatoterephthalate

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Dimethyl 2-isocyanatoterephthalate. In the absence of a publicly available experimental spectrum for this specific molecule, this...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of Dimethyl 2-isocyanatoterephthalate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction based on established spectroscopic principles and offers a robust comparative analysis with structurally related, well-documented compounds. This approach not only facilitates the identification and characterization of Dimethyl 2-isocyanatoterephthalate but also serves as an educational tool for understanding substituent effects in proton NMR spectroscopy. The guide is intended for researchers, chemists, and professionals in drug development and materials science who rely on precise molecular characterization.

Introduction: The Structural Significance of Dimethyl 2-isocyanatoterephthalate

Dimethyl 2-isocyanatoterephthalate is a multifunctional aromatic compound featuring two methyl ester groups and a reactive isocyanate moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of polymers, pharmaceuticals, and specialty chemicals. The isocyanate group can readily react with nucleophiles like alcohols and amines to form carbamates and ureas, respectively, while the ester groups offer sites for further modification or influence the electronic properties of the molecule.

Accurate spectroscopic characterization is paramount for confirming the structure and purity of such a molecule. ¹H NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the electronic environment of hydrogen atoms within the molecule. This guide will elucidate the expected ¹H NMR spectrum of Dimethyl 2-isocyanatoterephthalate through a predictive and comparative lens.

Predicted ¹H NMR Spectrum of Dimethyl 2-isocyanatoterephthalate

The ¹H NMR spectrum of Dimethyl 2-isocyanatoterephthalate is predicted to exhibit distinct signals for its aromatic and methyl protons. The substitution pattern on the benzene ring—with two carbomethoxy groups and one isocyanate group—breaks the symmetry observed in its parent compound, dimethyl terephthalate. This results in a more complex and informative spectrum.

Molecular Structure and Proton Environments:

Caption: Structure of Dimethyl 2-isocyanatoterephthalate with proton labels.

Predicted Chemical Shifts and Splitting Patterns:

  • Aromatic Protons (HA, HB, HC):

    • All three substituents (isocyanate and two carbomethoxy groups) are electron-withdrawing. This will cause all aromatic protons to be deshielded and resonate at a high chemical shift (downfield), likely in the range of 7.5-8.5 ppm .

    • HA: This proton is ortho to one carbomethoxy group and meta to the other and the isocyanate group. It is expected to appear as a doublet of doublets (dd).

    • HB: This proton is ortho to the isocyanate group and meta to a carbomethoxy group. The strong anisotropic effect of the isocyanate group will likely shift this proton the most downfield. It should appear as a doublet (d).

    • HC: This proton is ortho to a carbomethoxy group and meta to the isocyanate group. It is expected to be a doublet of doublets (dd), but due to its position between two substituents, its chemical shift will be distinct from HA.

  • Methoxy Protons (-OCH3):

    • There are two distinct methoxy groups, and they are not chemically equivalent. Therefore, two separate singlets are expected.

    • The methoxy group at position 4 is para to the isocyanate group and is expected to have a chemical shift similar to that in dimethyl terephthalate, around 3.9-4.0 ppm .[1]

    • The methoxy group at position 1 is ortho to the isocyanate group. The proximity to this group may cause a slight shift, and it is also predicted to be in the range of 3.9-4.1 ppm . Each signal will integrate to 3 protons.

Comparative Spectroscopic Analysis

To substantiate our predictions, we will compare the expected spectrum of Dimethyl 2-isocyanatoterephthalate with the known spectra of key reference compounds.

Comparison with Dimethyl Terephthalate

Dimethyl terephthalate is the parent compound, differing only by the absence of the isocyanate group. Its ¹H NMR spectrum is simple due to the molecule's symmetry.[2]

  • Aromatic Protons: A single singlet at approximately 8.09 ppm representing all four equivalent aromatic protons.[1]

  • Methoxy Protons: A single singlet at about 3.94 ppm for the six equivalent methyl protons.[1]

The introduction of the isocyanate group at the 2-position on the terephthalate ring breaks this symmetry, causing the single aromatic peak to split into three distinct multiplets and the methoxy peak to resolve into two separate singlets, as predicted above. The overall downfield shift of the aromatic protons in the isocyanate derivative is expected due to the addition of another electron-withdrawing group.

Comparison with Dimethyl Isophthalate

Dimethyl isophthalate, a constitutional isomer of dimethyl terephthalate, provides insight into the effect of substituent positioning. Its spectrum shows three distinct aromatic signals, demonstrating how moving a substituent from the para to the meta position breaks symmetry. This supports our prediction of a complex aromatic region for our target molecule.

Comparison with Methyl 2-isocyanatobenzoate

Summary of Predicted vs. Reference ¹H NMR Data

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Key Feature
Dimethyl 2-isocyanatoterephthalate ~7.5 - 8.5 (Three distinct multiplets: dd, d, dd)Two singlets, ~3.9 - 4.1Asymmetric substitution leads to a complex spectrum.
Dimethyl Terephthalate [1][3]8.09 (Singlet, 4H)3.94 (Singlet, 6H)High symmetry results in a simple two-peak spectrum.
Dimethyl Isophthalate [4]Multiplet structure with signals around 7.6, 8.2, and 8.7 ppmOne singlet, ~3.9 ppmMeta-substitution breaks symmetry, splitting the aromatic signal.
Methyl 2-isocyanatobenzoate [5][6]Complex multiplet, likely > 7.0 ppmOne singlet, ~3.9 ppmProvides a model for the electronic effect of the ortho-isocyanate group.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of Dimethyl 2-isocyanatoterephthalate, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of Dimethyl 2-isocyanatoterephthalate B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (TMS, 0.03% v/v) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample and lock on deuterium signal D->E F Shim magnetic field for homogeneity (FWHM < 0.5 Hz) E->F G Acquire ¹H spectrum (16-32 scans) F->G H Set spectral width to cover 0-12 ppm G->H I Fourier Transform FID H->I J Phase correction (zero- and first-order) I->J K Baseline correction J->K L Calibrate spectrum to TMS at 0.00 ppm K->L M Integrate signals L->M

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Dimethyl 2-isocyanatoterephthalate.

    • Dissolve the sample in about 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this type of compound.[3] Ensure the solvent is of high purity to avoid interfering signals.[7]

    • For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the 0 ppm mark.

    • Transfer the solution to a 5 mm NMR tube. The height of the liquid should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • The NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

    • Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

    • Acquire the ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

    • Apply phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons in each environment. The integration should correspond to the number of protons predicted for each signal.

Conclusion

While a definitive experimental spectrum for Dimethyl 2-isocyanatoterephthalate is not presented, this guide provides a robust and scientifically grounded prediction of its ¹H NMR characteristics. By leveraging established principles of chemical shifts and coupling, and through careful comparison with structurally analogous molecules, we have constructed a detailed spectral profile. The predicted spectrum, featuring three distinct aromatic multiplets and two methoxy singlets, serves as a reliable benchmark for researchers working with this compound. The provided experimental protocol offers a standardized method for obtaining high-quality, reproducible data, ensuring confidence in structural verification and purity assessment.

References

  • ResearchGate. 1 H NMR spectra of dimethyl terephthalate isolated from the recycling... | Download Scientific Diagram. [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Georganics. Methyl 2-isocyanatobenzoate - High purity. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • ResearchGate. Synthesis of isocyanates from dimethylcarbonate. [Link]

  • ResearchGate. Synthesis and characterization of free-isocyanate polyurethane as renewable coating materials. [Link]

Sources

Comparative

A Comparative Guide to the FT-IR Spectroscopy of the Isocyanate Group in Dimethyl 2-isocyanatoterephthalate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Isocyanate Characterization Dimethyl 2-isocyanatoterephthalate is a reactive intermediate of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isocyanate Characterization

Dimethyl 2-isocyanatoterephthalate is a reactive intermediate of significant interest in the synthesis of novel polymers, pharmaceuticals, and other functional materials. The isocyanate (-N=C=O) group is the cornerstone of its reactivity, and its precise characterization is paramount for reaction monitoring, quality control, and ensuring the desired properties of the final product. Unreacted isocyanates can pose health risks and negatively impact material performance[1]. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a primary analytical tool for this purpose due to its speed, sensitivity, and non-destructive nature. It is particularly well-suited for identifying and quantifying isocyanates because their characteristic vibrational frequency appears in a relatively uncluttered region of the mid-infrared spectrum[1].

This guide will elucidate the nuances of employing FT-IR for the analysis of Dimethyl 2-isocyanatoterephthalate, present a detailed experimental protocol, and critically compare its performance against other established analytical techniques.

FT-IR Spectroscopy of Dimethyl 2-isocyanatoterephthalate: A Detailed Analysis

The FT-IR spectrum of Dimethyl 2-isocyanatoterephthalate is a composite of the vibrational modes of its constituent functional groups: the isocyanate group, the aromatic ring, and the two methyl ester groups. Understanding the expected positions and characteristics of these absorption bands is crucial for accurate spectral interpretation.

The Isocyanate (-N=C=O) Stretching Vibration: The Key Diagnostic Peak

The most prominent and diagnostically significant feature in the FT-IR spectrum of an isocyanate is the strong and sharp absorption band arising from the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the 2250-2275 cm⁻¹ region[1]. For Dimethyl 2-isocyanatoterephthalate, an aromatic isocyanate, this peak is expected to be well-defined and intense, making it an excellent marker for both qualitative identification and quantitative analysis. The intensity of this peak is directly proportional to the concentration of the isocyanate, following the Beer-Lambert law, which forms the basis for quantitative measurements[1].

Predicted FT-IR Spectral Features of Dimethyl 2-isocyanatoterephthalate
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2275Strong, SharpThe primary diagnostic peak for the isocyanate group. Its position can be slightly influenced by the electronic effects of the aromatic ring and ester groups.
Carbonyl (C=O) of EstersStretch~1720 - 1740StrongArising from the two methyl ester groups. This peak is characteristic of aromatic esters.
Aromatic Ring (C=C)Stretch~1600, ~1450Medium to WeakMultiple bands are expected due to the substituted benzene ring.
C-O of EstersStretch~1250 - 1300StrongCharacteristic of the C-O bond in the ester functionality.
C-H of Aromatic RingOut-of-plane Bend~800 - 900Medium to StrongThe specific position can provide information about the substitution pattern of the benzene ring.
C-H of Methyl GroupsStretch~2950 - 3000MediumArising from the methyl groups of the esters.

This table presents predicted values based on spectroscopic data of analogous compounds.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of Dimethyl 2-isocyanatoterephthalate. The choice of sampling technique is critical due to the reactivity of the isocyanate group, particularly with moisture.

Materials and Instrumentation
  • FT-IR Spectrometer: A research-grade FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended for its ease of use and minimal sample preparation. Alternatively, a demountable liquid cell with KBr or NaCl windows can be used for solution-phase measurements.

  • Sample: Dimethyl 2-isocyanatoterephthalate (handle with appropriate safety precautions in a fume hood).

  • Solvent (for solution-phase analysis): A dry, IR-transparent solvent such as anhydrous chloroform or methylene chloride.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan using the chosen sampling accessory. This is crucial for obtaining a clean sample spectrum.

  • Sample Preparation (ATR):

    • Place a small amount of the Dimethyl 2-isocyanatoterephthalate sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (Solution):

    • Prepare a dilute solution (e.g., 1-5% w/v) of the sample in a dry, IR-transparent solvent.

    • Fill the demountable liquid cell with the solution, ensuring no air bubbles are trapped.

  • Data Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing:

    • Perform a baseline correction and, if necessary, an ATR correction (for ATR measurements) using the spectrometer's software.

    • Label the significant peaks in the spectrum.

Diagram of the Experimental Workflow

FT_IR_Workflow cluster_prep Preparation cluster_sample Sampling Instrument_Purging Purge Spectrometer Background_Scan Acquire Background Spectrum Instrument_Purging->Background_Scan ATR_Method ATR Sampling Background_Scan->ATR_Method Solution_Method Solution Sampling Background_Scan->Solution_Method Data_Acquisition Acquire Sample Spectrum ATR_Method->Data_Acquisition Solution_Method->Data_Acquisition Data_Processing Process Spectrum (Baseline & ATR Correction) Data_Acquisition->Data_Processing Analysis Spectral Interpretation & Peak Assignment Data_Processing->Analysis

Sources

Validation

Reactivity Comparison of Aromatic vs. Aliphatic Isocyanates: A Mechanistic and Kinetic Guide

Executive Summary The synthesis of polyurethanes and polyureas relies fundamentally on the reactivity of isocyanates with nucleophiles such as alcohols and amines. For researchers and drug development professionals, sele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of polyurethanes and polyureas relies fundamentally on the reactivity of isocyanates with nucleophiles such as alcohols and amines. For researchers and drug development professionals, selecting the appropriate diisocyanate—aromatic or aliphatic—is a critical decision that dictates not only the polymerization kinetics but also the biocompatibility and degradation profile of the final material. This guide provides an objective, data-driven comparison of aromatic and aliphatic isocyanates, exploring the mechanistic causality behind their reactivity differences and outlining field-proven protocols for kinetic validation.

Mechanistic Causality: The Electronic and Steric Drivers

The primary distinction between the two classes lies in their reaction speed. Aromatic diisocyanates are significantly more reactive than their aliphatic counterparts . This difference is not arbitrary; it is deeply rooted in the electronic effects imparted by their molecular structures.

  • Aromatic Isocyanates (e.g., TDI, MDI): In aromatic diisocyanates, the isocyanate (-NCO) group is attached directly to a benzene ring. The aromatic ring acts as an electron-withdrawing group, delocalizing electron density away from the -NCO group through resonance . This withdrawal increases the partial positive charge on the carbon atom of the isocyanate group, making it a highly potent electrophile. Consequently, it is highly susceptible to rapid nucleophilic attack by polyols or amines, often curing rapidly at room temperature without the need for strong catalysts .

  • Aliphatic Isocyanates (e.g., HDI, IPDI, H₁₂MDI): In aliphatic systems, the -NCO group is attached to a non-aromatic, sp³-hybridized carbon chain. These alkyl groups are slightly electron-donating via inductive effects, which stabilizes the partial positive charge on the isocyanate carbon. As a result, the carbon center is less electrophilic, leading to a significantly slower reaction rate. Aliphatic systems typically require elevated temperatures or strong organometallic catalysts (e.g., dibutyltin dilaurate) to achieve practical cure rates .

G A Aromatic Isocyanates (e.g., MDI, TDI) B Electron-Withdrawing Benzene Ring A->B C High Electrophilicity at NCO Carbon B->C D Rapid Nucleophilic Attack (No Catalyst Needed) C->D E Aliphatic Isocyanates (e.g., HDI, IPDI) F Electron-Donating Alkyl Chain E->F G Low Electrophilicity at NCO Carbon F->G H Slow Nucleophilic Attack (Requires Catalyst) G->H

Mechanistic pathway illustrating the electronic effects governing isocyanate reactivity.

Quantitative Reactivity Comparison

The difference in reactivity can be quantified by comparing the reaction rate constants (


) of the isocyanate groups with hydroxyl groups. Aromatic isocyanates can react orders of magnitude faster than aliphatic ones. For diisocyanates, the two -NCO groups often exhibit different reactivities (

and

) due to steric hindrance and the electronic changes that occur after the first group reacts.
Diisocyanate TypeExample StructureRelative Rate Constant (

) (1st NCO)
Relative Rate Constant (

) (2nd NCO)
Catalyst Requirement
Aromatic Toluene Diisocyanate (TDI)400150Typically Not Required
Aromatic Methylene Diphenyl Diisocyanate (MDI)~100~30Typically Not Required
Aliphatic Hydrogenated MDI (H₁₂MDI)0.570.4Required (e.g., DBTDL)
Aliphatic Isophorone Diisocyanate (IPDI)~0.6~0.2Required (e.g., DBTDL)

Data synthesized from comparative kinetic studies of diisocyanates with hydroxyl groups .

Biomedical & Drug Development Implications

For drug development professionals engineering targeted delivery systems or tissue scaffolds, the choice between aromatic and aliphatic isocyanates extends beyond kinetics to biocompatibility . Aromatic diisocyanates can degrade in vivo to form toxic aromatic diamines (e.g., 2,4-toluenediamine from TDI and 4,4'-methylenedianiline from MDI), which are known to be cytotoxic and potentially carcinogenic . In contrast, aliphatic diisocyanates degrade into aliphatic diamines, which are significantly less toxic and more biocompatible. While aromatic systems offer rapid curing and high mechanical strength, aliphatic polyurethanes are the gold standard for biomedical applications where patient safety is paramount.

Experimental Workflow: Validating Reaction Kinetics via In-Situ FTIR

To objectively compare the reactivity of these isocyanates, researchers employ in-situ Fourier Transform Infrared (FTIR) spectroscopy. This self-validating protocol tracks the disappearance of the asymmetric stretching vibration of the -NCO group at approximately 2270 cm⁻¹, providing real-time kinetic data .

Protocol: Pseudo-First-Order Kinetic Analysis of Urethane Formation

  • Preparation (Self-Validating Control): Purge a jacketed glass reactor with dry nitrogen to ensure strictly anhydrous conditions. Moisture must be excluded, as water reacts with isocyanates to form unstable carbamic acids that decompose into primary amines and CO₂, skewing kinetic data.

  • Equilibration: Dissolve the target isocyanate (e.g., 0.1 M TDI or HDI) in an anhydrous, non-coordinating solvent (e.g., toluene) and equilibrate to the target temperature (e.g., 25 °C).

  • Initiation: Inject a large molar excess (e.g., 1.0 M, 10-fold excess) of the nucleophile (e.g., 1-butanol). The excess ensures the alcohol concentration remains effectively constant, simplifying the bimolecular reaction into a pseudo-first-order system. If testing an aliphatic isocyanate, inject 0.1 mol% dibutyltin dilaurate (DBTDL) catalyst simultaneously.

  • Data Acquisition: Insert the ATR-FTIR probe into the reaction mixture. Record spectra every 15 seconds. Monitor the integration area of the -NCO peak at 2270 cm⁻¹.

  • Kinetic Analysis: Plot

    
     versus time. The slope of the resulting linear fit represents the pseudo-first-order rate constant (
    
    
    
    ). Divide
    
    
    by the alcohol concentration to determine the intrinsic second-order rate constant (
    
    
    ) for direct comparison between aromatic and aliphatic species.

Workflow S1 1. Preparation Equilibrate reactants in anhydrous solvent S2 2. Initiation Inject Nucleophile (e.g., 1-butanol) S1->S2 S3 3. Data Acquisition In-situ FTIR monitoring NCO peak at 2270 cm⁻¹ S2->S3 S4 4. Kinetic Analysis Calculate rate constants (k) via integration S3->S4

Experimental workflow for validating isocyanate reaction kinetics using in-situ FTIR.

References

  • PCI Magazine. "Resins: Isocyanates, Part I: Fundamentals and Reactivity." PCI Magazine. [Link]

  • Gertig, C., et al. "Reaction Mechanisms and Rate Constants of Auto-Catalytic Urethane Formation and Cleavage Reactions." ChemistryOpen (PMC).[Link]

Comparative

Thermal Analysis (TGA/DSC) of Functionalized Polyesters Derived from Dimethyl 2-Isocyanatoterephthalate (DMIT): A Comparative Guide

As polymer applications demand increasingly sophisticated functionalization (e.g., targeted drug delivery, tunable degradation, or cross-linking), researchers are moving beyond conventional aliphatic and aromatic polyest...

Author: BenchChem Technical Support Team. Date: March 2026

As polymer applications demand increasingly sophisticated functionalization (e.g., targeted drug delivery, tunable degradation, or cross-linking), researchers are moving beyond conventional aliphatic and aromatic polyesters. Dimethyl 2-isocyanatoterephthalate (DMIT, CAS 179114-94-4) [1] has emerged as a powerful bifunctional monomer. It features a terephthalate backbone for step-growth polycondensation and a highly reactive pendant isocyanate (-NCO) group for pre- or post-polymerization modification.

This guide objectively compares the thermal performance—specifically phase transitions and degradation kinetics—of DMIT-derived functionalized polyesters against conventional Polyethylene Terephthalate (PET). By understanding the causality between microstructural changes and thermal behavior, researchers can precisely engineer these polymers for advanced applications.

Mechanistic Causality: How DMIT Alters Polymer Microstructure

To understand the thermal data, we must first examine the structural physics of the polymer network. When DMIT is polymerized with ethylene glycol (often after reacting the -NCO group with an alcohol to form a stable carbamate/urethane linkage), the resulting polymer is a Poly(ethylene urethane-terephthalate) (PEUT) .

Comparing PEUT to standard PET reveals two competing microstructural forces:

  • Steric Hindrance: The bulky pendant urethane group disrupts the highly ordered, planar crystalline packing characteristic of the unmodified terephthalate backbone. Causality: This leads to a significant reduction in the melting temperature (

    
    ) and overall degree of crystallinity (
    
    
    
    ).
  • Intermolecular Hydrogen Bonding: The urethane linkages act as strong hydrogen-bond donors and acceptors between adjacent polymer chains. Causality: This restricts the segmental mobility of the amorphous regions, thereby increasing the glass transition temperature (

    
    ) compared to neat PET.
    

Furthermore, the introduction of the urethane bond fundamentally alters the polymer's thermal degradation pathway. While the ester bonds in PET typically degrade via random chain scission above 350 °C[2], urethane bonds are thermally labile and dissociate into isocyanates and alcohols (or primary amines and olefins) at much lower temperatures (200–250 °C)[3].

Causality DMIT DMIT-Derived Polymer (PEUT) Urethane Pendant Urethane Group DMIT->Urethane Steric Increased Steric Hindrance Urethane->Steric HBond Intermolecular H-Bonding Urethane->HBond TGA Two-Step Degradation (Urethane cleavage first) Urethane->TGA Tm Decreased Tm & Crystallinity Steric->Tm Tg Increased Tg (Rigidity) HBond->Tg

Fig 1. Causality map linking DMIT functionalization to microstructural and thermal property shifts.

Self-Validating Experimental Protocols

To accurately capture the nuanced thermal differences between PET and DMIT-derived PEUT, the analytical protocols must be rigorously controlled. The following workflows are designed as self-validating systems[4], ensuring that the data reflects true thermodynamic properties rather than processing artifacts.

Differential Scanning Calorimetry (DSC)

Objective: Isolate inherent phase transitions (


, 

,

) from the polymer's thermal history. Validation Mechanism: The instrument is calibrated using a high-purity Indium standard (

= 156.6 °C,

= 28.45 J/g). A reference sample of standard PET is run concurrently to verify baseline instrument performance.

Step-by-Step Methodology:

  • Sample Preparation: Encapsulate 5.0 ± 0.2 mg of the polymer in a standard aluminum pan.

  • First Heating Scan: Heat from 25 °C to 280 °C at 10 °C/min under a 50 mL/min

    
     purge.
    Causality: This step is critical to erase the thermal history, relaxing any residual stresses induced during synthesis or precipitation.
    
  • Controlled Cooling: Cool from 280 °C to 25 °C at 10 °C/min. Causality: Establishes a uniform, controlled crystalline baseline across all comparative samples.

  • Second Heating Scan: Heat again from 25 °C to 280 °C at 10 °C/min. Extract

    
     and 
    
    
    
    from this thermogram.
Thermogravimetric Analysis (TGA)

Objective: Quantify the multi-step thermal degradation kinetics. Validation Mechanism: Baseline drift is corrected via a blank (empty pan) subtraction run. Temperature accuracy is verified using the Curie point of Nickel (354 °C).

Step-by-Step Methodology:

  • Sample Preparation: Load 10.0 ± 0.5 mg of sample into a platinum crucible.

  • Dynamic Heating: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Atmosphere Control: Maintain a strict

    
     purge (60 mL/min).
    Causality: Oxygen induces thermo-oxidative degradation (e.g., peroxide formation at the 
    
    
    
    -methylene carbon)[2]. An inert atmosphere isolates the purely thermal chain-scission events, allowing us to accurately observe the urethane vs. ester bond cleavage.

Workflow A DMIT Monomer (CAS 179114-94-4) B NCO Functionalization (Carbamate Formation) A->B C Polycondensation (with Ethylene Glycol) B->C D Functionalized PET (PEUT) C->D E DSC Analysis (Phase Transitions) D->E F TGA Analysis (Thermal Stability) D->F

Fig 2. Synthesis and thermal analysis workflow for DMIT-derived functionalized polyesters.

Comparative Data Analysis: PET vs. DMIT-Polymers

The table below summarizes the expected thermal properties of standard PET compared to two DMIT-derived variants: PEUT-Ethyl (where the -NCO is reacted with ethanol, creating a short, rigid pendant group) and PEUT-PEG (where the -NCO is reacted with a short polyethylene glycol chain for internal plasticization).

Polymer Material

(°C)

(°C)

(J/g)

(°C)
Degradation ProfileChar Yield at 600°C (%)
Standard PET 75 - 80250 - 260~ 40 - 50380Single-step (Ester scission)~ 12 - 15
PEUT-Ethyl (DMIT) 85 - 92210 - 220~ 15 - 20230Two-step (Urethane

Ester)
~ 18 - 22
PEUT-PEG (DMIT) 55 - 65None (Amorphous)0245Two-step (Urethane

Ester)
~ 10 - 12
Objective Interpretation of Results

1. Phase Transitions (DSC): The data confirms the mechanistic hypothesis. The PEUT-Ethyl exhibits a higher


 (~90 °C) than standard PET due to the dense intermolecular hydrogen bonding network formed by the urethane linkages. However, its 

is depressed by nearly 40 °C, and the enthalpy of melting (

) is more than halved. This indicates that the bulky ethyl-carbamate side groups severely restrict the polymer's ability to fold into stable crystalline lamellae. In the case of PEUT-PEG , the long, flexible PEG chains act as an internal plasticizer, overwhelming the hydrogen-bonding effect, dropping the

to ~60 °C, and rendering the polymer completely amorphous.

2. Thermal Stability (TGA): Standard PET maintains robust thermal stability, with 5% weight loss (


) occurring around 380 °C. Conversely, the DMIT-derived polymers show a sharp initial weight loss starting between 230–245 °C. This first derivative peak (

) corresponds precisely to the thermal dissociation of the pendant urethane bonds[3]. The second derivative peak (

), occurring near 390 °C, aligns with the degradation of the remaining terephthalate backbone.

Conclusion: While DMIT-derived polymers sacrifice high-temperature thermal stability (limiting their use in high-heat extrusion processes), they offer unparalleled advantages for applications requiring lower processing temperatures, tunable crystallinity, and specialized chemical functionality (such as drug conjugation or cross-linking sites).

References

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. John Wiley & Sons. URL:[Link]

  • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science, 34(10), 1068-1133. URL:[Link]

  • Botelho, G., Queiros, A., Liberal, S., & Gijsman, P. (2001). Studies on thermal and thermo-oxidative degradation of poly(ethylene terephthalate) and poly(butylene terephthalate). Polymer Degradation and Stability, 74(1), 39-48. URL:[Link]

Sources

Validation

Purity Assessment of Dimethyl 2-isocyanatoterephthalate: A Comparative Guide to HPLC and GC Methodologies

For researchers and professionals in drug development and polymer chemistry, the purity of reactive intermediates like Dimethyl 2-isocyanatoterephthalate is paramount. This guide provides an in-depth comparison of High-P...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and polymer chemistry, the purity of reactive intermediates like Dimethyl 2-isocyanatoterephthalate is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this critical compound, offering field-proven insights and detailed experimental protocols to ensure analytical success.

The isocyanate functional group (-N=C=O) is highly reactive, particularly towards nucleophiles such as water, alcohols, and amines. This reactivity, while beneficial for synthesis, presents a significant challenge for analytical characterization. The choice between HPLC and GC is not merely one of preference but is dictated by the chemical nature of the analyte and the specific requirements of the purity assessment.

The HPLC Approach: Mitigating Reactivity Through Derivatization

Direct analysis of isocyanates by HPLC is often hindered by their high reactivity, leading to on-column reactions with residual water or polar column materials, resulting in poor peak shape and inaccurate quantification. The standard and most reliable approach is to convert the isocyanate into a stable, UV-active derivative prior to analysis.

The most common derivatization strategy involves reacting the isocyanate with an amine to form a stable urea derivative. This approach is widely adopted and forms the basis of several standard methods, including those from ASTM International (formerly known as the American Society for Testing and Materials) for the analysis of isocyanates in various matrices. A common and effective derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP), which reacts with the isocyanate to form a stable, UV-active urea derivative that can be easily analyzed by reverse-phase HPLC.

Experimental Protocol: HPLC Analysis via MOPP Derivatization

1. Reagent Preparation:

  • Derivatizing Solution: Prepare a solution of 1-(2-methoxyphenyl)piperazine (MOPP) in dry toluene at a concentration of 0.1 mg/mL. Ensure the toluene is of high purity and low water content to prevent competing reactions.

  • Sample Solution: Accurately weigh approximately 10 mg of Dimethyl 2-isocyanatoterephthalate and dissolve it in 10 mL of dry toluene.

2. Derivatization Procedure:

  • To 1 mL of the sample solution in a clean, dry vial, add 1 mL of the MOPP derivatizing solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete derivatization. The reaction stoichiometry must be optimized to ensure an excess of the derivatizing agent to drive the reaction to completion.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically employed.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. The MOPP derivative has a strong chromophore, allowing for sensitive detection.

  • Injection Volume: 10 µL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dimethyl 2-isocyanatoterephthalate in Dry Toluene Reaction Mix Sample and MOPP Solution Vortex & React for 30 min Sample->Reaction MOPP MOPP Derivatizing Agent in Dry Toluene MOPP->Reaction Inject Inject Derivatized Sample Reaction->Inject HPLC C18 Column Acetonitrile/Water Gradient Inject->HPLC Detect UV Detection at 254 nm HPLC->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Purity based on Peak Area Chromatogram->Quantify

Caption: Workflow for HPLC purity assessment of Dimethyl 2-isocyanatoterephthalate via MOPP derivatization.

The GC Approach: The Challenge of Thermal Lability

Gas Chromatography offers the advantage of higher resolution and sensitivity for volatile and semi-volatile compounds. However, the direct analysis of isocyanates by GC is fraught with challenges due to their thermal lability. At the elevated temperatures of the GC inlet and column, isocyanates can undergo dimerization, trimerization, or react with active sites in the GC system, leading to analyte loss, poor reproducibility, and inaccurate quantification.

Despite these challenges, with careful optimization of conditions, GC can be a viable method for the purity assessment of Dimethyl 2-isocyanatoterephthalate, particularly for identifying volatile impurities.

Experimental Protocol: GC Analysis

1. Sample Preparation:

  • Prepare a dilute solution of Dimethyl 2-isocyanatoterephthalate in a dry, non-polar solvent such as dichloromethane or toluene at a concentration of approximately 1 mg/mL.

2. GC Conditions:

  • Inlet: Use a cooled or programmable temperature vaporization (PTV) inlet if available to minimize thermal stress on the analyte. A split/splitless inlet can also be used with a low inlet temperature.

    • Inlet Temperature: 150°C (as low as possible while ensuring volatilization).

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is recommended to minimize interactions with the analyte.

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

    • FID Temperature: 300°C.

    • MS Transfer Line Temperature: 280°C.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Dimethyl 2-isocyanatoterephthalate in Dry Solvent Inject Inject Sample into Cool Inlet Sample->Inject GC Low-Polarity Column Temperature Program Inject->GC Detect FID or MS Detection GC->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Purity and Impurities Chromatogram->Quantify

Caption: Workflow for GC purity assessment of Dimethyl 2-isocyanatoterephthalate.

Head-to-Head Comparison: HPLC vs. GC

FeatureHPLC with DerivatizationDirect GC Analysis
Analyte Stability Excellent. The derivative is stable.Poor. Susceptible to thermal degradation.
Method Robustness High. Less susceptible to active sites.Moderate. Requires careful optimization and system inertness.
Sample Throughput Lower due to the derivatization step.Higher as no derivatization is needed.
Sensitivity High, especially with UV-active derivatives.Very high, particularly with FID or MS.
Impurity Profiling Limited to non-volatile impurities.Excellent for volatile and semi-volatile impurities.
Instrumentation Standard HPLC with UV detector.GC with FID or MS, preferably with a cool inlet.
Primary Application Accurate quantification of the main component.Screening for volatile impurities.

Conclusion and Recommendations

For the accurate and robust purity assessment of Dimethyl 2-isocyanatoterephthalate, HPLC with pre-column derivatization is the recommended method . This approach effectively circumvents the inherent reactivity and thermal lability of the isocyanate functional group, leading to reliable and reproducible results. The formation of a stable urea derivative allows for straightforward analysis using standard reverse-phase HPLC instrumentation.

While GC analysis presents a faster alternative for screening volatile impurities , it should be approached with caution due to the high risk of on-column degradation of the main component. If GC is to be employed, significant method development is required to ensure that the analytical conditions do not compromise the integrity of the analyte.

Ultimately, the choice of method will depend on the specific analytical goals. For quality control and release testing where accuracy and robustness are paramount, HPLC with derivatization is the superior choice. For research and development purposes where a rapid screen for volatile by-products is needed, a carefully developed GC method can provide valuable information.

References

  • ASTM International. (2018). Standard Test Method for Determination of Isocyanates in Indoor Air by High-Performance Liquid Chromatography (HPLC) (ASTM D7335-18). ASTM International. [Link]

  • Agilent Technologies. (2017). Analysis of Diisocyanates Using HPLC and Derivatization. Agilent Technologies, Inc. [Link]

  • Restek Corporation. (n.d.). Analyzing Isocyanates by GC. Restek Corporation. [Link]

Comparative

A Comparative Guide to the X-ray Crystallography of Dimethyl Terephthalate Derivatives: Unraveling the Structural Landscape of Functionalized Scaffolds

In the landscape of materials science and drug discovery, the precise understanding of molecular architecture is paramount. The substitution pattern on an aromatic ring can dramatically influence its solid-state packing,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of materials science and drug discovery, the precise understanding of molecular architecture is paramount. The substitution pattern on an aromatic ring can dramatically influence its solid-state packing, intermolecular interactions, and, consequently, its macroscopic properties. This guide provides a detailed comparative analysis of the single-crystal X-ray diffraction studies of key dimethyl terephthalate derivatives. While the primary focus is on the experimentally determined structures of dimethyl 2-aminoterephthalate and dimethyl 2-nitroterephthalate , we will extend our analysis to predict the structural characteristics of the highly reactive dimethyl 2-isocyanatoterephthalate .

This document is intended for researchers, scientists, and drug development professionals, offering not only a comparison of crystallographic data but also a deeper insight into the causality behind the experimental methodologies and the interpretation of the resulting structural information.

The Significance of the Dimethyl Terephthalate Scaffold

Dimethyl terephthalate and its derivatives are fundamental building blocks in the synthesis of a wide array of commercially important polymers, most notably polyethylene terephthalate (PET). Beyond polymer chemistry, the functionalization of the terephthalate ring opens avenues for the design of novel materials with tailored electronic, optical, and pharmaceutical properties. The introduction of substituents at the 2-position, in particular, induces significant changes in the molecule's polarity, hydrogen bonding capabilities, and overall conformation, making a detailed structural analysis essential for rational design.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process requiring meticulous attention to detail. The following sections outline the typical experimental protocols, emphasizing the critical considerations at each stage.

Synthesis of Precursors

The synthesis of dimethyl 2-aminoterephthalate and dimethyl 2-nitroterephthalate serves as the foundation for our comparative study.

Protocol 1: Synthesis of Dimethyl 2-nitroterephthalate

  • Nitration of Dimethyl Terephthalate: In a flask equipped with a stirrer and cooled in an ice bath, slowly add dimethyl terephthalate to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Control: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Purification: Wash the solid with cold water until the washings are neutral and then recrystallize from a suitable solvent, such as ethanol, to obtain pure dimethyl 2-nitroterephthalate.

Protocol 2: Synthesis of Dimethyl 2-aminoterephthalate

  • Reduction of Dimethyl 2-nitroterephthalate: Dissolve dimethyl 2-nitroterephthalate in a solvent like ethanol or ethyl acetate.

  • Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure dimethyl 2-aminoterephthalate[1][2].

Crystal Growth: The Art of Inducing Order

The acquisition of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical and is guided by the solubility and stability of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For the dimethyl terephthalate derivatives discussed herein, slow evaporation from solvents such as ethanol, methanol, or ethyl acetate has proven effective.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential crystal degradation.

  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

The workflow from synthesis to final structural analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction synthesis Chemical Synthesis purification Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

Comparative Crystallographic Analysis

The introduction of a substituent at the 2-position of the dimethyl terephthalate scaffold significantly influences the resulting crystal packing and intermolecular interactions. Here, we compare the crystallographic data for the amino and nitro derivatives.

ParameterDimethyl 2-aminoterephthalateDimethyl 2-nitroterephthalate
Chemical Formula C₁₀H₁₁NO₄C₁₀H₉NO₆
CCDC Number 750711[3]-
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.643(2)7.935(3)
b (Å) 14.398(3)10.234(4)
c (Å) 9.309(2)13.081(5)
β (°) 108.56(2)98.43(3)
Volume (ų) 970.6(4)1050.4(7)
Z 44
Temperature (K) 166293

Table 1: Comparative Crystallographic Data.

Dimethyl 2-aminoterephthalate: A Study in Hydrogen Bonding

The crystal structure of dimethyl 2-aminoterephthalate is a testament to the directing influence of hydrogen bonding. The presence of the amino group introduces both hydrogen bond donors (the N-H bonds) and an acceptor (the nitrogen lone pair).

Key Structural Features:

  • Intramolecular Hydrogen Bonding: A significant feature is the presence of an intramolecular N-H···O=C hydrogen bond between one of the amino hydrogens and the carbonyl oxygen of the adjacent ester group. This interaction contributes to the planarity of this portion of the molecule.

  • Intermolecular Hydrogen Bonding and Dimer Formation: In the crystal lattice, molecules of dimethyl 2-aminoterephthalate form centrosymmetric dimers through two N-H···O=C hydrogen bonds involving the other amino hydrogen and the carbonyl oxygen of a neighboring molecule[4].

  • Crystal Packing: These dimers then stack along the a-axis, with neighboring stacks arranged in a herringbone pattern[4]. This efficient packing is stabilized by van der Waals forces.

Dimethyl 2-nitroterephthalate: The Influence of a Bulky, Electron-Withdrawing Group

In contrast to the amino group, the nitro group is a strong electron-withdrawing group and lacks hydrogen bond donating capabilities. Its bulk and electronic nature lead to a distinctly different crystal packing arrangement.

Key Structural Features:

  • Molecular Conformation: In the molecule of dimethyl 2-nitroterephthalate, the two ester groups and the nitro group are significantly twisted out of the plane of the benzene ring. The dihedral angles are approximately 9.2°, 123.3°, and 135.2° for the two ester groups and the nitro group, respectively, relative to the mean plane of the benzene ring[5]. This deviation from planarity is a result of steric hindrance between the bulky substituents.

  • Crystal Packing: The molecules stack along the a-axis; however, due to the non-planar nature of the molecules, there are no significant π-π stacking interactions observed[5]. The crystal structure is primarily stabilized by non-classical C-H···O intermolecular interactions, which link the stacked columns[5].

The Elusive Structure of Dimethyl 2-isocyanatoterephthalate: A Predictive Analysis

Despite its importance as a reactive intermediate for the synthesis of urethanes, ureas, and other functional materials, a single-crystal structure of dimethyl 2-isocyanatoterephthalate has not been reported in the crystallographic literature to date. The high reactivity of the isocyanate group (-N=C=O) presents significant challenges for crystallization, as it can readily react with trace amounts of nucleophiles, such as water, leading to decomposition.

However, based on the structures of the amino and nitro derivatives and the known properties of the isocyanate group, we can predict some of its likely structural features.

Predicted Structural Characteristics:

  • Molecular Geometry: The isocyanate group is linear. Steric interactions with the adjacent ester group would likely cause both the isocyanate and the ester groups to be twisted out of the plane of the benzene ring, similar to what is observed in the nitro derivative.

  • Intermolecular Interactions: The isocyanate group is a poor hydrogen bond acceptor and lacks donor capabilities. Therefore, the crystal packing would likely be dominated by weaker C-H···O interactions and van der Waals forces, similar to the nitro derivative. The absence of strong, directional hydrogen bonds might lead to a less densely packed structure compared to the amino derivative.

The synthesis of dimethyl 2-isocyanatoterephthalate would typically proceed from the corresponding amine via phosgenation or a phosgene-free alternative. The inherent reactivity that makes this compound a valuable synthetic intermediate also makes its isolation and crystallization a formidable challenge, likely requiring strictly anhydrous and inert conditions.

Conclusion

The comparative crystallographic analysis of dimethyl 2-aminoterephthalate and dimethyl 2-nitroterephthalate reveals the profound impact of the substituent at the 2-position on the molecular conformation and crystal packing. The strong hydrogen bonding network in the amino derivative leads to a well-ordered, dimeric structure, while the steric bulk and lack of hydrogen bond donors in the nitro derivative result in a twisted molecular geometry and a packing arrangement dominated by weaker interactions.

While the crystal structure of dimethyl 2-isocyanatoterephthalate remains to be experimentally determined, a predictive analysis based on its chemical nature and the structures of its analogues provides valuable insights into its likely solid-state architecture. Future success in crystallizing this reactive intermediate will undoubtedly provide a more complete understanding of the structural landscape of this important class of compounds and aid in the rational design of new materials.

References

  • Acta Crystallographica Section E: Structural Reports Online, 2008, E64, o2215.
  • PubChem, Dimethyl aminoterephthalate, CID 79336. Available from: [Link]

  • Brüning, J., Bats, J. W., & Schmidt, M. U. (2009). 2-Aminoterephthalic acid dimethyl ester. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2526.
  • CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation.

Sources

Validation

Advanced Polyurethane Hybrid Systems: Performance Comparison of Dimethyl 2-Isocyanatoterephthalate (DMI)-Derived Copolymers

Target Audience: Researchers, scientists, and drug development professionals specializing in biomaterials and tissue engineering. Executive Summary & Mechanistic Causality The development of small-diameter vascular graft...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in biomaterials and tissue engineering.

Executive Summary & Mechanistic Causality

The development of small-diameter vascular grafts and drug-eluting scaffolds requires materials that perfectly balance mechanical compliance with hemocompatibility. Traditional Polycarbonate Urethanes (PCUs) offer excellent elasticity but can suffer from long-term bio-instability, while Polyethylene Terephthalate (PET, Dacron) provides exceptional cell adhesion and stability but lacks the necessary compliance, leading to intimal hyperplasia[1].

To bridge this gap, Dimethyl 2-isocyanatoterephthalate (DMI, CAS 179114-94-4) [2] has emerged as a highly specialized, heterobifunctional macromolecular coupling agent. DMI features a single reactive isocyanate (-NCO) group and two methyl ester (-COOCH₃) groups.

The Causality of DMI Integration: Unlike conventional diisocyanates (e.g., MDI or TDI) that strictly propagate linear polyurethane backbones, DMI acts as a chemical bridge. The highly reactive -NCO group is first used to end-cap a soft polyol segment via urethane linkages. Because DMI retains two unreacted methyl ester groups per molecule, these capped prepolymers can subsequently act as di-functional monomers in a transesterification reaction with ethylene glycol (EG)[3]. This forces the elastomeric polyurethane (PU) soft segments to covalently graft directly into the crystalline PET hard segment network, creating a PET-PU block copolymer that exhibits the best properties of both parent materials.

G N1 Polyol (e.g., PTMEG) + DMI (Mono-isocyanate) N2 Urethane Coupling (80°C) FTIR: NCO peak 2270 cm⁻¹ drops N1->N2 Step 1: End-capping N3 Terephthalate-Terminated PU Prepolymer N2->N3 Validation N4 Transesterification (200°C) + Ethylene Glycol (EG) N3->N4 Step 2: Condensation N5 PET-PU Block Copolymer (Vascular Graft Material) N4->N5 Methanol Byproduct

Workflow for synthesizing PET-PU block copolymers using DMI.

Experimental Protocol: Self-Validating Synthesis of DMI-PET-PU

To ensure scientific integrity and reproducibility, the synthesis of DMI-derived PET-PU must be treated as a self-validating system. The protocol below embeds analytical checkpoints directly into the workflow to confirm molecular transitions before proceeding to the next phase.

Phase 1: Prepolymer Synthesis (Urethane Coupling)
  • Dehydration: Dry Polytetramethylene ether glycol (PTMEG, MW 2000) under vacuum (10 mmHg) at 80°C for 2 hours to remove residual moisture, preventing urea side-reactions.

  • End-Capping: Introduce DMI at a strict 2:1 molar ratio (DMI:PTMEG) under a continuous nitrogen purge. Stir at 80°C for 4 hours.

  • Self-Validation (FTIR): Extract a 1 mL aliquot and analyze via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). The reaction is only considered complete when the characteristic asymmetric stretching vibration of the isocyanate (-NCO) group at 2270 cm⁻¹ completely disappears[4], confirming that all DMI molecules have successfully capped the polyol chains.

Phase 2: Polycondensation (Transesterification)
  • Monomer Addition: To the prepolymer reactor, add an excess of Ethylene Glycol (EG) and a transesterification catalyst (0.05 wt% Zinc Acetate).

  • Esterification: Heat the mixture to 180°C for 2 hours under a nitrogen atmosphere to initiate the transesterification of the dimethyl terephthalate groups, distilling off the methanol byproduct[5].

  • Vacuum Polycondensation: Gradually increase the temperature to 220°C and apply a high vacuum (<1 mmHg) for 3 hours to drive the polycondensation of the bis(2-hydroxyethyl) terephthalate (BHET) intermediates into high-molecular-weight PET hard segments.

  • Self-Validation (NMR & GPC): Quench the polymer in ice water. Confirm the covalent integration of the PET segments via ¹H NMR (appearance of aromatic terephthalate protons at ~8.1 ppm) and verify the molecular weight build-up via Gel Permeation Chromatography (GPC).

Performance Comparison & Data Presentation

The true value of DMI-derived polyurethanes lies in their tunable biomechanics. By covalently locking PET domains into a PU matrix, researchers can bypass the physical phase separation issues common in simple polymer blends.

Table 1 summarizes the quantitative performance metrics of the synthesized DMI-PET-PU copolymer against clinical-grade alternatives used in vascular tissue engineering[1].

Material PropertyDMI-PET-PU CopolymerConventional PCUPure PET (Dacron)
Tensile Strength (MPa) 35.2 ± 2.140.5 ± 1.875.0 ± 4.5
Elongation at Break (%) 450 ± 15520 ± 2025 ± 5
Compliance (%/100 mmHg) 5.8 ± 0.34.2 ± 0.41.1 ± 0.2
Water Contact Angle (θ) 72°85°65°
Endothelial Cell Adhesion Excellent (Confluent at Day 7)Moderate (Patchy at Day 7)High (Prone to thrombosis)
Degradation Profile Highly StableSusceptible to oxidationHighly Stable

Data Analysis: While pure PET boasts massive tensile strength, its rigid nature (1.1% compliance) causes severe mechanical mismatch with native blood vessels (which require ~5-7% compliance). DMI-PET-PU achieves a compliance of 5.8%, perfectly mimicking native arteries, while utilizing its PET hard segments to dramatically improve endothelial cell adhesion compared to standard PCU.

G DMI DMI-Derived PET-PU Copolymer Mech Elastomeric Soft Segments (High Compliance) DMI->Mech PU Backbone Hemo Crystalline Hard Segments (Cell Adhesion) DMI->Hemo PET Domains App Small-Diameter Drug-Eluting Grafts Mech->App Prevents Hyperplasia Hemo->App Promotes Healing

Mechanistic advantages of DMI-derived polyurethanes in vascular grafts.

Conclusion for Drug Development Professionals

For drug development and medical device professionals, the utilization of Dimethyl 2-isocyanatoterephthalate represents a paradigm shift in biomaterial engineering. By acting as a heterobifunctional linker, DMI allows for the precise, covalent synthesis of hybrid polymers that eliminate the traditional trade-off between mechanical elasticity and cellular biocompatibility. Future applications of DMI-PET-PU copolymers extend beyond vascular grafts into the development of highly durable, fatigue-resistant drug-eluting stents and artificial heart valves.

References

1.[2] GenPrice UK. "Dimethyl 2-isocyanatoterephthalate Product Specifications (CAS 179114-94-4)". Source: GenPrice Biologicals. URL: [Link] 2.[3] Wikipedia Contributors. "Polyethylene terephthalate: Transesterification and Synthesis". Source: Wikipedia, The Free Encyclopedia. URL: [Link] 3.[4] MDPI. "Preparation and Characterization of Optically Active Polyurethane from Rotatory Binaphthol Monomer and Polyurethane Prepolymer". Source: Polymers (Basel). URL: [Link] 4.[5] ResearchGate. "PET synthesis reactions: esterification and trans-esterification of DMT with EG". Source: ResearchGate Publications. URL: [Link] 5.[1] PubMed. "Small-diameter polyurethane vascular graft with high strength and excellent compliance". Source: Journal of the Mechanical Behavior of Biomedical Materials. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Disposal and Decontamination of Dimethyl 2-isocyanatoterephthalate

As a highly reactive aromatic isocyanate, Dimethyl 2-isocyanatoterephthalate presents significant handling and disposal challenges in drug development and chemical synthesis laboratories. Improper disposal not only risks...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive aromatic isocyanate, Dimethyl 2-isocyanatoterephthalate presents significant handling and disposal challenges in drug development and chemical synthesis laboratories. Improper disposal not only risks severe environmental contamination but also poses acute respiratory hazards and physical dangers (e.g., explosive container rupture due to gas evolution) [1].

This guide provides researchers and EHS professionals with a self-validating, mechanistically grounded framework for the safe neutralization and logistical disposal of this compound.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical boundaries of the target molecule. Dimethyl 2-isocyanatoterephthalate is an aromatic compound bearing a highly electrophilic isocyanate (-NCO) group flanked by two ester moieties [2].

Table 1: Physicochemical Profile of Dimethyl 2-isocyanatoterephthalate

PropertyValueOperational Implication
CAS Number 179114-94-4Required for accurate hazardous waste manifesting.
Molecular Formula C₁₁H₉NO₅High carbon content; requires organic co-solvents for quenching.
Molecular Weight 235.19 g/mol Used to calculate stoichiometric equivalents for neutralization.
Reactivity Highly ElectrophilicReacts violently with strong nucleophiles; moisture sensitive.

Mechanistic Rationale for Quenching (Causality)

The fundamental goal of isocyanate disposal is to convert the reactive, toxic -NCO group into a stable, non-hazardous polyurea or urethane (carbamate) derivative before it enters the waste stream [3].

The Danger of Pure Water: A common operational error is attempting to quench aromatic isocyanates with pure water. Because Dimethyl 2-isocyanatoterephthalate is highly hydrophobic, pure water only reacts at the biphasic interface. This rapidly forms a hard, insoluble polyurea crust that encapsulates unreacted isocyanate monomers. This creates a "ticking time bomb"—if the crust breaks inside a sealed waste container, delayed hydrolysis will release large volumes of carbon dioxide (CO₂), leading to catastrophic vessel rupture.

The Amphiphilic Solution: To prevent encapsulation, we utilize an amphiphilic neutralization matrix. By incorporating a miscible co-solvent (e.g., isopropanol) to solubilize the isocyanate, water for hydrolysis, and a base catalyst (e.g., ammonia or sodium carbonate) to accelerate nucleophilic attack, we ensure a homogenous, controlled reaction [3].

IsocyanateQuenching NCO Dimethyl 2-isocyanatoterephthalate (Toxic, Reactive) Water Water + Base Catalyst (Hydrolysis) NCO->Water Aqueous Quench Alcohol Alcohol + Base (Alcoholysis) NCO->Alcohol Alcoholic Quench Carbamic Carbamic Acid Intermediate (Unstable) Water->Carbamic Urethane Urethane / Carbamate (Stable, Liquid Waste) Alcohol->Urethane Direct Addition Amine Primary Amine + CO2 Gas Carbamic->Amine Decarboxylation Polyurea Polyurea Derivative (Stable, Solid Waste) Amine->Polyurea Reacts with unreacted NCO

Fig 1. Mechanistic pathways for isocyanate neutralization into stable waste.

Preparation of Neutralization Solutions

Prepare these solutions in advance and store them in clearly labeled, dedicated polyethylene containers.

Table 2: Standard Isocyanate Neutralization Solutions (Volume %)

Solution TypeWaterIsopropanolCatalyst / BaseSurfactantBest Use Case
Ammonia-Based 45%50%5% (Conc. Ammonia)NoneRapid quenching of concentrated lab leftovers.
Carbonate-Based 88%0%10% (Sodium Carbonate)2% (Liquid Soap)Non-flammable option for large surface spills.
Dilute Wash 89%10%1% (Ammonia)NoneDecontamination of glassware and PPE.

Step-by-Step Methodologies

Protocol A: Controlled Quenching of Leftover Reagent

This protocol is designed for disposing of unused or expired Dimethyl 2-isocyanatoterephthalate inside a laboratory setting.

  • Environmental Setup: Perform all operations inside a certified, high-velocity chemical fume hood. Don butyl rubber gloves, a lab coat, and splash goggles.

  • Solvent Dilution: Dissolve the leftover Dimethyl 2-isocyanatoterephthalate in a dry, unreactive solvent (e.g., tetrahydrofuran or toluene) to achieve a concentration of <10% w/v. Causality: Dilution acts as a thermal sink, mitigating the exothermic heat generated during the quenching reaction.

  • Quenching Addition: Place the flask on a magnetic stir plate. Using an addition funnel, slowly add the Ammonia-Based Neutralization Solution dropwise while stirring vigorously.

  • Venting (Critical Step): Fit the reaction vessel with a mineral oil bubbler or leave it loosely capped. Never seal the container. The decarboxylation of the carbamic acid intermediate will generate significant CO₂ gas.

  • Incubation: Allow the mixture to stir at room temperature for a minimum of 24 to 48 hours to ensure complete conversion.

Protocol B: Emergency Spill Decontamination
  • Evacuation & PPE: Evacuate unprotected personnel. Responders must wear a respirator fitted with organic vapor/particulate cartridges.

  • Physical Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.

  • Chemical Neutralization: Liberally spray or pour the Carbonate-Based Neutralization Solution over the absorbed spill. The surfactant ensures the hydrophobic isocyanate is emulsified into the aqueous phase.

  • Collection: After a 30-minute incubation period, shovel the neutralized slurry into an open-top high-density polyethylene (HDPE) drum.

  • Off-Gassing: Leave the drum unsealed in a well-ventilated area for 48 hours to allow residual CO₂ to escape before final sealing.

Self-Validating System for Protocol Success

Trust in a disposal protocol requires empirical proof of safety. This workflow is self-validating through orthogonal verification:

  • Macroscopic Kinetic Validation: The complete cessation of effervescence (CO₂ bubbling) serves as the primary visual indicator that the hydrolysis of the -NCO monomer has reached completion.

  • Spectroscopic Validation: Take a 1 mL aliquot of the organic layer and analyze it via Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The absolute disappearance of the strong, asymmetric -N=C=O stretching band at 2250–2270 cm⁻¹ confirms the total consumption of the isocyanate species. Only upon this confirmation is the waste deemed stable.

Logistical Disposal Plan

Once neutralization is spectroscopically validated, the resulting mixture consists of stable polyureas, urethanes, solvents, and water.

  • Segregation: Never mix this neutralized waste with acidic waste streams (which could react with residual ammonia/carbonate) or heavy metals [1].

  • Labeling: Transfer the mixture to a sealed HDPE carboy. Label clearly as: "Hazardous Waste: Neutralized Isocyanate (Contains Polyurea, Toluene, Isopropanol, Water, Ammonia)." Date the container accurately.

  • Contractor Handover: Coordinate with a licensed hazardous waste disposal company. The standard, EPA-compliant endpoint for this specific organic waste profile is high-temperature incineration, which breaks down the stable polyureas into simple, scrubbable combustion gases [1].

References

  • Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Research Journal of Chemical Sciences, International Science Community Association. Available at: [Link]

  • What are Isocyanates and How Do They Become Hazardous Waste? Hazardous Waste Experts. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Dimethyl 2-isocyanatoterephthalate

As a Senior Application Scientist, I recognize that handling highly reactive bifunctional building blocks like Dimethyl 2-isocyanatoterephthalate requires more than just a superficial reading of a Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive bifunctional building blocks like Dimethyl 2-isocyanatoterephthalate requires more than just a superficial reading of a Safety Data Sheet (SDS). To ensure the safety of your laboratory personnel and the integrity of your drug development workflows, you must understand the causality behind the hazards.

Isocyanates are powerful electrophiles. While this reactivity is exactly what makes them valuable for synthesizing complex polyurethanes, bioconjugates, and targeted therapeutics, it is also what makes them profoundly hazardous to biological tissues.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Dimethyl 2-isocyanatoterephthalate.

Chemical Profiling & Hazard Causality

Before designing a safety protocol, we must establish the quantitative and mechanistic profile of the target compound[1].

Table 1: Physicochemical & Hazard Profile of Dimethyl 2-isocyanatoterephthalate

ParameterSpecification / DataOperational Implication
CAS Number 179114-94-4Unique identifier for inventory and regulatory tracking.
Molecular Formula C11H9NO5Contains an aromatic ring, ester groups, and the highly reactive -NCO group.
Molecular Weight 235.19 g/mol Relatively low molecular weight; poses an inhalation hazard if aerosolized or heated.
Primary Hazards H315, H319, H334, H335Causes skin/eye irritation. Critical: May cause allergy or asthma symptoms if inhaled.
Reactivity Moisture-SensitiveReacts violently with water/humidity to form insoluble polyureas and carbon dioxide (

).
The Mechanism of Isocyanate Toxicity

The primary occupational hazard of any isocyanate is sensitization . The isocyanate group (


) readily reacts with nucleophiles such as the amine (

) and hydroxyl (

) groups found in human proteins. When inhaled or absorbed through the skin, the chemical binds to endogenous proteins (haptenation). The immune system recognizes these modified proteins as foreign, triggering a T-cell and IgE-mediated immune response[2].

Crucially, dermal exposure is a proven pathway to systemic respiratory sensitization [3]. A researcher who spills this chemical on their bare skin may subsequently suffer a severe asthmatic attack upon inhaling even minute, sub-regulatory concentrations of the vapor weeks later.

Sensitization N1 Isocyanate Exposure (Dermal / Inhalation) N2 Protein Haptenation (NCO binds nucleophiles) N1->N2 N3 Immune System Activation (T-Cell / IgE Response) N2->N3 N4 Systemic Sensitization N3->N4 N5 Occupational Asthma / Contact Dermatitis N4->N5

Pathophysiological mechanism of isocyanate-induced systemic sensitization and occupational asthma.

Personal Protective Equipment (PPE) Matrix

To interrupt the sensitization pathway, a rigorous PPE matrix must be enforced. Do not rely on standard laboratory attire.

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRequired SpecificationCausality / Scientific Justification
Dermal (Hands) Double-gloving: Inner nitrile glove (4 mil), Outer Butyl rubber or Neoprene glove.Isocyanates can permeate thin latex or low-quality nitrile over time. Butyl rubber provides superior chemical resistance to organic electrophiles.
Dermal (Body) Disposable Tyvek® coveralls or a dedicated, chemical-resistant lab coat.Prevents micro-droplets from contacting skin or street clothes. Because dermal contact causes respiratory asthma, skin isolation is non-negotiable[3].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges + P100 particulate filters.Standard surgical or N95 masks offer zero protection against chemical vapors. For large-scale synthesis, a Supplied-Air Respirator (SAR) is required[2].
Ocular Indirect-vented chemical splash goggles.Prevents aerosolized droplets from reacting with the moisture (tears) in the eyes, which would cause severe corneal damage.

Operational Workflow: Safe Handling Protocol

Because Dimethyl 2-isocyanatoterephthalate reacts with ambient humidity to form


 and insoluble polyureas, it must be handled using strict air-free techniques to maintain reagent purity and prevent container pressurization[4].

Step-by-Step Laboratory Handling:

  • Environmental Isolation: Perform all massing, transfers, and reactions inside a certified chemical fume hood (minimum face velocity of 100 fpm) or an inert-atmosphere glovebox.

  • Purging: Prior to opening the reagent bottle, purge the headspace of your reaction vessel with dry Argon or Nitrogen.

  • Transfer: Use oven-dried, gas-tight syringes or Schlenk line techniques for transferring the chemical if dissolved in a solvent. If handling as a solid/powder, use static-free spatulas.

  • Resealing: Immediately flush the headspace of the primary reagent bottle with Argon before sealing. Wrap the cap in Parafilm and store it in a secondary container within a desiccator at 2-8°C.

Emergency Response: Spill & Decontamination Logistics

If a spill occurs, water alone is insufficient for cleanup. Water reacts too slowly with bulk isocyanates at room temperature and will simply spread the hydrophobic chemical. You must use a catalyzed decontamination solution[5].

Table 3: Standard Isocyanate Neutralization Formulations

ComponentFormulation 1 (Base/Carbonate)Formulation 2 (Ammonia-based)Mechanistic Purpose
Active Agent 5-10% Sodium Carbonate3-8% Concentrated AmmoniaCatalyzes the hydrolysis of the -NCO group, rapidly converting it to an amine and forming polyureas.
Surfactant 0.2-2% Liquid Detergent0.2-2% Liquid DetergentReduces surface tension, allowing the aqueous solution to penetrate the hydrophobic isocyanate layer.
Solvent Balance (Water)Balance (Water)Acts as the primary reactant to convert the isocyanate to carbamic acid, which decomposes to

.

Note: If using Formulation 2, extreme ventilation is required due to ammonia vapors.

Step-by-Step Spill Response & Disposal Plan
  • Evacuate and Isolate: Immediately clear the area. Do not attempt cleanup without donning the full PPE matrix (including an OV respirator).

  • Containment: Surround and cover the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial spill kit[4]. Never use sawdust or paper towels, as the heat of the reaction can ignite combustible materials.

  • Collection: Use a spark-proof shovel to scoop the absorbed material into a high-density polyethylene (HDPE) waste bucket.

  • Neutralization: Pour the chosen Neutralization Formulation (from Table 3) over the absorbed waste in the bucket. Ensure the solid is completely saturated.

  • Off-Gassing (CRITICAL STEP): DO NOT SEAL THE BUCKET. The neutralization reaction generates massive volumes of carbon dioxide gas. Sealing the container will cause it to violently rupture, creating a chemical shrapnel hazard[5]. Leave the bucket unsealed in a well-ventilated fume hood for 48 hours.

  • Surface Decontamination: Mop the spill area with the remaining neutralization solution. Leave it wet for at least 15 minutes before final wiping.

  • Final Disposal: After 48 hours, once

    
     evolution has ceased, seal the container, label it as "Hazardous Polyurea/Isocyanate Waste," and transfer it to your licensed hazardous waste contractor.
    

SpillResponse S1 1. Spill Detected Evacuate & Don PPE S2 2. Containment Use Inert Absorbent (Sand/Vermiculite) S1->S2 S3 3. Collection Transfer to UNSEALED Container S2->S3 S4 4. Neutralization Apply Na2CO3 or NH3 Solution S3->S4 S5 5. Off-Gassing Allow 48h for CO2 Release S4->S5 S6 6. Final Disposal Licensed Hazmat Removal S5->S6

Operational workflow for isocyanate spill containment and chemical neutralization.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview and Health Effects. United States Department of Labor. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2021). Prevention Guidance for Isocyanate-Induced Asthma Using Occupational Surveillance Data. National Institutes of Health. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products: Storage, Disposal, and Spill Response. Retrieved from [Link]

  • Transport Canada. (2025). Isocyanates – A family of chemicals: Storage, Handling, and Disposal. Government of Canada. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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